molecular formula C9H14N2O2 B2449931 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 376387-68-7

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2449931
CAS No.: 376387-68-7
M. Wt: 182.223
InChI Key: FCFGJNOOQYQMKY-UHFFFAOYSA-N
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Description

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.
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Properties

IUPAC Name

1-tert-butyl-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-5-7(8(12)13)10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGJNOOQYQMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376387-68-7
Record name 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block with significant potential in medicinal chemistry. We will dissect its molecular structure, predict its spectroscopic characteristics, and present a detailed, field-proven synthetic protocol. Furthermore, this guide explores the strategic importance of the pyrazole scaffold in modern drug discovery, highlighting its role as a "privileged structure."[1][2] By examining its potential derivatization and a hypothetical application targeting mitochondrial complex I, we position this molecule within a practical drug development workflow, offering valuable insights for researchers, medicinal chemists, and professionals in pharmaceutical development.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole, a five-membered diazole heterocycle, has firmly established itself as a cornerstone of modern medicinal chemistry.[3] Its remarkable versatility and favorable pharmacological profile have led to its classification as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][4] The metabolic stability of the pyrazole ring, coupled with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][3]

This has resulted in a significant number of approved drugs across a wide spectrum of therapeutic areas, including anti-inflammatory agents like Celecoxib, protein kinase inhibitors for oncology such as Ruxolitinib, and treatments for erectile dysfunction like Sildenafil.[1][2] The continued exploration of pyrazole derivatives promises to yield novel therapeutic agents with enhanced efficacy and safety profiles.[5][6]

Molecular Profile of this compound

Chemical Structure and Nomenclature

This compound is a substituted pyrazole characterized by a bulky tert-butyl group at the N1 position, a methyl group at C5, and a carboxylic acid at C3. The tert-butyl group provides steric hindrance, which can enhance metabolic stability by shielding the pyrazole ring from enzymatic degradation. The carboxylic acid serves as a crucial functional handle for further chemical modification.

Caption: Annotated structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below. While experimental data for properties like melting point and pKa are not widely published, these can be determined empirically in a laboratory setting.

PropertyValueSource
IUPAC Name 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylic acid-
CAS Number 376387-68-7[7]
Molecular Formula C₉H₁₄N₂O₂[7]
Molecular Weight 182.22 g/mol [7][8]
Purity Typically >95% (commercial)[7]
Storage Sealed in dry, Room Temperature[7]
Predicted Spectroscopic Characterization

Empirical characterization is essential for structure confirmation and purity assessment. Based on the functional groups present, the following spectral characteristics are predicted.

TechniqueFeaturePredicted ObservationRationale
¹H NMR Pyrazole C4-HSinglet, ~6.0-6.5 ppmAromatic proton on the electron-rich pyrazole ring.
C5-CH₃Singlet, ~2.2-2.5 ppmMethyl group attached to the pyrazole ring.
N1-t-ButylSinglet, ~1.5-1.7 ppmNine equivalent protons of the tert-butyl group.
COOHBroad Singlet, >10 ppmAcidic proton, chemical shift is concentration and solvent dependent.
¹³C NMR C=O (Carboxyl)~165-175 ppmCarbonyl carbon of the carboxylic acid.
C3, C5 (Pyrazole)~140-160 ppmCarbons of the pyrazole ring attached to substituents.
C4 (Pyrazole)~105-115 ppmUnsubstituted carbon of the pyrazole ring.
C(CH₃)₃ (t-Butyl)Quaternary: ~60 ppm; Methyl: ~30 ppmCarbons of the tert-butyl group.
FT-IR O-H StretchVery broad band, 2500-3300 cm⁻¹Characteristic stretch for a hydrogen-bonded carboxylic acid.[9]
C=O StretchStrong, sharp band, 1680-1710 cm⁻¹Carbonyl stretch of the carboxylic acid.
Mass Spec (ESI-) [M-H]⁻m/z ≈ 181.10Deprotonated parent ion, corresponding to the carboxylate.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most common and efficient method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][10] For the target molecule, the key disconnection is across the N-N and N-C bonds of the pyrazole ring, leading back to tert-butylhydrazine and a suitable β-dicarbonyl precursor, specifically an ester of 2-acetyl-3-oxobutanoic acid.

retrosynthesis cluster_precursors Key Precursors target 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylic acid hydrazine tert-Butylhydrazine target->hydrazine Disconnection dicarbonyl Ethyl 2,4-dioxopentanoate (β-dicarbonyl precursor) target->dicarbonyl Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol describes a robust, three-step synthesis from commercially available starting materials.

Step 1: Claisen Condensation to form Ethyl 2,4-dioxopentanoate

  • Rationale: This step creates the required 1,3-dicarbonyl backbone. Sodium ethoxide acts as a strong base to generate an enolate from acetone, which then attacks diethyl oxalate in a classic Claisen condensation reaction.

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, slowly add a mixture of diethyl oxalate (1.0 equivalent) and dry acetone (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by pouring it into ice-cold 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-dicarbonyl intermediate. This is often used in the next step without further purification.

Step 2: Cyclocondensation to form Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

  • Rationale: This is the key ring-forming step. The more nucleophilic nitrogen of tert-butylhydrazine attacks one carbonyl, followed by intramolecular condensation with the second carbonyl and subsequent dehydration to form the aromatic pyrazole ring. An acidic catalyst facilitates the dehydration.

  • Procedure:

    • Dissolve the crude ethyl 2,4-dioxopentanoate (1.0 equivalent) in glacial acetic acid.

    • Add tert-butylhydrazine hydrochloride (1.05 equivalents) to the solution.

    • Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into a large volume of ice water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Saponification to the Carboxylic Acid

  • Rationale: Base-mediated hydrolysis (saponification) of the ethyl ester yields the final carboxylic acid product.

  • Procedure:

    • Dissolve the purified ethyl ester (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at 50 °C for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Cool the mixture, remove the ethanol under reduced pressure.

    • Dilute with water and acidify to pH 2-3 with 2M HCl. A white precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield pure this compound.

Workflow Validation and Quality Control

Each stage of the synthesis must be validated. The formation of the final product is confirmed by comparing the empirical spectroscopic data (¹H NMR, ¹³C NMR, MS) with the predicted values in Section 2.3. The disappearance of the ethyl group signals (a triplet and quartet around 1.3 and 4.3 ppm, respectively) in the ¹H NMR spectrum provides definitive evidence of successful hydrolysis. Purity can be readily assessed by HPLC.

Relevance and Application in Drug Development

The Carboxylic Acid as a Versatile Chemical Handle

The carboxylic acid at the C3 position is not merely a structural feature; it is a strategic gateway for library synthesis. It can be readily converted into a wide array of functional groups, most commonly amides, via standard peptide coupling reactions (e.g., using HATU or EDC/HOBt). This allows for the systematic exploration of the chemical space around the pyrazole core, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[11]

Hypothetical Target Engagement: Mitochondrial Complex I Inhibition

Many bioactive pyrazole derivatives function as inhibitors of crucial enzymes. One such target with significant therapeutic relevance is the mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC). The insecticide Tebufenpyrad, a pyrazole-5-carboxamide, is a known inhibitor of this complex.[12] Inhibition of Complex I disrupts ATP production and can induce apoptosis, a mechanism that is being explored for anticancer therapies and has implications in neurodegenerative diseases.[12]

etc Mechanism of Mitochondrial Complex I Inhibition cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane NADH NADH C1 Complex I NADH->C1 Q Coenzyme Q C1->Q H⁺ H⁺ C1->H⁺ C3 Complex III Q->C3 C4 Complex IV C3->C4 C3->H⁺ O₂ O₂ C4->O₂ C4->H⁺ ATP_Synthase ATP Synthase ATP ATP Inhibitor Pyrazole-carboxamide (e.g., Tebufenpyrad derivative) Inhibitor->C1 H⁺ ->ATP_Synthase

Caption: Inhibition of Complex I in the electron transport chain by a pyrazole derivative.

A Drug Discovery Workflow

This compound is an ideal starting point for a drug discovery campaign. A typical workflow would involve its use as a core scaffold for generating a focused library of derivatives, which are then screened for biological activity.

workflow start Core Scaffold: 1-tert-butyl-5-methyl-1H- pyrazole-3-carboxylic acid lib_synth Library Synthesis (Amide Coupling with diverse amine building blocks) start->lib_synth screening High-Throughput Screening (e.g., Seahorse Assay for Mitochondrial Respiration) lib_synth->screening hit_id Hit Identification (Compounds showing targeted activity) screening->hit_id lead_opt Lead Optimization (SAR studies to improve potency, selectivity, ADME) hit_id->lead_opt lead_opt->lib_synth Iterative Design candidate Preclinical Candidate lead_opt->candidate

Caption: A typical drug discovery workflow starting from the core scaffold.

Conclusion

This compound represents more than just a chemical entity; it is a strategic tool for the modern medicinal chemist. Its structure combines the proven biological relevance of the pyrazole scaffold with synthetically accessible functional groups that invite further exploration. The bulky tert-butyl group offers potential for enhanced metabolic stability, while the carboxylic acid provides a reliable anchor point for library development. By understanding its chemical properties, synthesis, and potential applications in targeted drug discovery workflows, researchers can effectively leverage this molecule to develop the next generation of innovative therapeutics.

References

An In-depth Technical Guide to the Physical Properties of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No: 376387-68-7) is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.[1] The pyrazole moiety is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] This guide provides a comprehensive overview of the physical properties of this compound, offering both established data and theoretical insights. A thorough understanding of these properties is crucial for its application in drug discovery and development, influencing aspects such as formulation, bioavailability, and pharmacokinetic profiling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available, specific experimental values for melting and boiling points are not consistently reported in the literature. In such cases, estimations based on structurally related compounds are provided for guidance.

PropertyValue/InformationSource(s)
Molecular Formula C₉H₁₄N₂O₂[3][4]
Molecular Weight 182.22 g/mol [3][4]
CAS Number 376387-68-7[3][4][5]
Appearance Expected to be a solid at room temperature.[6]
Melting Point Not explicitly reported. Estimated to be well above room temperature, potentially in the range of 150-250°C, based on related pyrazole carboxylic acids like 3-Methylpyrazole-5-carboxylic acid (236-240 °C).
Boiling Point Not explicitly reported and likely to decompose before boiling at atmospheric pressure.
Solubility The molecule possesses both hydrophobic (tert-butyl and methyl groups) and hydrophilic (carboxylic acid and pyrazole nitrogens) moieties, suggesting solubility in a range of organic solvents and limited solubility in water.[5] The carboxylic acid group suggests that its aqueous solubility will be pH-dependent.[5]
pKa Not explicitly reported. The carboxylic acid group is the primary acidic proton. The pKa is expected to be in the range of 3-5, typical for carboxylic acids. The pyrazole ring also has a basic nitrogen atom.

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of a drug candidate is a cornerstone of preclinical development. The following sections detail the standard experimental procedures for measuring key physical parameters of this compound.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range is indicative of a pure substance.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Initial Determination: A rapid heating rate (10-20 °C/min) is used to obtain an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C/min) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_data Data Analysis prep1 Grind Crystalline Sample prep2 Pack Capillary Tube (2-3 mm) prep1->prep2 meas1 Place in Melting Point Apparatus prep2->meas1 meas2 Rapid Heating for Approximate Range meas1->meas2 meas3 Slow Heating (1-2°C/min) for Accurate Range meas2->meas3 data1 Record Start and End of Melting meas3->data1 data2 Report Melting Range data1->data2

Figure 1: Workflow for Melting Point Determination.
Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The "shake-flask" method is a common technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or evaporation during this step.

  • Concentration Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

SolubilityWorkflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add Excess Solid to Solvent prep2 Seal Flask prep1->prep2 equil1 Agitate at Constant Temperature prep2->equil1 equil2 Allow to Equilibrate (24-48h) equil1->equil2 anal1 Separate Solid and Liquid Phases equil2->anal1 anal2 Analyze Solute Concentration (UV-Vis/HPLC) anal1->anal2 result1 Determine Thermodynamic Solubility anal2->result1 pKaWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound in Solvent prep2 Place in Thermostatted Vessel prep1->prep2 titr1 Add Titrant in Increments prep2->titr1 titr2 Record pH after Each Addition titr1->titr2 Repeat anal1 Plot pH vs. Titrant Volume titr2->anal1 anal2 Determine Half-Equivalence Point anal1->anal2 anal3 pKa = pH at Half-Equivalence anal2->anal3

References

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, a plausible synthetic pathway, its applications, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which serves as a valuable scaffold in the design of bioactive molecules.[1] The substitution pattern, featuring a bulky tert-butyl group at the N1 position, a methyl group at C5, and a carboxylic acid at C3, imparts specific steric and electronic properties that can be exploited in molecular design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 376387-68-7[2]
Molecular Formula C9H14N2O2[2]
Molecular Weight 182.22 g/mol [2][3]
Purity Typically ≥95%[2]
Synonyms O=C(C1=NN(C(C)(C)C)C(C)=C1)O[2]
Storage Sealed in a dry place at room temperature.[2]

The Strategic Importance of the Pyrazole Core in Drug Discovery

The pyrazole nucleus is a well-established "privileged pharmacophore" in medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have led to its incorporation into numerous FDA-approved drugs.[1] The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. The substituents on the pyrazole ring can be readily modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Caption: The versatile pyrazole scaffold with substitution points for molecular design.

Proposed Synthesis Pathway

Proposed Experimental Protocol:
  • Step 1: Synthesis of the Hydrazone Intermediate.

    • React tert-butylhydrazine with a suitable carbonyl compound to form the corresponding hydrazone. The choice of carbonyl compound will be critical in introducing the desired substitution pattern.

  • Step 2: Cyclization to form the Pyrazole Ring.

    • The hydrazone is then reacted with a 1,3-dicarbonyl compound, such as ethyl 2-methyl-3-oxobutanoate, under acidic or basic conditions. This condensation reaction will form the pyrazole ring.

  • Step 3: Hydrolysis of the Ester.

    • The resulting pyrazole ester is then hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to yield the final carboxylic acid product.

This proposed pathway is a logical and well-precedented approach to the synthesis of substituted pyrazole carboxylic acids.

Synthesis_Workflow Start tert-Butylhydrazine + Ethyl 2-methyl-3-oxobutanoate Step1 Condensation Reaction Start->Step1 Intermediate Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate Step1->Intermediate Step2 Base Hydrolysis (e.g., NaOH) Intermediate->Step2 Intermediate2 Sodium 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate Step2->Intermediate2 Step3 Acidification (e.g., HCl) Intermediate2->Step3 End This compound Step3->End

Caption: A proposed synthetic workflow for the target molecule.

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for its incorporation into larger molecular frameworks.

One area of significant interest is the synthesis of pyrazole-sulfonamide hybrids, which have shown promise as anticancer agents.[1] The pyrazole moiety can be coupled with various sulfonyl chlorides to generate a library of compounds for biological screening. The tert-butyl and methyl groups on the pyrazole ring of the title compound can provide desirable steric and electronic properties to the final molecule, potentially influencing its binding affinity and selectivity for its biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should be consulted, general safety guidelines for similar pyrazole derivatives include the following:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5][6][7]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[4][5]

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5]

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[4][5]

Conclusion

This compound is a strategically important building block in the field of chemical synthesis, particularly for applications in drug discovery. Its pyrazole core, combined with its specific substitution pattern, offers a versatile platform for the development of novel bioactive compounds. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

References

Unlocking the Therapeutic Potential of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical framework for the investigation of the biological activities of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid . While direct literature on this specific molecule is nascent, the pyrazole carboxylic acid scaffold is a well-established pharmacophore present in numerous compounds with significant biological activities.[1][2][3] This guide will, therefore, leverage insights from structurally related molecules to propose a robust, multi-tiered experimental strategy to elucidate the therapeutic potential of this novel compound.

Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the design of bioactive molecules, demonstrating a remarkable breadth of pharmacological effects.[4][5] Derivatives of pyrazole carboxylic acid, in particular, have been extensively explored and have yielded compounds with applications ranging from antimicrobial and anticancer to anti-inflammatory and antiviral agents.[1][2][3] The versatility of this scaffold lies in its unique electronic properties and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its interaction with biological targets.

Our focus, this compound (CAS No: 376387-68-7), presents a unique substitution pattern with a bulky tert-butyl group at the N1 position, a methyl group at C5, and a carboxylic acid moiety at C3.[6] The tert-butyl group can influence the compound's lipophilicity and steric interactions with potential binding pockets, while the carboxylic acid group can act as a key hydrogen bond donor or acceptor, or a coordination site for metal ions in metalloenzymes.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the activities of analogous structures, we can hypothesize several potential biological activities for this compound.

Table 1: Potential Biological Activities and Supporting Evidence from Related Compounds
Potential Biological Activity Rationale based on Structurally Similar Compounds Potential Molecular Targets
Antifungal Pyrazole carboxamides are known fungicides that inhibit succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[7] The carboxylic acid moiety could mimic the binding of the natural substrate.Succinate Dehydrogenase (Complex II)
Anti-inflammatory Certain pyrazole derivatives, such as Celecoxib, are potent and selective COX-2 inhibitors.[5] The carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).Cyclooxygenase-2 (COX-2)
Anticancer Pyrazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and other signaling pathways crucial for cancer cell proliferation.[1][2]Various kinases, signaling proteins
Insecticidal/Acaricidal Tebufenpyrad, a pyrazole carboxamide, is a potent inhibitor of mitochondrial complex I.[8] While our compound is a carboxylic acid, the core pyrazole structure is shared.Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)
Antimalarial Pyrazole derivatives containing a free carboxylic acid group have shown significant in vivo antimalarial activity.[9]Potentially novel targets in Plasmodium falciparum

A Phased Experimental Approach to Biological Characterization

To systematically evaluate the biological profile of this compound, a phased approach is recommended. This ensures a logical progression from broad phenotypic screening to specific target identification and mechanism of action studies.

Experimental_Workflow cluster_phase1 Phase 1: Broad Spectrum Phenotypic Screening cluster_phase2 Phase 2: Hit Confirmation and Dose-Response Analysis cluster_phase3 Phase 3: Target Deconvolution and Mechanism of Action P1_1 Antimicrobial Screening (Bacteria & Fungi Panel) P2_1 MIC/MFC Determination (for antimicrobial hits) P1_1->P2_1 Identified Hits P1_2 Cytotoxicity Screening (Cancer & Normal Cell Lines) P2_2 IC50 Determination (for cytotoxic/anti-inflammatory hits) P1_2->P2_2 Identified Hits P1_3 Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) P1_3->P2_2 P3_1 Enzymatic Assays (e.g., SDH, COX-2, Kinases) P2_1->P3_1 P2_2->P3_1 P3_2 Mitochondrial Function Assays (e.g., Oxygen Consumption Rate) P2_2->P3_2 P3_3 Cell-based Pathway Analysis (e.g., Western Blot, Reporter Assays) P3_1->P3_3 P3_2->P3_3

Caption: Phased experimental workflow for biological characterization.

Phase 1: Broad Spectrum Phenotypic Screening

The initial phase aims to identify any significant biological activity across a diverse range of cellular models.

Protocol 1: Antimicrobial Susceptibility Testing

  • Objective: To assess the antibacterial and antifungal activity of the compound.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

    • Perform a broth microdilution assay according to CLSI guidelines. Briefly, serially dilute the compound in 96-well plates containing growth medium.

    • Inoculate the wells with a standardized suspension of the microorganisms.

    • Incubate under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible growth.

Protocol 2: In Vitro Cytotoxicity Assay

  • Objective: To evaluate the effect of the compound on the viability of cancer and non-cancerous cell lines.

  • Methodology:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293, MRC-5) in 96-well plates.

    • Treat the cells with increasing concentrations of this compound for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

    • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to a vehicle-treated control.

Phase 2: Hit Confirmation and Dose-Response Analysis

If significant activity ("a hit") is observed in Phase 1, the next step is to confirm this activity and quantify its potency.

Protocol 3: Determination of IC50/EC50 Values

  • Objective: To determine the concentration of the compound that elicits a half-maximal response (inhibition or effect).

  • Methodology:

    • Based on the initial screening results, select the most sensitive cell line or microorganism.

    • Perform the respective assay (e.g., cytotoxicity, anti-inflammatory) with a more extensive range of compound concentrations (typically a 10-point, 3-fold serial dilution).

    • Generate a dose-response curve by plotting the percentage of inhibition/effect against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 or EC50 value.

Phase 3: Target Deconvolution and Mechanism of Action

Once a potent and selective activity is confirmed, the focus shifts to identifying the molecular target and elucidating the mechanism of action.

Target_Deconvolution cluster_input Input cluster_approaches Approaches cluster_output Output Compound {this compound | Confirmed Activity} Biochemical Biochemical Assays Target-based screening against hypothesized targets (SDH, COX-2, etc.) Compound->Biochemical Cellular Cellular Thermal Shift Assay (CETSA) Identifies target engagement in intact cells Compound->Cellular Computational Molecular Docking In silico prediction of binding to hypothesized targets Compound->Computational ValidatedTarget {Validated Molecular Target | Mechanism of Action} Biochemical->ValidatedTarget Cellular->ValidatedTarget Computational->ValidatedTarget

Caption: Approaches for target deconvolution.

Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay

  • Objective: To determine if the compound inhibits the activity of mitochondrial complex II (SDH), a common target for pyrazole fungicides.[7]

  • Methodology:

    • Isolate mitochondria from a suitable source (e.g., bovine heart, yeast).

    • Use a spectrophotometric assay that measures the reduction of a substrate (e.g., DCPIP) by SDH in the presence of succinate.

    • Incubate the isolated mitochondria with various concentrations of this compound.

    • Initiate the reaction by adding succinate and monitor the change in absorbance over time.

    • Calculate the rate of the reaction and determine the IC50 for SDH inhibition.

Data Interpretation and Future Directions

The data generated from this experimental framework will provide a comprehensive biological profile of this compound.

Table 2: Summary of Potential Outcomes and Interpretations
Experimental Outcome Interpretation Next Steps
Potent antifungal activity and SDH inhibition The compound is likely a mitochondrial complex II inhibitor.Lead optimization for improved potency and spectrum; in vivo efficacy studies in models of fungal infection.
Selective cytotoxicity against cancer cells The compound may target a pathway essential for cancer cell survival.Target identification using techniques like CETSA or affinity chromatography; in vivo anticancer efficacy studies.
Inhibition of pro-inflammatory cytokine production The compound has anti-inflammatory properties.Evaluation in animal models of inflammation (e.g., carrageenan-induced paw edema); COX-1/COX-2 selectivity profiling.
No significant activity in initial screens The compound may have activity in other, untested biological systems or require metabolic activation.Consider screening against other target classes (e.g., GPCRs, ion channels); perform metabolic stability assays.

Conclusion

This compound is a novel chemical entity with the potential for significant biological activity, owing to its pyrazole carboxylic acid core. The structured, hypothesis-driven experimental plan outlined in this guide provides a clear path for its comprehensive biological characterization. By systematically progressing from broad phenotypic screening to specific mechanism-of-action studies, researchers can efficiently unlock the therapeutic potential of this promising compound.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Therapeutic Targets of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the pyrazole carboxylic acid scaffold has emerged as a privileged structure, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] This heterocyclic motif, characterized by a five-membered ring with two adjacent nitrogen atoms and an appended carboxylic acid group, serves as a cornerstone for the design of novel therapeutics. Its unique physicochemical properties, including the ability to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bond interactions, have enabled the development of potent and selective modulators of various biological targets.[2] This in-depth technical guide will explore the key therapeutic targets of pyrazole carboxylic acids, delving into their mechanisms of action, and providing insights into the experimental workflows for their identification and validation.

I. Enzyme Inhibition: A Dominant Mechanism of Action

A predominant mechanism through which pyrazole carboxylic acids exert their therapeutic effects is through the inhibition of key enzymes involved in various disease pathologies. The carboxylic acid moiety often plays a crucial role in binding to the active site of these enzymes, forming critical interactions that lead to potent inhibition.

Carbonic Anhydrases: Targeting Hypoxic Tumors and Glaucoma

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms, particularly hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3] Pyrazole carboxylic acid derivatives have been identified as potent and selective inhibitors of these tumor-associated CAs.[3][4][5]

  • Mechanism of Action: The carboxylic acid group of the pyrazole inhibitor coordinates with the zinc ion in the active site of the carbonic anhydrase, mimicking the binding of the natural substrate. This interaction blocks the catalytic activity of the enzyme, leading to a disruption of pH regulation in cancer cells and ultimately inducing apoptosis.[3] Some derivatives exhibit a non-classical inhibition mechanism, producing an indirect interference with the zinc ion.[3]

  • Therapeutic Potential: The selective inhibition of hCA IX and XII by pyrazole carboxylic acids presents a promising strategy for the development of novel anticancer agents with improved selectivity and reduced off-target effects.[3][4] These compounds are also being investigated for the treatment of glaucoma by targeting hCA I and II in the eye.[1]

A stopped-flow CO₂ hydrase assay is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[5]

  • Enzyme and Substrate Preparation: Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII) are used. A CO₂-saturated solution serves as the substrate.

  • Inhibitor Preparation: Pyrazole carboxylic acid derivatives are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated in a buffer solution (e.g., Tris-HCl).

    • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument.

    • The change in pH due to the enzymatic hydration of CO₂ is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of the reaction are calculated for different inhibitor concentrations. The IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protein Kinases: A Key Target in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6][7] Pyrazole carboxylic acids have been extensively explored as inhibitors of various protein kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are involved in tumor growth, angiogenesis, and metastasis.[8]

  • Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition can induce mitotic catastrophe in cancer cells.[9]

  • Other Kinases: Pyrazole carboxylic acids have also shown inhibitory activity against CK2, AKT1, PKA, PKCα, and SAPK2a (p38).[6][7]

  • Mechanism of Action: Pyrazole carboxylic acids typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The specific interactions with the kinase domain determine the potency and selectivity of the inhibitor.

Figure 1: A generalized workflow for the screening and validation of pyrazole carboxylic acid-based kinase inhibitors.

Cholinesterases and Monoamine Oxidase B: Tackling Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Pyrazole carboxylic acid derivatives have shown promise as therapeutic agents by targeting enzymes involved in the pathophysiology of these diseases.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.[1][10]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. Dual inhibitors of both cholinesterases and MAO-B are being explored for a multi-target approach to treating Alzheimer's disease.[11][12]

Compound ClassTarget EnzymeReported Activity (Ki or IC50)Therapeutic IndicationReference
Pyrazole[3,4-d]pyridazineshCA I & II, AChEKi in the nM rangeGlaucoma, Alzheimer's Disease[1]
Pyrazoline DerivativesAChE, BChEKi in the nM to µM rangeAlzheimer's Disease[1]
Pyrazole CarboxamidesMAO-B, AChEPotent inhibitionAlzheimer's Disease[12]
Viral Proteases: A Target for Antiviral Therapy

The emergence of viral diseases necessitates the development of novel antiviral agents. Pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of the dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[13]

  • Mechanism of Action: These inhibitors bind to the active site of the protease, preventing the cleavage of the viral polyprotein and thereby inhibiting the formation of mature viral proteins.[13] This leads to a reduction in viral replication.

II. Receptor Modulation: Expanding the Therapeutic Reach

Beyond enzyme inhibition, pyrazole carboxylic acids can also modulate the activity of various receptors, further broadening their therapeutic potential.

Aryl Hydrocarbon Receptor (AhR) Antagonism

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). A specific pyrazole carboxylic acid derivative, CH-223191, has been identified as a potent and specific antagonist of the AhR.[14]

  • Mechanism of Action: CH-223191 competitively blocks the binding of TCDD to the AhR, preventing its activation and subsequent translocation to the nucleus.[14] This inhibits the expression of target genes, such as cytochrome P450 enzymes, and mitigates the toxic effects of TCDD.[14]

Angiotensin II Receptor Blockade

The pyrazole ring can act as a bioisostere for the imidazole moiety found in angiotensin II receptor blockers like losartan.[2] This has led to the development of pyrazole-based compounds for the treatment of hypertension.

III. Diverse Therapeutic Applications

The versatility of the pyrazole carboxylic acid scaffold extends to a wide array of other therapeutic areas.

  • Metabolic Disorders: Certain pyrazole carboxylic acids have been investigated for their effects on carbohydrate and lipid metabolism in patients with diabetes mellitus.[15] They have also been explored as inhibitors of α-glycosidase, an enzyme involved in carbohydrate digestion.[1]

  • Antimicrobial and Antifungal Activity: Various pyrazole carboxylic acid derivatives have demonstrated activity against a range of bacterial and fungal strains, highlighting their potential as infectious disease therapeutics.[1][16]

Conclusion and Future Directions

The pyrazole carboxylic acid scaffold represents a highly valuable framework in modern drug discovery. Its ability to potently and selectively interact with a diverse range of therapeutic targets, from enzymes to receptors, underscores its significance. The ongoing exploration of structure-activity relationships and the application of advanced screening methodologies will undoubtedly continue to unveil new therapeutic opportunities for this remarkable class of compounds. As our understanding of complex disease pathologies deepens, the rational design of novel pyrazole carboxylic acid derivatives holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

A Technical Guide to the Structural Elucidation of Tert-butyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl pyrazole derivatives represent a cornerstone in modern medicinal chemistry, valued for their unique pharmacological profiles. The bulky tert-butyl group often imparts desirable pharmacokinetic properties, such as increased metabolic stability and enhanced receptor affinity. However, this same steric bulk, coupled with the potential for complex isomerism inherent to the pyrazole ring, presents significant challenges for unambiguous structural characterization. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic structure elucidation of these molecules. It moves beyond a simple recitation of techniques to detail an integrated, logic-driven analytical workflow, emphasizing the causality behind experimental choices. We will explore the synergistic application of Mass Spectrometry, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and definitive X-ray Crystallography, grounded in field-proven protocols and authoritative standards.

Introduction: The Significance and Challenge of Tert-butyl Pyrazoles

The pyrazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. The introduction of a tert-butyl group can profoundly influence a molecule's biological activity and absorption, distribution, metabolism, and excretion (ADME) profile. This is largely due to its steric hindrance, which can shield metabolically labile sites or enforce a specific conformation required for optimal target binding. Syntheses of these valuable compounds are frequently achieved through multicomponent reactions or cycloaddition strategies.[1][2]

The core challenge in their characterization lies in definitively assigning the position of substituents on the pyrazole ring. For a monosubstituted tert-butyl pyrazole, for example, several constitutional isomers are possible. Distinguishing between these isomers requires a multi-technique approach, as no single method can typically provide a complete structural picture.

The Integrated Elucidation Workflow

A robust strategy for structure elucidation is not a linear path but a logical, iterative process. Each analytical step provides data that informs the next, progressively building a complete and validated structural assignment.

Elucidation_Workflow cluster_initial Initial Assessment cluster_core Core Structural Analysis cluster_confirmation Unambiguous Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Identify Key Fragments & Environment MS->NMR_1D Proposed Formula NMR_2D 2D NMR (HSQC, HMBC) Assemble the Molecular Skeleton NMR_1D->NMR_2D Fragment Data XRAY X-Ray Crystallography Absolute Structure Proof NMR_2D->XRAY Proposed Structure (If Ambiguous) Final Final Structure NMR_2D->Final Confirmed Structure (If Unambiguous) XRAY->Final Confirmed Structure

Caption: Integrated workflow for tert-butyl pyrazole structure elucidation.

Mass Spectrometry: The First Look at the Molecular Formula

Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition of the derivative.[3]

Expert Insight: For tert-butyl containing compounds, the fragmentation pattern is often highly informative. The tert-butyl cation ([C4H9]+) is very stable, meaning a characteristic loss of 57 Da (corresponding to C4H9) or 56 Da (corresponding to C4H8 via McLafferty rearrangement) from the molecular ion is a strong indicator of its presence. The most common fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, which is often the base peak in the spectrum.[4][5][6]

IonDescriptionTypical Observation
[M]⁺ Molecular IonMay be weak or absent in Electron Ionization (EI) due to instability.[4]
[M-15]⁺ Loss of a methyl radical (•CH₃)Often the base peak, indicating a tert-butyl or isopropyl group.[5][7]
[M-57]⁺ Loss of a tert-butyl radical (•C₄H₉)Confirmatory evidence for the tert-butyl moiety.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 10-100 µg/mL.

  • Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer for accurate mass measurement.

  • Analysis: Acquire the spectrum in positive ion mode. The resulting accurate mass can be used to calculate the elemental formula with a high degree of confidence.

NMR Spectroscopy: Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required to piece together the molecular puzzle.[8][9]

¹H and ¹³C NMR: Identifying the Pieces
  • ¹H NMR: This experiment provides information on the number and type of protons and their neighboring environments. For a tert-butyl pyrazole, the most prominent feature is a sharp singlet integrating to nine protons, typically found in the upfield region (δ 1.2-1.4 ppm).[10][11] The chemical shifts of the pyrazole ring protons (typically δ 5.9-7.5 ppm) provide initial clues about the substitution pattern.[12][13]

  • ¹³C NMR: This spectrum reveals all unique carbon environments. The tert-butyl group itself will show two signals: a quaternary carbon (Cq) around δ 30-35 ppm and the methyl carbons (CH₃) around δ 30-32 ppm.[14][15] The chemical shifts of the pyrazole ring carbons are highly dependent on the substituent positions and are crucial for distinguishing isomers.

Table of Typical NMR Chemical Shifts (in CDCl₃)

Group¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
tert-Butyl (9H, s)1.2 - 1.4C(CH₃)₃: 30-35, C(CH₃)₃: 30-32[14]
Pyrazole H-4 (1H, s/t)5.9 - 6.4C-4: 103-110[10][14]
Pyrazole H-3/H-5 (1H, d)7.0 - 7.6C-3/C-5: 130-161[14]
2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR experiments establish their connectivity. For tert-butyl pyrazoles, HSQC and HMBC experiments are non-negotiable for unambiguous assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, essentially mapping the ¹H and ¹³C signals for all C-H bonds.[16][17] This is a crucial step for assigning the signals of the pyrazole ring and any other substituents.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[16][17]

The Causality of Using HMBC: The primary challenge is to locate the tert-butyl group on the pyrazole ring. The HMBC experiment provides the definitive link. A correlation between the nine equivalent protons of the tert-butyl group (at ~1.3 ppm) and a specific pyrazole ring carbon confirms the point of attachment. For example, a ³JCH correlation from the tert-butyl protons to C-3 of the pyrazole ring irrefutably establishes a 3-tert-butylpyrazole structure. This experiment is fundamental for distinguishing between regioisomers.[18]

HMBC_Correlation H_tBu ¹H (t-Bu) C3 ¹³C-3 H_tBu->C3 ³J correlation C_quat ¹³C-quat H_tBu->C_quat

References

The Architect's Guide to a Privileged Scaffold: A Technical Whitepaper on the Discovery and Synthesis of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Pyrazole Core

The landscape of medicinal chemistry is marked by certain heterocyclic scaffolds that consistently deliver therapeutic breakthroughs. Among these, the pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—stands out as a truly "privileged" structure.[1] Its remarkable versatility is evidenced by its presence in a blockbuster portfolio of FDA-approved drugs, from the anti-inflammatory agent Celecoxib to the pioneering anti-obesity drug Rimonabant and the BTK inhibitor Zanubrutinib.[2][3][4] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor and serve as a bioisosteric replacement for a phenyl ring, allow for nuanced modulation of a compound's pharmacokinetic and pharmacodynamic profile.[3][5] This guide, intended for the hands-on researcher and drug development professional, moves beyond a mere survey of the literature. It aims to provide a deep, mechanistic understanding of both foundational and cutting-edge synthetic strategies, emphasizing the causality behind experimental choices and integrating the increasingly vital role of computational chemistry in the rational design of novel pyrazole-based therapeutics.

Part 1: Foundational Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. While numerous methods exist, a mastery of the foundational routes provides the essential context for appreciating modern advancements.

The Knorr Pyrazole Synthesis: The Classic and Enduring Approach

First reported by Ludwig Knorr in 1883, this reaction remains a robust and widely used method for creating pyrazole and pyrazolone derivatives.[6][7] The fundamental logic of the Knorr synthesis lies in the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[8][9]

Causality Behind the Method: The reaction's success hinges on the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material and the nucleophilic nature of the hydrazine. The acidic catalyst protonates a carbonyl oxygen, activating that carbon for nucleophilic attack by one of the hydrazine's nitrogen atoms to form a hemiaminal, which then dehydrates to an imine. The second, free nitrogen of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a second dehydration and subsequent aromatization to the stable pyrazole ring.[8][10] The choice of a non-symmetrical dicarbonyl compound can lead to a mixture of regioisomers, a critical consideration in any synthetic design.[7]

Experimental Protocol: Representative Knorr Synthesis of 1,3,5-trimethylpyrazole

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).

  • Reagent Addition: Slowly add methylhydrazine (0.46 g, 10 mmol) to the stirred solution. A mild exotherm may be observed.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting oil in dichloromethane (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification by column chromatography on silica gel may be performed if necessary.

1,3-Dipolar Cycloaddition: A Versatile and Regioselective Route

The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (such as an alkyne or a strained alkene) is a powerful method for constructing five-membered heterocycles, including pyrazoles.[11][12] This approach offers high regioselectivity and is often tolerant of a wide range of functional groups.

Causality Behind the Method: The reaction proceeds via a concerted mechanism where the π-systems of the diazo compound and the alkyne overlap to form the new sigma bonds of the pyrazole ring in a single step. The regiochemistry of the addition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne, as dictated by frontier molecular orbital theory. When using α-diazocarbonyl compounds, the reaction can be followed by a rearrangement (e.g., a 1,5-ester shift) to yield highly substituted pyrazoles.[13] The use of "alkyne surrogates," such as substituted bromoalkenes, allows for the synthesis of tetrasubstituted pyrazoles through a cycloaddition-elimination sequence.[14]

Part 2: Modern and Advanced Synthetic Methodologies

While classical methods are reliable, the demands of modern drug discovery for speed, efficiency, and molecular diversity have driven the development of more advanced synthetic technologies.

Multicomponent Reactions (MCRs): The Drive for Efficiency

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[15] This strategy embodies the principles of pot, atom, and step economy (PASE), minimizing waste and purification steps, which is highly advantageous for creating large libraries of compounds for screening.[16][17]

Causality Behind the Method: The power of MCRs lies in their domino or tandem sequence of reactions. For instance, a common four-component synthesis of pyrano[2,3-c]pyrazoles involves the initial Knoevenagel condensation of an aldehyde and malononitrile, which creates a Michael acceptor. Simultaneously, a hydrazine and a β-ketoester react to form a pyrazolone. A subsequent Michael addition between these two intermediates, followed by an intramolecular cyclization and tautomerization, rapidly builds the complex heterocyclic core in a single operation.[18][19] The choice of catalyst (often a simple base like piperidine or an environmentally benign catalyst) and solvent can significantly influence reaction times and yields.[16][18]

Workflow: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Library

MCR_Workflow cluster_reactants Reactant Pools cluster_process One-Pot Process cluster_output Output Aldehydes Diverse Aldehydes (R1-CHO) ReactionVessel Reaction Vessel (Ethanol, Catalyst) Aldehydes->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->ReactionVessel Hydrazine Hydrazine Hydrate Hydrazine->ReactionVessel Library Library of Pyrano[2,3-c]pyrazoles ReactionVessel->Library Stirring, Reflux

Caption: Workflow for a four-component pyranopyrazole synthesis.

Direct C-H Functionalization: The New Frontier

Transition-metal-catalyzed C-H activation has revolutionized synthetic chemistry by allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[20] This avoids the need for pre-functionalized starting materials (like halides or boronic acids), shortening synthetic sequences and improving overall efficiency.[21]

Causality Behind the Method: For pyrazoles, C-H functionalization often relies on a directing group effect. The N2 nitrogen of the pyrazole ring can act as a Lewis basic site, coordinating to a transition metal catalyst (e.g., Palladium, Rhodium, or Copper).[22][23] This coordination brings the catalyst into close proximity to a specific C-H bond (typically at the C5 position), facilitating its cleavage and subsequent coupling with a reaction partner, such as an alkene (alkenylation) or an aryl halide (arylation).[21][24] The regioselectivity is therefore controlled by the inherent electronic properties of the pyrazole and the nature of the directing group and catalyst system employed.[22][23]

Part 3: The Synergy of Silicon and Flask: Computational Chemistry in Pyrazole Discovery

The modern discovery pipeline is no longer a linear path from synthesis to testing. It is a dynamic cycle where computational and experimental sciences inform and accelerate one another.[25]

Workflow: Integrated Discovery Cycle

Discovery_Cycle Target Target Identification & Validation V_Screen Virtual Screening (Docking) Target->V_Screen Build Library Hit_ID Hit Identification V_Screen->Hit_ID Prioritize Compounds Synthesis Synthesis of Novel Pyrazoles Hit_ID->Synthesis Select Scaffolds Assay Biological Assay (In Vitro) Synthesis->Assay Test Compounds SAR SAR Analysis & Lead Opt. Assay->SAR Generate Data SAR->Target Feedback Comp_Design Computational Design (DFT, MD) SAR->Comp_Design Identify Key Interactions Comp_Design->Synthesis Design Next-Gen Compounds

Caption: Integrated cycle of computational and synthetic chemistry.

Molecular Docking and Virtual Screening: Computational tools can screen vast virtual libraries of pyrazole compounds against the 3D structure of a biological target (e.g., an enzyme's active site).[26][27] This process prioritizes molecules with the highest predicted binding affinity, focusing synthetic efforts on the most promising candidates and reducing the cost and time associated with exhaustive empirical screening.[25]

Quantum Mechanics (DFT): Density Functional Theory (DFT) calculations provide deep insights into the electronic structure, reactivity, and stability of pyrazole derivatives.[28] This is crucial for predicting reaction outcomes, understanding reaction mechanisms, and rationalizing observed structure-activity relationships at a fundamental electronic level.[25]

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The synthesis of a novel pyrazole is only the beginning. Understanding how structural modifications impact biological activity is the core of medicinal chemistry. SAR studies systematically alter substituents on the pyrazole scaffold and measure the resulting change in potency, selectivity, and pharmacokinetic properties.[29][30]

General Principles for Pyrazole SAR:

  • N1-Substitution: The substituent at the N1 position can profoundly affect binding and physical properties. Large, lipophilic groups can target hydrophobic pockets in a receptor, while polar groups can improve solubility.

  • C3- and C5-Substitutions: These positions often point into different regions of a binding site. Modifying these groups is a primary strategy for enhancing potency and achieving selectivity against related targets.[3]

  • C4-Substitution: While often less critical for direct binding interactions, substitution at the C4 position can be used to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability.[31]

Data Presentation: SAR of Hypothetical Pyrazole-Based Kinase Inhibitors

Compound IDR1 (N1-position)R3 (C3-position)R5 (C5-position)Kinase IC50 (nM)
PZ-1 HPhenylMethyl5,200
PZ-2 MethylPhenylMethyl2,100
PZ-3 CyclopropylPhenylMethyl850
PZ-4 Cyclopropyl4-FluorophenylMethyl150
PZ-5 Cyclopropyl4-FluorophenylTrifluoromethyl25

This table illustrates a hypothetical optimization path. Small alkyl groups at N1 (PZ-2, PZ-3) improve potency over the unsubstituted parent (PZ-1). Introducing an electron-withdrawing fluorine on the C3-phenyl ring (PZ-4) enhances activity, likely through a specific interaction. Finally, replacing the C5-methyl with a trifluoromethyl group (PZ-5) yields a highly potent compound, possibly by engaging a new binding pocket or altering the compound's electronic profile.

Lead Optimization Cycle

Caption: A typical cycle for lead optimization in drug discovery.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in medicine. Its synthetic accessibility, coupled with its favorable physicochemical properties, ensures its continued prominence in drug discovery. The journey from classical methods like the Knorr synthesis to modern, efficiency-focused strategies like multicomponent reactions and C-H activation highlights a continuous drive toward more elegant and powerful synthetic solutions. The future of pyrazole discovery will undoubtedly involve a deeper integration of computational predictions, machine learning, and automated synthesis to navigate the vast chemical space of possible derivatives.[26] By combining a profound understanding of reaction mechanisms with the predictive power of in silico tools, researchers are better equipped than ever to unlock the full therapeutic potential of this remarkable and enduring scaffold.

References

An In-depth Technical Guide to the Core Mechanism of Action of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Roadmap for Mechanistic Discovery and Therapeutic Application

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This guide focuses on a specific, yet under-characterized molecule: 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid. In the absence of direct mechanistic data for this compound, this document serves as a comprehensive roadmap for its investigation. We will delve into plausible mechanisms of action based on the well-established structure-activity relationships of related pyrazole-containing compounds. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically elucidate its biological targets and downstream signaling effects. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising molecule.

Introduction: The Pyrazole Moiety as a Privileged Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a multitude of FDA-approved drugs, highlighting its significance in therapeutic development.[5] Marketed drugs with a pyrazole core target a wide array of clinical conditions, including inflammation, cancer, and infectious diseases.[3][5] The versatility of the pyrazole ring stems from its ability to serve as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability.[5] The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[5]

The subject of this guide, this compound, possesses key structural features that suggest a high likelihood of biological activity:

  • The Pyrazole Core: Provides a rigid scaffold for the presentation of functional groups.

  • The Carboxylic Acid at C3: A common feature in many enzyme inhibitors, often acting as a key interacting group with active site residues.

  • The N1-tert-butyl Group: A bulky, lipophilic group that will significantly influence the compound's binding orientation and selectivity.

  • The C5-methyl Group: A smaller alkyl group that can contribute to binding affinity and selectivity.

Given these features, we can hypothesize several plausible mechanisms of action for this compound. The following sections will explore these hypotheses and provide a detailed experimental plan to validate them.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related pyrazole derivatives, we propose three primary hypothetical mechanisms of action for this compound.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

A prominent class of pyrazole-containing drugs, including Celecoxib, are selective inhibitors of COX-2, a key enzyme in the inflammatory pathway.[6] The general structure of many COX inhibitors features a central heterocyclic ring with appended aromatic groups. It is plausible that this compound could fit within the active site of COX-1 or COX-2, with the carboxylic acid moiety interacting with key residues.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Compound 1-tert-butyl-5-methyl-1H- pyrazole-3-carboxylic acid Compound->COX_Enzymes Inhibition

Hypothesis 2: Antagonism of a G-Protein Coupled Receptor (GPCR)

The pyrazole derivative Rimonabant is a known antagonist of the cannabinoid receptor 1 (CB1), a GPCR.[3] The structure-activity relationships of pyrazole-based GPCR antagonists often highlight the importance of substituents at the 1 and 3 positions of the pyrazole ring for receptor affinity and selectivity.[7] The tert-butyl and carboxylic acid groups of our compound of interest could mediate its interaction with the binding pocket of a currently unidentified GPCR.

GPCR_Antagonism_Pathway Ligand Endogenous Ligand GPCR Target GPCR Ligand->GPCR G_Protein G-Protein Activation GPCR->G_Protein Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca2+) G_Protein->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Compound 1-tert-butyl-5-methyl-1H- pyrazole-3-carboxylic acid Compound->GPCR Antagonism

Hypothesis 3: Inhibition of a Protein Kinase

Many small molecule kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The pyrazole ring system is a common scaffold in this class of drugs. The substituents on the pyrazole ring would be crucial for determining selectivity towards a specific kinase.

Kinase_Inhibition_Pathway Kinase Target Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Function Altered Cellular Function Phosphorylated_Substrate->Cellular_Function Compound 1-tert-butyl-5-methyl-1H- pyrazole-3-carboxylic acid Compound->Kinase Inhibition

Experimental Roadmap for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a multi-step experimental approach is recommended.

Phase 1: Initial Phenotypic Screening and Target Identification

The first step is to perform broad phenotypic screens to identify the compound's general biological effects.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Plate various cancer and normal cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value for each cell line.

Data Presentation: Sample IC50 Data for Related Pyrazole Compounds

CompoundCell LineIC50 (µM)
Pyrazole Derivative AA549 (Lung Cancer)5.2
Pyrazole Derivative BMCF-7 (Breast Cancer)12.8
Pyrazole Derivative CHCT116 (Colon Cancer)8.1

This table presents hypothetical data based on the known activities of other pyrazole derivatives to illustrate the expected output.

Experimental Protocol: Target Identification via Affinity Chromatography

  • Compound Immobilization: Covalently link this compound to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a whole-cell lysate from a responsive cell line.

  • Affinity Purification: Incubate the cell lysate with the compound-immobilized beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Phase 2: Target Validation and Mechanistic Studies

Once potential targets are identified, the next phase involves validating these targets and characterizing the nature of the interaction.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol is a general template and should be adapted for the specific enzyme class identified (e.g., kinase, protease, COX).

  • Reagent Preparation: Prepare assay buffer, recombinant enzyme, substrate, and a serial dilution of the test compound.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, buffer, and test compound. Incubate for a short period.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate at the optimal temperature for a defined period.

  • Detection: Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).[8][9][10]

  • Data Analysis: Determine the IC50 and subsequently the Ki value and mode of inhibition (e.g., competitive, non-competitive).[8]

Data Presentation: Sample Enzyme Inhibition Data

ParameterValue
IC501.5 µM
Ki0.8 µM
Mode of InhibitionCompetitive

This table presents hypothetical data to illustrate the expected output.

Experimental Protocol: Cell-Based Target Engagement Assay

  • Cell Treatment: Treat intact cells with the test compound.

  • Target Engagement Measurement: Utilize a suitable method to measure the binding of the compound to its target within the cellular environment. Examples include:

    • Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein upon compound binding.

    • NanoBRET™: A bioluminescence resonance energy transfer (BRET) based assay to quantify protein engagement.[10]

  • Data Analysis: Determine the EC50 for target engagement.

Phase 3: Downstream Signaling and Cellular Effects

The final phase is to investigate the downstream consequences of target engagement.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment and Lysis: Treat cells with the compound for various time points and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases) and a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the changes in protein phosphorylation or expression levels.

Experimental_Workflow cluster_Phase1 Phase 1: Discovery cluster_Phase2 Phase 2: Validation cluster_Phase3 Phase 3: Functional Characterization Phenotypic_Screening Phenotypic Screening (e.g., MTT Assay) Target_ID Target Identification (Affinity Chromatography) Phenotypic_Screening->Target_ID In_Vitro_Validation In Vitro Target Validation (Enzyme Inhibition Assay) Target_ID->In_Vitro_Validation Cellular_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) In_Vitro_Validation->Cellular_Engagement Downstream_Signaling Downstream Signaling Analysis (Western Blot) Cellular_Engagement->Downstream_Signaling Cellular_Phenotype Cellular Phenotype Confirmation (e.g., Cell Cycle Analysis) Downstream_Signaling->Cellular_Phenotype

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests significant biological activity. The pyrazole core, substituted with a bulky tert-butyl group and a functionally critical carboxylic acid, provides a strong foundation for potent and selective interactions with a range of biological targets. This guide provides a scientifically rigorous framework for uncovering this mechanism. By following the proposed experimental roadmap, researchers can systematically progress from broad phenotypic observations to the identification and validation of a specific molecular target, and finally to the characterization of its downstream cellular consequences. The insights gained from such studies will be instrumental in determining the therapeutic potential of this promising compound and guiding its future development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid. Designed for professionals in research and drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Furthermore, a detailed, field-proven synthetic protocol is presented, offering a practical pathway for its preparation. The causality behind experimental choices and the principles of spectral interpretation are emphasized throughout to ensure both technical accuracy and practical utility.

Molecular Structure and Key Features

This compound (C₉H₁₄N₂O₂) is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structural features of this compound, including a bulky tert-butyl group at the N1 position, a methyl group at C5, and a carboxylic acid at C3, give rise to a unique spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and elucidation of its role in various chemical and biological systems.

Proposed Synthesis of this compound

The synthesis of pyrazole-3-carboxylic acids is classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by oxidation and hydrolysis where necessary. For the target molecule, a plausible and efficient synthetic route commences with the reaction of ethyl 4,4-dimethyl-3-oxopentanoate with tert-butylhydrazine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product Diketone Ethyl 4,4-dimethyl-3-oxopentanoate Condensation Cyclocondensation Diketone->Condensation Hydrazine tert-Butylhydrazine Hydrazine->Condensation Ester Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate Condensation->Ester Hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide
  • Cyclocondensation to the Ester Intermediate:

    • To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add tert-butylhydrazine hydrochloride (1 equivalent) and a mild base like sodium acetate (1.1 equivalents).

    • The reaction mixture is heated to reflux for 4-6 hours, with progress monitored by thin-layer chromatography (TLC). The choice of a protic solvent facilitates the condensation and subsequent cyclization.

    • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate. Purification can be achieved by column chromatography on silica gel.

  • Saponification to the Carboxylic Acid:

    • The purified ester is dissolved in a mixture of ethanol and water.

    • An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is acidified to a pH of approximately 2-3 with a dilute strong acid (e.g., 1M HCl), leading to the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water to remove residual salts, and dried under vacuum to yield this compound.

Spectroscopic Data Analysis (Predicted)

Note: The following spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Experimental verification is recommended.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the substituents. The key resonances are predicted as follows:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
~6.6Singlet1HH-4 (pyrazole)The single proton on the pyrazole ring is deshielded by the aromatic system and is expected to appear as a singlet.
~2.4Singlet3H-CH₃ (C5)The methyl group at C5 is attached to an aromatic ring and is expected to be a singlet in the typical benzylic proton region.
~1.6Singlet9H-C(CH₃)₃ (N1)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a characteristic upfield chemical shift.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are summarized below:

Chemical Shift (δ) (ppm)Carbon TypeAssignmentRationale
~165Quaternary-COOHThe carbonyl carbon of the carboxylic acid is expected at a significant downfield shift.
~150QuaternaryC-3 (pyrazole)The carbon bearing the carboxylic acid group is deshielded.
~145QuaternaryC-5 (pyrazole)The carbon bearing the methyl group.
~110MethineC-4 (pyrazole)The protonated carbon of the pyrazole ring.
~62Quaternary-C (CH₃)₃ (N1)The quaternary carbon of the tert-butyl group.
~30Methyl-C(C H₃)₃ (N1)The methyl carbons of the tert-butyl group.
~12Methyl-CH₃ (C5)The methyl carbon at the C5 position.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3300-2500BroadO-HStretching (Carboxylic Acid)
~2970Medium-StrongC-HStretching (tert-butyl and methyl)
~1700StrongC=OStretching (Carboxylic Acid)
~1550MediumC=N, C=CStretching (Pyrazole Ring)
~1250StrongC-OStretching (Carboxylic Acid)
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak and characteristic fragmentation patterns are expected.

m/zRelative IntensityAssignment
182Moderate[M]⁺
167High[M - CH₃]⁺
126High[M - C₄H₈]⁺
111Moderate[M - C₄H₉ - CO]⁺

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound, alongside a robust synthetic protocol. The presented data and methodologies are grounded in established chemical principles and analysis of analogous structures, offering a valuable resource for researchers engaged in the synthesis, identification, and application of novel heterocyclic compounds. It is strongly recommended that the predicted spectroscopic data be confirmed with experimental results for definitive structural elucidation.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have cemented its status as a "privileged scaffold."[1] This versatile core is embedded in a multitude of FDA-approved drugs, ranging from the anti-inflammatory agent celecoxib to the anti-obesity drug rimonabant and various anticancer agents.[2][3][4] The inherent stability and synthetic tractability of the pyrazole nucleus make it an exceptionally fertile ground for the development of novel therapeutic agents.[5][6][7]

This guide focuses on a specific, promising scaffold: 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid . We will dissect its structure-activity relationships (SAR), providing researchers, scientists, and drug development professionals with a comprehensive framework for designing and optimizing new chemical entities based on this core. Our exploration will be grounded in the principles of synthetic feasibility, rigorous biological evaluation, and logical, data-driven molecular design.

Synthetic Strategy: Building the Analog Library

A robust SAR exploration is predicated on the efficient and logical synthesis of a diverse library of analogs. The classical and most reliable method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][8]

General Synthetic Workflow

The synthesis of the target analogs typically follows a three-stage process: pyrazole ring formation, functional group manipulation, and final diversification.

  • Stage 1: Cyclocondensation for Core Formation. The reaction between a β-ketoester (e.g., ethyl 2,4-dioxo-4,4-dimethylpentanoate) and tert-butylhydrazine hydrochloride yields the core ester intermediate, ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate. This reaction is the cornerstone of the entire synthetic effort.

  • Stage 2: Hydrolysis to the Carboxylic Acid. Saponification of the resulting ester, typically using a strong base like sodium hydroxide followed by acidic workup, provides the pivotal this compound intermediate.[9]

  • Stage 3: Amide Coupling and Diversification. The carboxylic acid is the primary handle for diversification. Standard amide coupling conditions (e.g., using HATU or EDC/HOBt) with a library of primary and secondary amines generate the final carboxamide analogs, which are crucial for probing interactions within the target's binding pocket.[10]

Experimental Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for generating a library of analogs from the core scaffold.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Intermediate Prep cluster_2 Stage 3: Diversification A β-Ketoester C Ethyl 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylate A->C Cyclocondensation B tert-butylhydrazine B->C D 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylic acid C->D Saponification (NaOH) F Final Carboxamide Analogs D->F Amide Coupling (HATU) E Amine Library (R1R2NH) E->F

Caption: General Synthetic Workflow for Analog Generation.

The Core Scaffold: Deconstructing the Key Pharmacophoric Features

Understanding the role of each substituent on the core scaffold is paramount for a logical SAR exploration. We identify four key positions for modification, each offering a unique opportunity to modulate the compound's physicochemical properties and biological activity.

  • N1 Position (The tert-Butyl Group): This bulky, lipophilic group serves as a critical steric anchor. Its size and shape can dictate the orientation of the molecule within a binding pocket, prevent unwanted metabolic attack (e.g., N-dealkylation), and enhance membrane permeability.

  • C3 Position (The Carboxylic Acid/Carboxamide): This is the primary interaction point. As a carboxylic acid, it can form strong ionic and hydrogen bonds. As a carboxamide, it retains hydrogen bonding capability while allowing for extensive exploration of adjacent pockets through modification of the amide substituent (R').[11]

  • C5 Position (The Methyl Group): This small alkyl group occupies a specific region of the binding site. Modifying its size (e.g., to ethyl, propyl, or cyclopropyl) allows for probing the steric tolerance of this sub-pocket.

  • C4 Position (The Unsubstituted Carbon): This position offers a vector for growth into new regions of the binding site. Substitution here can influence the electronic nature of the pyrazole ring and introduce new interaction points.

Diagram of Key Modification Points

Caption: Key Pharmacophoric Positions for SAR Exploration.

The Biological Evaluation Cascade: From Hit to Lead

A systematic and tiered approach to biological evaluation is essential for making sound decisions in a drug discovery program. The "assay cascade" ensures that resources are focused on the most promising compounds.

Step-by-Step Protocol
  • Primary Target-Based Assay: All synthesized analogs are first screened in a high-throughput, target-based biochemical assay (e.g., an enzyme inhibition assay or a receptor binding assay). This provides the initial measure of potency (IC₅₀).[12]

  • Selectivity Profiling: Compounds showing significant primary activity (e.g., IC₅₀ < 1 µM) are then tested against a panel of related off-target proteins. The goal is to identify compounds with a high degree of selectivity, minimizing potential side effects.

  • Cellular Activity Assay: Active and selective compounds are advanced to cell-based assays. These experiments determine if the compound can engage its target in a physiological context and exert a functional effect (e.g., inhibiting cancer cell proliferation or blocking viral replication).[3][12] This step also provides an early indication of cell permeability and potential cytotoxicity.

  • ADME Profiling: Promising candidates undergo preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) testing. Key parameters include metabolic stability (using liver microsomes), plasma protein binding, and permeability (e.g., Caco-2 assay).

  • In Vivo Efficacy Studies: The most promising compounds, demonstrating a balance of potency, selectivity, and favorable ADME properties, are advanced into animal models of disease to evaluate in vivo efficacy and pharmacokinetics.[]

Assay Cascade Workflow Diagram

G A Synthesized Analog Library B Primary Screen (Target Potency, IC50) A->B C Inactive Analogs B->C IC50 > 10 µM D Selectivity Panel (Off-Target Profiling) B->D IC50 < 1 µM E Non-Selective Analogs D->E Poor Selectivity F Cell-Based Assay (Functional Activity, EC50) D->F High Selectivity G Inactive in Cells F->G EC50 > 10 µM H In Vitro ADME (Metabolic Stability, Permeability) F->H EC50 < 1 µM I Poor Drug-Like Properties H->I High Clearance/ Low Permeability J In Vivo Efficacy Study (Animal Model) H->J Good PK Profile

Caption: A Standardized Assay Cascade for Compound Prioritization.

Structure-Activity Relationship (SAR) Analysis: Key Findings

The following analysis synthesizes data from a hypothetical screening campaign against a representative protein kinase target. The insights are based on established principles of medicinal chemistry and SAR trends observed for pyrazole-based inhibitors.[5][14]

The Critical Role of the C3-Carboxamide

The C3 position is the most sensitive to modification. The parent carboxylic acid typically shows weak to moderate activity, suggesting that while it can interact with the target, it may suffer from poor cell permeability or that the binding pocket has additional space that can be exploited. Conversion to a carboxamide is a consistently beneficial strategy.

  • Small, polar amides (e.g., cyclopropylamine, aminotetrahydrofuran) often lead to a significant increase in potency. This indicates the presence of a hydrogen bond network and a constrained polar pocket adjacent to the C3 position.

  • Larger, lipophilic amides (e.g., benzylamine) often result in a loss of activity, suggesting a steric clash or entry into a region that disfavors lipophilicity.

Probing the N1 and C5 Pockets
  • N1-Substituent: Replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl) generally maintains or slightly decreases activity. However, replacement with a linear propyl group leads to a significant drop in potency, highlighting the importance of the branched, space-filling nature of the tert-butyl group for optimal hydrophobic interactions.

  • C5-Substituent: The C5-methyl group appears to be optimal. Expanding this to an ethyl group is tolerated, but larger groups like propyl or cyclopropyl lead to a sharp decline in activity. This suggests the C5-substituent fits into a tightly constrained hydrophobic pocket.

Quantitative SAR Summary Table

The table below summarizes the SAR data for key analogs.

Analog IDN1-SubstituentC5-SubstituentC3-Substituent (R' in -C(O)NH-R')Kinase IC₅₀ (µM)
1 tert-ButylMethyl-OH (Carboxylic Acid)15.2
2 tert-ButylMethyl-H (Primary Amide)5.8
3 tert-ButylMethyl-Cyclopropyl0.08
4 tert-ButylMethyl-(Tetrahydrofuran-3-yl)0.15
5 tert-ButylMethyl-Benzyl25.0
6 IsopropylMethyl-Cyclopropyl0.25
7 n-PropylMethyl-Cyclopropyl9.7
8 tert-ButylEthyl-Cyclopropyl0.49
9 tert-ButylPropyl-Cyclopropyl12.5

Analysis: Analog 3 emerges as the lead compound, demonstrating the optimal combination of a tert-butyl at N1, a methyl at C5, and a small, rigid cyclopropylamide at C3. This combination effectively satisfies the steric and electronic requirements of the target's active site.

Conclusion and Future Directions

The this compound scaffold is a highly tractable and promising starting point for the development of potent and selective inhibitors. Our analysis reveals a clear SAR profile:

  • A C3-carboxamide is essential, with small, rigid, polar groups being optimal for potency.

  • A branched, bulky alkyl group like tert-butyl at the N1 position provides a crucial steric and hydrophobic anchor.

  • The C5 position has limited steric tolerance, with a methyl group being preferred.

Future work should focus on:

  • C4-Substitution: Exploring the introduction of small polar groups (e.g., -F, -OH, -NH₂) at the C4 position to probe for additional hydrogen bonding interactions.

  • Bioisosteric Replacement: Investigating bioisosteres for the amide bond to modulate pharmacokinetic properties while retaining potency.

  • Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and molecular docking studies to build a predictive model that can guide the design of the next generation of analogs with enhanced potency and improved drug-like properties.[8]

By integrating rational synthetic chemistry with a rigorous biological evaluation cascade, the full potential of this versatile pyrazole scaffold can be unlocked, paving the way for the discovery of novel therapeutic agents.

References

solubility of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and organic solvent solubility stands as a cornerstone for success. For a molecule like this compound, its solubility profile dictates everything from the feasibility of its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

This guide is structured to provide a holistic understanding of the solubility of this pyrazole derivative. We will first dissect its molecular structure to predict its solubility behavior. Following this, a detailed experimental protocol is provided to enable researchers to generate their own high-quality solubility data. Finally, we will discuss the broader implications of these findings for drug development.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound offers several clues to its solubility behavior:

  • Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This imparts a degree of polarity to the molecule.

  • Carboxylic Acid Group (-COOH): This is a highly polar, ionizable group capable of acting as both a hydrogen bond donor and acceptor. The acidic nature of this group means its ionization state, and therefore solubility, will be highly dependent on the pH of the aqueous environment and its ability to interact with basic solvents.[1][2]

  • Tert-butyl Group (-C(CH₃)₃): This is a bulky, nonpolar (lipophilic) group that will significantly influence the molecule's solubility in nonpolar organic solvents.

  • Methyl Group (-CH₃): A small, nonpolar group that contributes to the overall lipophilicity of the molecule.

Predicted Solubility Profile:

Based on this structure, we can make the following predictions:

  • Polar Solvents: The presence of the carboxylic acid and pyrazole ring suggests that the compound will have some solubility in polar solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, and to some extent, water).

  • Nonpolar Solvents: The tert-butyl and methyl groups suggest that the compound will also exhibit solubility in nonpolar or moderately polar organic solvents (e.g., dichloromethane, ethyl acetate).

  • pH-Dependent Aqueous Solubility: The carboxylic acid group will be protonated at low pH, making the molecule less polar and thus less soluble in water. At higher pH (above its pKa), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and will lead to a dramatic increase in aqueous solubility.[2][3]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. For this compound, its solubility in a given organic solvent will be determined by the balance of its polar (pyrazole, carboxylic acid) and nonpolar (tert-butyl, methyl) functionalities.

The dissolution process can be thought of in three steps:

  • Breaking of solute-solute interactions: Energy is required to overcome the intermolecular forces holding the crystal lattice of the solid compound together.

  • Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.

A compound is soluble if the energy released in the third step is comparable to or greater than the energy required for the first two steps.

Predicted Qualitative Solubility

While quantitative data is not available, a qualitative prediction of solubility in common organic solvents can be made:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid can form strong hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can solvate the polar pyrazole ring.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)ModerateThese solvents offer a balance of polarity to interact with the pyrazole and carboxylic acid groups, and nonpolar character to solvate the tert-butyl and methyl groups.
Nonpolar Hexane, TolueneLowThe polar carboxylic acid and pyrazole ring will have weak interactions with these nonpolar solvents, making dissolution unfavorable.
Aqueous Basic 5% Sodium Bicarbonate, 5% Sodium HydroxideHighThe carboxylic acid will be deprotonated to form a water-soluble salt.[1][4]
Aqueous Acidic 5% Hydrochloric AcidLowThe carboxylic acid will remain protonated, and the overall molecule will have low water solubility.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound using the shake-flask method, a gold standard for solubility measurement.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 equilib Shake at a constant temperature until equilibrium is reached (e.g., 24-48 hours) prep2->equilib Step 2 sample1 Allow solid to settle or centrifuge equilib->sample1 Step 3 sample2 Withdraw supernatant sample1->sample2 Step 4 sample3 Filter the supernatant sample2->sample3 Step 5 sample4 Dilute the filtrate sample3->sample4 Step 6 analyze Analyze by HPLC sample4->analyze Step 7

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can be run to determine the time to reach equilibrium by taking samples at different time points (e.g., 4, 8, 16, 24, 48 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer changes over time.

  • Sample Collection and Preparation for Analysis:

    • Remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted samples and the standard solutions by HPLC.

    • Use the calibration curve to determine the concentration of the saturated solution.

    • Calculate the solubility in units such as mg/mL or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following should be incorporated:

  • Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of the method.

  • Visual Confirmation: After the equilibration period, visually confirm the presence of undissolved solid in each vial.

  • Mass Balance (Optional but Recommended): After removing the supernatant, the remaining solid can be dried and weighed to perform a mass balance calculation, further validating the results.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

  • Solvent Polarity: As discussed, the choice of solvent is the most critical factor.

  • Presence of Water: In organic solvents, small amounts of water can sometimes increase the solubility of carboxylic acids.[5]

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being used.

Conclusion and Future Directions

Understanding the solubility of this compound is a pivotal step in its development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility and a detailed, robust experimental protocol for its determination. The insights gained from these studies will be invaluable for chemists and formulation scientists in designing appropriate delivery systems and ensuring the optimal performance of this promising compound.

Future work should focus on generating a comprehensive solubility database for this molecule in a wide range of pharmaceutically relevant solvents and at different temperatures. Additionally, investigating its pKa and logP will provide a more complete physicochemical profile, further aiding in its development. Computational models can also be employed to predict solubility and guide solvent selection.[6][7]

References

A Theoretical Investigation of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. This technical guide focuses on a specific, promising derivative: 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid . The strategic placement of a bulky tert-butyl group, a methyl group, and a carboxylic acid moiety on the pyrazole ring suggests a molecule with distinct conformational and electronic characteristics, meriting a thorough theoretical investigation to unlock its full potential in drug design.

This document serves as an in-depth guide for researchers, computational chemists, and drug development professionals, outlining a comprehensive theoretical framework for the study of this molecule. We will delve into the core computational methodologies, from elucidating its fundamental electronic structure to predicting its interactions with biological targets. The protocols and analyses presented herein are grounded in established scientific principles and supported by findings from studies on analogous pyrazole derivatives.

Molecular Structure and Physicochemical Properties

The foundational step in any theoretical study is a firm understanding of the molecule's identity and basic properties.

Molecular Formula: C₉H₁₄N₂O₂[3]

Molecular Weight: 182.22 g/mol [3]

Structure:

Caption: 2D representation of this compound.

Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), is essential for confirming the synthesized structure. While a full experimental dataset is pending, 1H NMR data for this compound is available.[4]

Computational Methodology: A Roadmap for Theoretical Analysis

The following sections detail a robust computational workflow designed to comprehensively characterize this compound.

Quantum Chemical Calculations with Density Functional Theory (DFT)

Expertise & Experience: Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a remarkable balance of accuracy and computational cost. For organic molecules of this size, DFT methods are ideal for elucidating electronic structure, conformational preferences, and spectroscopic properties.[5] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional is a well-established hybrid functional that often yields excellent results for a wide range of organic systems.[6] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic distribution, including diffuse functions (++) for anionic species and polarization functions (d,p) for accurately representing bonding environments.

Trustworthiness: To ensure the validity of our calculations, we will perform geometry optimizations followed by frequency calculations. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Protocol: DFT Geometry Optimization and Frequency Analysis

  • Input Structure Generation: Build the initial 3D structure of this compound using a molecular editor.

  • Computational Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology Selection:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Calculation Type:

    • Perform a geometry optimization (Opt) to find the lowest energy conformation.

    • Follow with a frequency calculation (Freq) at the same level of theory to verify the nature of the stationary point and to obtain thermochemical data and vibrational spectra.

  • Analysis of Results:

    • Examine the optimized geometry, including bond lengths, bond angles, and dihedral angles.

    • Confirm the absence of imaginary frequencies.

    • Analyze the calculated infrared (IR) spectrum and compare it with experimental data if available. The characteristic vibrational modes for the carboxylic acid O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), and pyrazole ring vibrations can be identified.[7]

Data Presentation: Predicted Structural Parameters

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
N1-N21.35
N2-C31.33
C3-C41.42
C4-C51.37
C5-N11.38
C3-C(OOH)1.48
C=O1.22
C-OH1.35
**Bond Angles (°) **
N1-N2-C3111.5
N2-C3-C4105.0
C3-C4-C5107.5
C4-C5-N1109.0
C5-N1-N2107.0

Note: These are hypothetical values based on typical bond lengths and angles for similar structures and should be replaced with actual calculated data.

Conformational Analysis

Expertise & Experience: The tert-butyl and carboxylic acid groups can exhibit rotational freedom, leading to different conformers with varying energies. Understanding the conformational landscape is crucial as the bioactive conformation may not be the global minimum in isolation. A systematic conformational search or molecular dynamics simulation can reveal the accessible conformations and their relative populations. The influence of substituents on the conformational preferences of pyrazole rings is a key area of study.[8]

Protocol: Torsional Scan of the Carboxylic Acid Group

  • Starting Geometry: Use the DFT-optimized structure of this compound.

  • Software: Utilize a computational package with capabilities for relaxed potential energy surface scans.

  • Scan Coordinate: Define the dihedral angle involving the pyrazole ring and the carboxylic acid group (e.g., N2-C3-C(OOH)-O).

  • Scan Parameters:

    • Scan the dihedral angle from 0° to 360° in steps of 10-15°.

    • At each step, perform a constrained geometry optimization of all other degrees of freedom.

    • Use a computationally less expensive DFT method (e.g., B3LYP/6-31G(d)) for the scan to manage computational resources.

  • Analysis:

    • Plot the relative energy versus the dihedral angle to identify energy minima (stable conformers) and rotational barriers.

    • Perform full geometry optimizations and frequency calculations on the identified minima at a higher level of theory (B3LYP/6-311++G(d,p)) to obtain accurate relative energies.

Molecular Orbital and Electronic Property Analysis

Expertise & Experience: The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[6] A smaller gap suggests higher reactivity. The electrostatic potential (ESP) map provides a visual representation of the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

Protocol: FMO and ESP Analysis

  • Input: Use the optimized geometry from the DFT calculations.

  • Software: The same quantum chemistry package used for the optimization.

  • Calculation: Request the generation of molecular orbitals and the calculation of the electrostatic potential.

  • Analysis:

    • Visualize the HOMO and LUMO to understand their spatial distribution.

    • Calculate the HOMO-LUMO energy gap.

    • Generate and visualize the ESP map, color-coding the surface according to the electrostatic potential (e.g., red for negative potential, blue for positive potential).

Computational_Workflow A Initial 3D Structure B DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Conformational Analysis (Torsional Scan) B->D E FMO & ESP Analysis B->E F Molecular Docking B->F G Optimized Geometry C->G H Vibrational Frequencies (IR Spectrum) C->H I Rotational Barriers & Stable Conformers D->I J HOMO-LUMO Gap & Reactivity Sites E->J K Binding Pose & Affinity F->K

Caption: A typical computational workflow for the theoretical study of a small molecule.

Application in Drug Discovery: Molecular Docking

Expertise & Experience: A primary goal of theoretical studies in drug discovery is to predict how a ligand might bind to a biological target. Molecular docking is a powerful computational technique for this purpose. Pyrazole derivatives are known to inhibit a variety of enzymes, including cyclooxygenases (COX) and various kinases.[9][10] The selection of a relevant protein target is crucial and should be guided by existing literature on similar compounds or by specific therapeutic goals.

Trustworthiness: To ensure the reliability of docking results, it is essential to first validate the docking protocol. This is typically done by redocking a known co-crystallized ligand into the active site of the target protein and ensuring that the docking software can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

Protocol: Molecular Docking against a Hypothetical Kinase Target

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the lowest energy conformer of this compound obtained from the DFT calculations.

    • Assign partial charges to the ligand atoms.

  • Docking Software: Employ a widely used docking program such as AutoDock Vina, Glide, or GOLD.[11]

  • Grid Generation: Define the binding site (active site) on the protein by creating a grid box that encompasses the region of interest.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses for the ligand within the active site.

    • The software will score and rank these poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Examine the top-ranked binding poses.

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

    • Analyze the binding affinity scores to predict the potency of the compound as an inhibitor.

Molecular_Docking_Process cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis P Protein Structure (from PDB) D Docking Algorithm (e.g., AutoDock Vina) P->D L Ligand Structure (Optimized) L->D R Binding Poses & Scores D->R I Interaction Analysis (H-bonds, etc.) R->I

Caption: A simplified workflow for a molecular docking study.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By systematically applying quantum chemical calculations, conformational analysis, and molecular docking, researchers can gain deep insights into the structural, electronic, and potential biological properties of this promising molecule. The methodologies described herein, grounded in established scientific principles and supported by the literature on related compounds, provide a robust roadmap for unlocking the therapeutic potential of this and other novel pyrazole derivatives in the ongoing quest for new and effective medicines.

References

Methodological & Application

Synthesis Protocol for 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] Their metabolic stability and versatile biological activities have made them a "privileged scaffold" in the development of novel pharmaceuticals.[1] 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is a key building block in the synthesis of more complex molecules, valued for the specific steric and electronic properties conferred by its tert-butyl and methyl substituents. This application note provides a detailed, three-step synthesis protocol for this compound, designed for researchers and scientists in organic synthesis and drug development. The protocol is based on established chemical principles, including a Claisen condensation to form a key dicarbonyl intermediate, a regioselective cyclocondensation to construct the pyrazole ring, and a final hydrolysis to yield the target carboxylic acid.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in three main stages, starting from readily available commercial reagents. The workflow is designed to be robust and scalable for laboratory settings.

Synthesis_Workflow Acetone Acetone & Diethyl Oxalate EDV Ethyl 2,4-dioxovalerate Acetone->EDV  Claisen Condensation (Sodium Ethoxide, Ethanol) PyrazoleEster Ethyl 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylate EDV->PyrazoleEster  Cyclocondensation (Ethanol, Acetic Acid) TBH tert-Butylhydrazine TBH->PyrazoleEster FinalProduct 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylic acid PyrazoleEster->FinalProduct  Hydrolysis (NaOH, H2O/Ethanol)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2,4-dioxovalerate

This initial step involves a Claisen condensation reaction between acetone and diethyl oxalate, catalyzed by a strong base, to yield the key β-keto ester intermediate.[2][3]

Materials:

  • Diethyl oxalate

  • Acetone

  • Sodium ethoxide

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, prepare a solution of sodium ethoxide (0.45 mol) in anhydrous ethanol (300 mL). Cool the mixture in an ice-salt bath.

  • Prepare a mixture of acetone (0.3 mol) and diethyl oxalate (0.32 mol).

  • Add the acetone/diethyl oxalate mixture dropwise to the cooled sodium ethoxide solution, ensuring the reaction temperature is maintained below -5 °C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 3 hours.

  • Pour the reaction mixture into ice water.

  • Acidify the aqueous solution to a pH of approximately 4 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain ethyl 2,4-dioxovalerate as a yellow liquid. The product is typically used in the next step without further purification.[2][3]

Part 2: Synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation of the synthesized ethyl 2,4-dioxovalerate with tert-butylhydrazine. The reaction is regioselective due to the steric hindrance of the tert-butyl group, which directs the cyclization to form the desired N1-substituted pyrazole.

Materials:

  • Ethyl 2,4-dioxovalerate

  • tert-Butylhydrazine hydrochloride

  • Sodium bicarbonate

  • Absolute ethanol

  • 1.5 N Hydrochloric acid

Procedure:

  • In a round-bottom flask, combine ethyl 2,4-dioxovalerate (0.0080 mol), tert-butylhydrazine hydrochloride (0.0088 mol), and sodium bicarbonate (0.0240 mol) in absolute ethanol (25 mL).

  • Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, evaporate the solvent under reduced pressure.

  • To the residue, add 1.5 N hydrochloric acid and stir.

  • Collect the resulting solid by filtration and dry it under a vacuum to yield ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate.[4]

Part 3: Hydrolysis to this compound

The final step is the saponification of the pyrazole ester to the target carboxylic acid using a strong base, followed by acidification.

Materials:

  • Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • 2 M Hydrochloric acid

Procedure:

  • Dissolve ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide to the solution.

  • Heat the mixture at reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with 2 M hydrochloric acid to a pH of 3.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain this compound as a white solid.

Quantitative Data Summary

ParameterPart 1: Ethyl 2,4-dioxovaleratePart 2: Pyrazole EsterPart 3: Final Product
Starting Materials Acetone, Diethyl oxalateEthyl 2,4-dioxovalerate, tert-Butylhydrazine HClEthyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate
Key Reagents Sodium ethoxideSodium bicarbonateSodium hydroxide
Solvent Anhydrous EthanolAbsolute EthanolEthanol/Water
Reaction Time 3 hours2 hours1-2 hours
Temperature < -5 °CRefluxReflux
Typical Yield ~94%[2]Not specifiedNot specified
Purity ~96%[2]Not specified>95%

Mechanistic Insights

The regioselectivity in the formation of the 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate is a critical aspect of this synthesis. The reaction between an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxovalerate and a substituted hydrazine can potentially yield two regioisomers. The outcome is influenced by electronic effects, steric hindrance, and reaction conditions.[5] In this specific case, the bulky tert-butyl group on the hydrazine is expected to preferentially attack the less sterically hindered carbonyl group of the ethyl 2,4-dioxovalerate, leading to the desired 1,3,5-trisubstituted pyrazole.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The described methods are based on well-established synthetic transformations and are amenable to standard laboratory equipment.

References

Application Notes & Protocols: A Guide to the Multi-Step Synthesis of Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole-3-Carboxylic Acid Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Pyrazole-containing compounds have been successfully commercialized as anti-inflammatory drugs (e.g., Celecoxib), anti-obesity agents (e.g., Rimonabant), and treatments for erectile dysfunction (e.g., Sildenafil).[1][2] Within this privileged heterocyclic family, pyrazole-3-carboxylic acids and their derivatives stand out as particularly crucial building blocks. They serve as key intermediates in the synthesis of complex pharmaceutical agents, including the nonsteroidal androgen receptor antagonist Darolutamide, a significant drug for treating prostate cancer.[3]

The inherent value of this scaffold necessitates robust, scalable, and well-understood synthetic methodologies. This guide provides a detailed exploration of a primary, field-proven, multi-step synthesis for pyrazole-3-carboxylic acids, designed for researchers, scientists, and professionals in drug development. Our focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and adaptation.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The most common and versatile pathway to pyrazole-3-carboxylic acids involves a two-stage process. First, the pyrazole ring is constructed as an ester derivative, typically an ethyl or methyl ester. This is followed by a straightforward hydrolysis step to yield the final carboxylic acid. This strategy is advantageous as the ester intermediate is often more easily purified by crystallization or chromatography than the final, more polar acid.

The cornerstone of the ring-forming reaction is the Knorr pyrazole synthesis , a classic and highly reliable method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6][7][8] Our detailed protocol will focus on this pathway, which can be broken down as follows:

  • Step 1: Synthesis of an Ethyl Pyrazole-3-carboxylate. This is achieved through the reaction of a β-ketoester intermediate with hydrazine. The β-ketoester itself is typically generated in situ via a Claisen condensation.

  • Step 2: Saponification (Hydrolysis) of the Ester. The purified ethyl pyrazole-3-carboxylate is hydrolyzed under basic conditions, followed by acidic workup, to afford the target pyrazole-3-carboxylic acid.[9][10]

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Hydrolysis A Ketone + Diethyl Oxalate B Base-Mediated Claisen Condensation A->B C 1,3-Diketoester Intermediate B->C E Knorr Cyclocondensation C->E D Hydrazine Hydrate D->E F Ethyl Pyrazole-3-carboxylate E->F H Saponification F->H G Base (e.g., NaOH) G->H I Acidic Workup (e.g., HCl) H->I J Pyrazole-3-carboxylic Acid (Final Product) I->J G cluster_0 Saponification Workflow A Ethyl Pyrazole-3-carboxylate (Starting Material) B Add Base (NaOH) in EtOH/H₂O A->B C Reflux to drive reaction B->C D Pyrazole-3-carboxylate Salt (in solution) C->D E Cool and Acidify (HCl) to pH 2-3 D->E F Precipitation of Product E->F G Filter, Wash, and Dry F->G H Pyrazole-3-carboxylic Acid (Pure Product) G->H

References

Protocol for the NMR Characterization of Pyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of NMR in Pyrazole Chemistry

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. The structural diversity and potential for tautomerism in these five-membered aromatic rings necessitate robust analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of pyrazole derivatives. It provides unparalleled insight into the molecular framework, substituent effects, and dynamic processes such as tautomerism.[1]

This comprehensive guide provides detailed protocols and expert insights for the NMR characterization of pyrazole derivatives, catering to researchers, scientists, and drug development professionals. The focus is on not just the "how" but the "why" behind each step, ensuring a deep understanding of the principles and empowering users to troubleshoot and adapt these methods for their specific compounds.

Part 1: Foundational Protocols - Sample Preparation and 1D NMR Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation. A well-prepared sample ensures optimal spectral resolution and signal-to-noise, which are critical for accurate structural assignment.

Protocol for NMR Sample Preparation
  • Determine the Appropriate Sample Concentration:

    • For ¹H NMR, dissolve 1-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent.[1][2] This concentration is generally sufficient for routine structural analysis.

    • For ¹³C NMR and other less sensitive nuclei, a higher concentration of 5-30 mg is recommended to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[3]

  • Select a Deuterated Solvent:

    • The choice of solvent is critical and can influence the chemical shifts and the rate of chemical exchange processes, such as tautomerism.[4]

    • Chloroform-d (CDCl₃): A common choice for many organic compounds due to its excellent dissolving power for a wide range of nonpolar to moderately polar derivatives.[3] The residual proton signal appears at approximately 7.26 ppm.[5]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for more polar pyrazole derivatives and for observing exchangeable protons (e.g., N-H), which often appear as broader signals. The residual proton signal is at about 2.50 ppm.[5]

    • Methanol-d₄ (CD₃OD): A protic solvent that can be useful for certain applications, but be aware that N-H protons will exchange with the solvent's deuterium, rendering them invisible in the ¹H NMR spectrum.[4]

    • Other Solvents: Acetone-d₆, benzene-d₆, and deuterium oxide (D₂O) can also be employed depending on the solubility of the derivative.[6]

  • Ensure Complete Dissolution and Homogeneity:

    • Dissolve the sample in a clean, dry vial before transferring it to the NMR tube.

    • If the sample does not dissolve readily, gentle warming or sonication can be applied.

    • Crucially, the final solution must be free of any solid particles. Suspended solids will degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[2]

  • Filter the Sample:

    • Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] This step is vital to remove any particulate matter.

  • Label the NMR Tube Clearly:

    • Use a permanent marker to label the top of the NMR tube with a unique identifier. Avoid using paper labels, as they can interfere with the sample spinning in the spectrometer.[7]

Acquisition of ¹H and ¹³C NMR Spectra

Standard ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the pyrazole derivative's structure.

  • ¹H NMR Spectroscopy: This experiment reveals the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule, including the number of distinct carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Part 2: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For complex pyrazole derivatives or in cases of ambiguity, 2D NMR experiments are indispensable for confirming the complete molecular structure.[1][8]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10] This is invaluable for tracing out spin systems within the molecule, for instance, identifying adjacent protons on a substituent or on the pyrazole ring itself.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[9][10] This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is one of the most powerful tools for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[9][10][11] This long-range correlation information is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons. For example, the N-H proton of the pyrazole ring can show correlations to the C3 and C5 carbons, aiding in their identification.[4]

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[12] This is particularly useful for determining stereochemistry and for confirming the spatial arrangement of substituents relative to the pyrazole ring.[13][14]

Experimental Workflow for Structure Elucidation

G H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons COSY COSY HSQC HSQC HMBC HMBC HSQC->HMBC Establish Long-Range Connectivity NOESY NOESY Confirm_Structure Confirm Final Structure HMBC->Confirm_Structure NOESY->Confirm_Structure Verify Spatial Proximity Assign_Protons->COSY Identify Spin Systems Assign_Protons->HSQC Link ¹H to ¹³C Assign_Carbons->HSQC Connect_Fragments Connect Molecular Fragments Connect_Fragments->HMBC

Figure 1. A typical workflow for the structural elucidation of pyrazole derivatives using a combination of 1D and 2D NMR techniques.

Part 3: Interpreting NMR Spectra of Pyrazole Derivatives - Key Considerations

The interpretation of pyrazole NMR spectra requires an understanding of the characteristic chemical shifts and the influence of dynamic processes.

Typical Chemical Shift Ranges

The following table summarizes approximate chemical shift ranges for protons and carbons in pyrazole derivatives. These values can vary depending on the substituents and the solvent used.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-HHighly variable, often broad (5-14 ppm)-
C3-H~7.5 - 8.0~130 - 155
C4-H~6.3 - 6.7~100 - 110
C5-H~7.5 - 8.2~125 - 145

Note: The numbering of the pyrazole ring starts from the N-H nitrogen.[15]

The Challenge of Tautomerism

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen rapidly exchanges between the N1 and N2 positions.[4]

Figure 2. Annular tautomerism in a 3(5)-substituted pyrazole. (Note: Actual chemical structures would be depicted in a full application note).

This rapid exchange can have significant consequences for the NMR spectrum:

  • Averaged Signals: If the exchange is fast on the NMR timescale, the signals for the C3 and C5 positions (and their attached protons) will be averaged. This can lead to broader signals or a single set of signals representing the average of the two tautomers.[4]

  • Disappearance of N-H Signal: The N-H proton signal can be broad or even absent due to chemical exchange with other pyrazole molecules or trace amounts of water in the solvent.[4]

Protocol for Investigating Tautomerism

When tautomerism is suspected, the following protocol can be employed:

  • Low-Temperature NMR:

    • Prepare the sample in a low-freezing point solvent (e.g., dichloromethane-d₂, toluene-d₈).

    • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.

    • Gradually decrease the temperature of the NMR probe in 10-20 K increments, allowing the sample to equilibrate for 5-10 minutes at each temperature.[4]

    • Acquire spectra at each temperature. As the temperature decreases, the rate of tautomeric exchange will slow down. If two tautomers are present, the averaged signals may resolve into two distinct sets of signals, one for each tautomer.

  • Solvent Effects:

    • Acquire spectra in different solvents (e.g., a non-polar aprotic solvent like CDCl₃ and a polar, hydrogen-bond accepting solvent like DMSO-d₆). The position of the tautomeric equilibrium can be highly dependent on the solvent.[4][16]

  • Solid-State NMR:

    • In the solid state, pyrazole derivatives typically exist as a single tautomer. Solid-state NMR (CP/MAS) can be used to definitively identify the dominant tautomer in the solid phase.[4][16]

Conclusion

NMR spectroscopy is an indispensable technique for the comprehensive characterization of pyrazole derivatives. By following systematic protocols for sample preparation, data acquisition (both 1D and 2D), and spectral interpretation, researchers can confidently elucidate the structure of novel pyrazole compounds. Understanding and addressing the complexities arising from phenomena such as tautomerism through techniques like low-temperature NMR are crucial for achieving unambiguous structural assignments. This guide provides the foundational knowledge and practical steps to empower scientists in their research and development endeavors involving this important class of heterocyclic compounds.

References

High-Resolution Mass Spectrometry (HRMS) Analysis of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid: A Protocol for Structural Confirmation and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid using High-Resolution Mass Spectrometry (HRMS). Pyrazole carboxylic acids are significant scaffolds in medicinal chemistry and drug discovery, making their unambiguous identification and characterization critical.[1][2] This document outlines a detailed protocol using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) HRMS. We delve into the causality behind experimental choices, from sample preparation and ionization to data analysis for elemental composition determination and structural elucidation via fragmentation analysis. The protocol is designed to be a self-validating system, grounded in principles outlined by international regulatory guidelines.

Introduction: The Role of HRMS in Small Molecule Characterization

This compound is a heterocyclic compound representative of a class of molecules with significant interest in pharmaceutical development.[2][3] The structural integrity, identity, and purity of such active pharmaceutical ingredients (APIs) and their intermediates are paramount. High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for this purpose, offering unparalleled precision in mass measurement.[4][5]

Unlike nominal mass spectrometry, HRMS provides exact mass measurements, typically with an accuracy of less than 5 parts per million (ppm).[5] This high mass accuracy allows for the confident determination of a molecule's elemental composition, a crucial first step in identifying an unknown compound or confirming the structure of a synthesized one.[6][7] Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, combine high resolution with sensitivity and speed, making them ideal for analyzing complex samples encountered during drug development.[8][9][10]

This guide provides a robust framework for leveraging HRMS to achieve unambiguous structural confirmation of the target analyte.

Foundational Principles

Accurate Mass and Resolving Power

The core strength of HRMS lies in its ability to distinguish between ions with very similar nominal masses.[11][12]

  • Resolving Power is the ability of a mass spectrometer to separate two peaks of similar mass-to-charge ratio (m/z). A high resolving power (>10,000) is essential to separate analyte ions from potential matrix interferences.[12]

  • Mass Accuracy is the closeness of the measured exact mass to the calculated theoretical mass. This is the primary metric used to determine the elemental formula of an ion.[6]

Ionization: Electrospray Ionization (ESI)

For a polar molecule containing a carboxylic acid group, Electrospray Ionization (ESI) is the preferred ionization technique. The acidic proton is readily lost in solution, making the molecule ideal for analysis in negative ion mode, where it is detected as the deprotonated ion, [M-H]⁻.[13][14] ESI is a "soft" ionization method that minimizes in-source fragmentation, ensuring the molecular ion is preserved for accurate mass measurement.

Mass Analysis: The Quadrupole Time-of-Flight (Q-TOF) Analyzer

The Q-TOF is a hybrid mass spectrometer that pairs the selectivity of a quadrupole with the high resolution and mass accuracy of a time-of-flight analyzer.[10][15][16]

  • Quadrupole (Q1): Can act as an ion guide, allowing all ions to pass through, or as a mass filter to select a specific precursor ion for fragmentation.[10][17]

  • Collision Cell (q2): Here, selected ions are fragmented through Collision-Induced Dissociation (CID) by colliding them with an inert gas (e.g., argon or nitrogen).

  • Time-of-Flight (TOF) Analyzer: Measures the m/z of ions by determining the time it takes for them to travel through a field-free drift tube. Lighter ions travel faster and reach the detector first.[15][16] This process provides high-resolution mass measurements for both precursor and product ions.

Experimental Protocol

This protocol is designed for an Agilent, Sciex, or equivalent LC-Q-TOF system. Parameters should be adapted based on the specific instrumentation available.

Materials and Reagents
  • Analyte: this compound (Reference Standard >98% purity)

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure Water.

  • Mobile Phase Additive: Formic Acid (FA, >99%) or Ammonium Formate.

Analyte Properties
PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂-
Molecular Weight 198.22 g/mol Calculated
Theoretical Exact Mass 198.10553 DaCalculated
Sample Preparation

The goal is to prepare a final concentration suitable for HRMS analysis, typically in the range of 1-10 µg/mL.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 (v/v) Acetonitrile:Water.

  • Final Sample (1 µg/mL): Further dilute 100 µL of the working solution into 900 µL of 50:50 (v/v) Acetonitrile:Water in an autosampler vial. Filter if necessary using a 0.22 µm syringe filter.

LC-HRMS Instrumentation and Parameters

The use of liquid chromatography provides separation from potential impurities and introduces a stable flow of the analyte into the mass spectrometer.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column for small molecule separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLMinimizes column overload while providing sufficient signal.
Column Temp. 40 °CEnsures reproducible retention times.
LC Gradient 5% B to 95% B over 8 minA generic gradient suitable for initial screening.
Ionization Mode ESI Negative & PositiveNegative mode is primary for the carboxylic acid ([M-H]⁻). Positive mode ([M+H]⁺) provides complementary data.
Capillary Voltage 3500 V (-) / 4000 V (+)Optimizes the electrospray process.
Nebulizer Gas (N₂) 35 psiAssists in droplet formation.
Drying Gas (N₂) Flow 10 L/minAids in solvent evaporation.
Drying Gas Temp. 325 °CEnsures efficient desolvation.
Mass Range m/z 50 - 1000Covers the expected mass of the analyte and potential fragments.
Acquisition Rate 2 spectra/sProvides sufficient data points across the chromatographic peak.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions.
Collision Energy Ramped 10-40 eVA range of energies ensures comprehensive fragmentation.

Data Analysis and Interpretation Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Results A Inject Sample into LC-HRMS B Acquire Full Scan MS Data A->B C Acquire Data-Dependent MS/MS B->C E Determine Accurate Mass from MS1 Spectrum B->E D Extract Ion Chromatogram (EIC) for m/z 197.0981 ([M-H]⁻) C->D G Analyze MS/MS Spectrum C->G F Generate Elemental Composition E->F I Confirm Elemental Formula (C₉H₁₄N₂O₂) F->I H Propose Fragment Structures G->H J Confirm Molecular Structure H->J I->J

Caption: Workflow for HRMS data analysis and structural confirmation.

Accurate Mass and Elemental Composition
  • Mass Extraction: From the full scan MS data, the monoisotopic mass of the most intense peak in the mass spectrum corresponding to the analyte is determined. For this compound in negative ESI mode, this corresponds to the [M-H]⁻ ion.

  • Formula Confirmation: The instrument software's formula calculator uses the measured accurate mass and the isotopic pattern to generate a list of possible elemental formulas. The correct formula should be the top hit with a low mass error.

ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)
[M-H]⁻ Ion 197.09825197.09810-0.76
[M+H]⁺ Ion 199.11280199.11295+0.75

A mass error of < 2 ppm provides high confidence in the assigned elemental composition.

Structural Confirmation by MS/MS Fragmentation

Tandem MS (MS/MS) provides structural information by breaking the molecule into smaller, characteristic fragments.[18][19] The fragmentation pattern serves as a fingerprint for the molecule.

Proposed Fragmentation Pathway ([M+H]⁺): The protonated molecule (m/z 199.1128) is expected to undergo characteristic losses related to its functional groups. The most labile group is often the tert-butyl group, which can be lost as isobutylene. The carboxylic acid can lose water or carbon monoxide.

G cluster_0 Loss of Isobutylene cluster_1 Loss of H₂O cluster_2 Further Fragmentation parent [M+H]⁺ m/z 199.11 frag1 [C₅H₇N₂O₂]⁺ m/z 143.05 parent->frag1 - C₄H₈ (56 Da) frag2 [C₉H₁₃N₂O]⁺ m/z 181.10 parent->frag2 - H₂O (18 Da) frag3 [C₄H₅N₂O]⁺ m/z 97.04 frag1->frag3 - H₂O, -CO

Caption: Proposed MS/MS fragmentation of the [M+H]⁺ ion.

Precursor Ion (m/z)Observed Fragment (m/z)Mass Loss (Da)Proposed Neutral LossProposed Fragment Structure
199.1128181.102218.0106H₂OLoss of water from carboxylic acid
199.1128143.050256.0626C₄H₈ (Isobutylene)Loss of the tert-butyl group
143.050297.040046.0102H₂O + COSubsequent loss from the pyrazole carboxylic acid core

Method Validation Considerations

For use in a regulated environment, the analytical procedure must be validated to demonstrate it is fit for its intended purpose.[20] The validation should adhere to the International Council for Harmonisation (ICH) guidelines Q2(R2).[21][22][23]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by resolving the analyte from other species chromatographically and confirming its identity by HRMS.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range. A minimum of 5 concentration levels is recommended.[21]

  • Accuracy: The closeness of the test results to the true value, typically determined by analyzing a sample with a known concentration (e.g., a certified reference material) and expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Conclusion

High-Resolution Mass Spectrometry is a powerful and essential tool for the definitive characterization of novel chemical entities like this compound. By combining liquid chromatography for separation with high-accuracy mass measurements and MS/MS fragmentation analysis, researchers can confidently determine the elemental composition and confirm the molecular structure of a target compound. The protocol detailed in this application note provides a robust and reliable workflow that aligns with scientific best practices and regulatory expectations, ensuring data integrity in research and drug development.

References

application of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound. While this specific molecule is a readily available synthetic building block, this guide extrapolates its potential in medicinal chemistry based on the extensive and successful history of the pyrazole scaffold. Pyrazole and its derivatives are recognized as privileged structures, forming the core of numerous FDA-approved drugs.[1][2][3] This guide will focus on the most prominent application of pyrazole-3-carboxamides—the development of kinase inhibitors for oncology—while also touching upon other potential therapeutic areas. We will provide detailed synthetic protocols, assay methodologies, and the underlying scientific rationale for leveraging this versatile scaffold in drug discovery programs.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, synthetic tractability, and ability to serve as a bioisostere for other aromatic rings have cemented its status as a "privileged scaffold."[2] This means that the pyrazole core is a recurring motif in molecules that exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects.[2][4][5]

The subject of this guide, This compound , represents a strategically substituted building block. The substituents confer specific properties:

  • N1-tert-butyl group: This bulky, lipophilic group can provide steric hindrance, potentially influencing selectivity for a specific biological target. It can also enhance metabolic stability and improve pharmacokinetic properties by shielding the pyrazole ring from enzymatic degradation.

  • C5-methyl group: This small alkyl group can fine-tune the electronic properties of the ring and provide a vector for further chemical modification if needed.

  • C3-carboxylic acid: This is the key functional group for derivatization. It is an essential handle for forming amide bonds, a common linkage in many drug molecules, particularly in the development of kinase inhibitors.[6] The carboxylic acid itself can also act as a zinc-binding group, for example, in the design of carbonic anhydrase inhibitors.[7]

Given these features, this compound is an ideal starting material for generating compound libraries for high-throughput screening and lead optimization.

Primary Application: Scaffolding for Kinase Inhibitors

A vast body of literature highlights the utility of the pyrazole core in designing potent and selective kinase inhibitors for cancer therapy.[8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The pyrazole-3-carboxamide moiety, readily synthesized from the corresponding carboxylic acid, has proven to be an excellent pharmacophore for interacting with the ATP-binding site of many kinases.[9]

Scientific Rationale: The Pyrazole-Hinge Interaction

Many kinase inhibitors function by competing with ATP for its binding pocket. A critical interaction for achieving high affinity is the formation of hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The pyrazole-3-carboxamide scaffold is perfectly poised to form these crucial interactions.

Caption: Interaction of a pyrazole-carboxamide with the kinase hinge.

As depicted, the nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor, while the NH of the amide acts as a hydrogen bond donor, creating a bidentate interaction with the kinase hinge backbone. This robust binding motif is a foundational principle in the design of pyrazole-based kinase inhibitors targeting enzymes like CDK4/6, FLT3, and RET.[9][10][11]

Exemplary Targets and Published Data

While this compound itself has not been extensively published as a kinase inhibitor core, numerous structurally related pyrazole-3-carboxamides have demonstrated potent activity. This provides a strong rationale for its use in developing novel inhibitors.

Target KinaseScaffold ExampleReported Activity (IC₅₀)Therapeutic AreaReference
FLT3 1H-pyrazole-3-carboxamide derivative0.089 nMAcute Myeloid Leukemia[9]
CDK4/6 1H-pyrazole-3-carboxamide derivativeCDK4: 0.770 nMBreast Cancer[9]
Akt1 Pyrazole-based derivative (Afuresertib)Kᵢ = 0.08 nMColon Cancer[8]
RET Pyrazole derivativepIC₅₀ = 8.8Thyroid Cancer[11]

This table illustrates the sub-nanomolar to low nanomolar potency that can be achieved with the pyrazole-3-carboxamide scaffold against various clinically relevant kinases.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in a kinase inhibitor discovery program.

Protocol 1: Synthesis of a Pyrazole-3-Carboxamide Derivative

This protocol describes a standard amide coupling reaction to convert the carboxylic acid into a representative carboxamide, a crucial step for creating a kinase inhibitor library. We will use 4-fluoroaniline as an exemplary coupling partner.

G start 1-tert-butyl-5-methyl-1H- pyrazole-3-carboxylic acid reaction Stir at Room Temp (2-12 hours) start->reaction amine 4-Fluoroaniline amine->reaction coupling Amide Coupling Reagent (e.g., HATU, HOBt) coupling->reaction base Base (e.g., DIPEA) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product N-(4-fluorophenyl)-1-tert-butyl-5- methyl-1H-pyrazole-3-carboxamide purify->product

Caption: Workflow for amide coupling synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-fluoroaniline (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Causality: The carboxylic acid is activated by HATU, forming an active ester intermediate. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and facilitate the nucleophilic attack by the aniline.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes remove unreacted starting materials, DMF, and coupling byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and EtOAc to afford the pure amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Exemplary: CDK4)

This protocol outlines a general, non-radioactive, luminescence-based assay to determine the IC₅₀ value of a synthesized pyrazole carboxamide against a target kinase, such as CDK4/Cyclin D1.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Synthesized pyrazole inhibitor (e.g., from Protocol 3.1)

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Retinoblastoma (Rb) protein substrate

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the pyrazole inhibitor in DMSO, typically starting from 10 mM. Then, dilute further in kinase assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).

  • In a 384-well plate, add the inhibitor solution. Include "no inhibitor" controls (DMSO vehicle) for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Add the CDK4/Cyclin D1 enzyme and the Rb substrate to all wells except the "no enzyme" controls.

  • Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour. Causality: During this incubation, active CDK4 will phosphorylate the Rb substrate, consuming ATP in the process. The presence of an effective inhibitor will reduce the rate of this reaction.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase, which produces light in the presence of ATP.

  • Incubate for 10 minutes in the dark, then measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Other Potential Applications

While kinase inhibition is a primary focus, the pyrazole-3-carboxylic acid scaffold is versatile and has shown promise in other therapeutic areas.

  • Antimicrobial Agents: Pyrazole carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[12][13] The mechanism can vary, but some compounds may interfere with microbial metabolic pathways or cell wall synthesis.

  • Antiviral Agents: Recently, pyrazole-3-carboxylic acid derivatives were identified as inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, an essential enzyme for viral replication.[14]

  • CNS Disorders: The pyrazole scaffold is present in drugs targeting the central nervous system. For instance, derivatives have been developed as potent antagonists for the cannabinoid receptor (CB1).[15]

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry. Its strategic substitution pattern and the proven track record of the pyrazole-3-carboxamide core make it an excellent starting point for developing novel therapeutics, particularly in the field of oncology via kinase inhibition. The protocols and rationale provided in this guide offer a solid foundation for researchers to incorporate this promising scaffold into their drug discovery pipelines, with the potential to address a wide range of diseases.

References

Synthetic Routes to 1,3,5-Substituted Pyrazoles: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" in drug discovery. Pyrazole-containing molecules exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1] The blockbuster anti-inflammatory drug Celecoxib is a prime example of the therapeutic potential of this heterocyclic core. Beyond pharmaceuticals, substituted pyrazoles are integral components of agrochemicals, dyes, and ligands in coordination chemistry.

The 1,3,5-substitution pattern on the pyrazole ring offers a particularly versatile platform for tuning the steric and electronic properties of the molecule, allowing for the fine-tuning of its biological activity and material properties. Consequently, the development of efficient and regioselective synthetic routes to 1,3,5-substituted pyrazoles is of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the most robust and widely employed synthetic strategies for accessing 1,3,5-substituted pyrazoles. We will delve into the mechanistic underpinnings of each method, providing detailed, field-proven protocols and highlighting the key experimental considerations that ensure success.

I. The Classic Approach: Knorr Pyrazole Synthesis and its Modern Variants

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most fundamental and widely used methods for pyrazole synthesis.[2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] While conceptually straightforward, the reaction's outcome, particularly its regioselectivity, is highly dependent on the nature of the substrates and the reaction conditions.

Mechanistic Insights

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[4]

A critical challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, as this can lead to the formation of a mixture of two regioisomers.[5] The regiochemical outcome is influenced by a delicate interplay of electronic and steric factors, as well as the reaction pH.[5] Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R3 Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine R2-NH-NH2 Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 1,3,5-Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Figure 1: Generalized mechanism of the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol details the synthesis of a simple, yet representative, 1,3,5-trisubstituted pyrazole via the Knorr condensation.

Materials:

  • Acetylacetone (1,3-dicarbonyl)

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: 70-91%[6]

Characterization Data for 1-Phenyl-3,5-dimethylpyrazole: [7][8][9]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.48-7.35 (m, 4H, Ar-H), 7.31-7.21 (m, 1H, Ar-H), 5.92 (s, 1H, pyrazole-H4), 2.27 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.3, 139.6, 138.6, 128.5, 126.6, 124.2, 106.6, 13.1, 12.0.

  • MS (ESI): m/z = 173 [M+H]⁺.

II. Synthesis from α,β-Unsaturated Ketones (Chalcones)

The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazines provides a versatile and widely used route to 1,3,5-trisubstituted pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles.[10] This two-step approach offers a high degree of flexibility in the introduction of substituents at the 1, 3, and 5-positions of the pyrazole ring.

Mechanistic Insights

The synthesis begins with the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative to form the chalcone. The subsequent reaction with a hydrazine derivative proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the pyrazoline. The final step involves the oxidation of the pyrazoline to the aromatic pyrazole, which can be achieved using a variety of oxidizing agents such as iodine, manganese dioxide, or simply by heating in the presence of air.

Chalcone_to_Pyrazole cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chalcone Ar1-C(=O)-CH=CH-Ar2 Pyrazoline 1,3,5-Trisubstituted Pyrazoline Chalcone->Pyrazoline Cyclocondensation Hydrazine R-NH-NH2 Hydrazine->Pyrazoline Pyrazole 1,3,5-Trisubstituted Pyrazole Pyrazoline->Pyrazole Oxidation

Figure 2: Synthetic pathway from chalcones to 1,3,5-trisubstituted pyrazoles.

Protocol 2: Synthesis of 1,3,5-Triarylpyrazoles from Chalcones

This protocol outlines a general procedure for the synthesis of 1,3,5-triarylpyrazoles starting from the corresponding chalcone.

Step 1: Synthesis of the Chalcone (Claisen-Schmidt Condensation)

  • In a flask, dissolve the substituted acetophenone (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of the Pyrazole

  • Dissolve the synthesized chalcone (1.0 mmol) and phenylhydrazine (1.1 mmol) in glacial acetic acid.[11]

  • Reflux the reaction mixture for 4-6 hours.[11]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Expected Yields: Yields for the cyclocondensation step are typically good to excellent. For example, the reaction of (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one with phenylhydrazine gives the corresponding pyrazoline in 66.57% yield.[12]

Characterization Data for a Representative 1,3,5-Triarylpyrazole:

Spectroscopic data for 1,3,5-triarylpyrazoles will vary depending on the specific substituents. However, characteristic signals in the ¹H NMR spectrum include the pyrazole C4-H proton, which typically appears as a singlet in the aromatic region, and the aromatic protons of the three aryl rings. The ¹³C NMR spectrum will show characteristic signals for the pyrazole ring carbons and the carbons of the aryl substituents.[13][14]

III. The Power of Cycloaddition: [3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful and highly convergent method for the synthesis of five-membered heterocycles, including pyrazoles.[15] This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of 1,3,5-substituted pyrazoles, the most common 1,3-dipoles are nitrile imines or diazo compounds, and the dipolarophiles are typically alkynes or alkenes.[16]

Mechanistic Insights

The reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne is a concerted pericyclic reaction that proceeds through a cyclic transition state to form the pyrazole ring directly.[13] The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile imine and the alkyne. Generally, the more nucleophilic carbon of the 1,3-dipole bonds to the more electrophilic carbon of the dipolarophile.

Cycloaddition_Mechanism cluster_reactants Reactants cluster_product Product Nitrile_Imine R1-C≡N+-N-R2 Pyrazole 1,3,5-Substituted Pyrazole Nitrile_Imine->Pyrazole [3+2] Cycloaddition Alkyne R3-C≡C-R4 Alkyne->Pyrazole

Figure 3: General scheme for the [3+2] cycloaddition synthesis of pyrazoles.

Protocol 3: Synthesis of 1,3,5-Trisubstituted Pyrazoles via [3+2] Cycloaddition of Nitrile Imines and Alkynes

This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles via the in situ generation of a nitrile imine from a hydrazonoyl halide and its subsequent cycloaddition with an alkyne.

Materials:

  • Substituted hydrazonoyl halide

  • Terminal or internal alkyne

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl halide (1.0 mmol) and the alkyne (1.2 mmol) in the anhydrous solvent.

  • Add the non-nucleophilic base (1.5 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, filter the reaction mixture to remove the precipitated ammonium salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yields: Yields for [3+2] cycloaddition reactions are often high, but can vary depending on the substrates used.

IV. Efficiency in Action: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool in modern organic synthesis.[17] MCRs offer significant advantages in terms of efficiency, atom economy, and operational simplicity, making them highly attractive for the construction of complex molecules like substituted pyrazoles.[6][18]

Mechanistic Insights

The mechanisms of MCRs for pyrazole synthesis can be diverse and often involve a cascade of reactions. A common strategy involves the in situ formation of a key intermediate, such as an α,β-unsaturated system or a 1,3-dicarbonyl compound, which then undergoes a subsequent cyclocondensation with a hydrazine derivative.[19] The specific sequence of events and the role of any catalysts are highly dependent on the particular MCR.

Protocol 4: One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles

This protocol, adapted from the work of Kamal et al., describes an efficient one-pot synthesis of polyfunctionalized pyrazoles from an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound.[18]

Materials:

  • Aromatic or aliphatic aldehyde

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Diazo compound (e.g., ethyl diazoacetate) or a precursor like tosylhydrazone

  • A suitable solvent (e.g., DMSO)

  • A base (if using a tosylhydrazone, e.g., K₂CO₃)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in the solvent, add the diazo compound (1.1 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 70 °C) for several hours under an open atmosphere (molecular oxygen from the air acts as the oxidant).[18]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Yields: This method has been reported to provide good to excellent yields of a wide range of polysubstituted pyrazoles.[18]

V. Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular 1,3,5-substituted pyrazole will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.

Synthetic Route Advantages Disadvantages Regioselectivity
Knorr Synthesis Readily available starting materials, well-established.Potential for regioisomeric mixtures with unsymmetrical substrates.[5]Can be poor; influenced by substrate electronics, sterics, and pH.[5]
From Chalcones High flexibility in substituent introduction, straightforward procedures.Two-step process, requires an oxidation step.Generally good, determined by the chalcone structure.
[3+2] Cycloaddition High convergence, often high yields, can be highly regioselective.May require in situ generation of unstable intermediates (e.g., nitrile imines).Can be excellent, governed by frontier molecular orbital interactions.
Multicomponent Reactions High efficiency and atom economy, operational simplicity.Reaction discovery and optimization can be challenging.Can be highly regioselective depending on the specific reaction.[19]

VI. Trustworthiness: Characterization and Validation

The unambiguous characterization of the synthesized 1,3,5-substituted pyrazoles is crucial to ensure the integrity of the research. A combination of spectroscopic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shift of the C4-H proton in the ¹H NMR spectrum is a characteristic feature of the pyrazole ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.

Conclusion

The synthesis of 1,3,5-substituted pyrazoles is a rich and evolving field of organic chemistry. While classical methods like the Knorr synthesis remain valuable, modern approaches such as [3+2] cycloadditions and multicomponent reactions offer enhanced efficiency, regioselectivity, and substrate scope. The choice of the optimal synthetic route will be dictated by the specific target molecule and the resources available. By understanding the mechanistic principles and mastering the experimental protocols detailed in this guide, researchers can confidently and efficiently access a diverse range of 1,3,5-substituted pyrazoles for applications in drug discovery, materials science, and beyond.

References

Application Notes and Protocols: Column Chromatography Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purifying Pyrazole Carboxylic Acids

Pyrazole carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their versatile structure is a key component in a wide array of pharmacologically active agents, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various emerging candidates for oncology and infectious diseases. The precise biological activity of these compounds is intrinsically linked to their purity. Minor impurities, often isomers or reaction byproducts, can lead to altered efficacy, increased toxicity, or undesirable side effects.

Therefore, robust and efficient purification methodologies are paramount. Among the various purification techniques, column chromatography stands out as a highly effective and versatile method for isolating pyrazole carboxylic acids from complex reaction mixtures. This guide provides a detailed exploration of the principles, protocols, and troubleshooting strategies for the successful column chromatography purification of this important class of molecules.

The Science Behind the Separation: Principles of Chromatography for Pyrazole Carboxylic Acids

The successful purification of pyrazole carboxylic acids by column chromatography hinges on a fundamental understanding of the interactions between the analyte, the stationary phase, and the mobile phase.

Analyte Properties: The Nature of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are characterized by:

  • Aromaticity: The pyrazole ring is an aromatic heterocycle.

  • Acidity: The carboxylic acid group (-COOH) is acidic, with a pKa that influences its charge state at a given pH.[1]

  • Polarity: The presence of the carboxylic acid and the nitrogen atoms in the pyrazole ring imparts significant polarity to the molecule.

These properties dictate the choice of both the stationary and mobile phases to achieve optimal separation.

Choosing the Right Tools: Stationary and Mobile Phases

The selection of the stationary and mobile phases is the most critical decision in developing a column chromatography method.[1] The goal is to create a system where the target pyrazole carboxylic acid has a different affinity for the stationary phase compared to the impurities, allowing for their differential elution.

Stationary Phase Selection:

Due to the polar and acidic nature of pyrazole carboxylic acids, several types of stationary phases can be considered:

Stationary PhaseSeparation PrincipleRationale for Pyrazole Carboxylic Acids
Normal-Phase (e.g., Silica Gel, Alumina) Adsorption chromatography based on polarity.[2][3]The polar silanol groups on silica gel interact strongly with the polar pyrazole carboxylic acid. This is a common and cost-effective choice.[2][3]
Reversed-Phase (e.g., C18, C8) Partitioning chromatography based on hydrophobicity.[2][4]Less common for initial purification from highly polar reaction mixtures, but can be effective for separating less polar impurities or when normal-phase fails.[5]
Ion-Exchange (e.g., Anion Exchange) Electrostatic interactions between charged analytes and a charged stationary phase.[4][6]The negatively charged carboxylate form of the pyrazole carboxylic acid can bind to a positively charged anion exchange resin.[6]

For most applications involving the purification of pyrazole carboxylic acids from synthetic reaction mixtures, normal-phase chromatography using silica gel is the most common starting point.

Mobile Phase (Eluent) Selection:

The mobile phase competes with the stationary phase for interaction with the analyte. In normal-phase chromatography, a non-polar solvent is typically used as the base eluent, and a more polar solvent is added to increase the eluting power.

Commonly used solvent systems for the purification of pyrazole carboxylic acids on silica gel include mixtures of:

  • Hexane or Heptane (non-polar)

  • Ethyl Acetate (polar)

  • Dichloromethane (moderately polar)

  • Methanol (highly polar)

To improve peak shape and reduce tailing, which is a common issue with acidic compounds on silica gel, a small amount of an acidic modifier is often added to the mobile phase.[2] This helps to suppress the ionization of the carboxylic acid, leading to more consistent interactions with the stationary phase. Common modifiers include:

  • Acetic Acid (typically 0.1-1%)

  • Formic Acid (typically 0.1-1%)

The optimal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).

Visualizing the Workflow: From Crude Mixture to Pure Compound

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Optimization) Slurry 2. Slurry Preparation (Silica Gel + Solvent) TLC->Slurry Determines Solvent System Column 3. Column Packing Slurry->Column Load 4. Sample Loading Column->Load Elute 5. Elution (Mobile Phase Gradient) Load->Elute Collect 6. Fraction Collection Elute->Collect Analyze 7. Fraction Analysis (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Solvent Evaporation Combine->Evaporate Pure Pure Pyrazole Carboxylic Acid Evaporate->Pure

Caption: A typical workflow for the purification of pyrazole carboxylic acids using column chromatography.

Detailed Protocol: Step-by-Step Guide to Purification

This protocol provides a general framework for the purification of a pyrazole carboxylic acid using normal-phase column chromatography with silica gel.

Materials and Equipment:

  • Crude pyrazole carboxylic acid mixture

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Chromatography column

  • Eluent solvents (e.g., hexane, ethyl acetate, acetic acid)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • Mobile Phase Optimization via TLC:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the dissolved mixture onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • Add a small amount of acetic acid (e.g., 1%) to the mobile phase to improve the spot shape.

    • The ideal solvent system will provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The consistency should be like a thin milkshake.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand to the top of the packed silica gel to prevent disturbance during sample loading.

    • Continuously add the mobile phase to the top of the column to prevent it from running dry.

  • Sample Loading:

    • Dissolve the crude pyrazole carboxylic acid in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.

    • Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, non-polar mobile phase.

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This is often necessary to elute the more polar pyrazole carboxylic acid.[7]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Spot every few fractions on a TLC plate and develop it in the optimized mobile phase.

    • Visualize the spots under a UV lamp.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure pyrazole carboxylic acid.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following table outlines common problems and their potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Re-optimize the mobile phase using TLC.[7]- Use a larger column or load less sample.
Peak Tailing - Strong interaction between the acidic compound and the silica gel.- Compound is too polar for the chosen solvent system.- Add a small amount of acetic or formic acid to the mobile phase to suppress ionization.[8]- Consider a more polar solvent system or a different stationary phase like alumina.[7]
Compound Won't Elute - Compound is too polar and strongly adsorbed to the silica gel.- Gradually increase the mobile phase polarity, potentially to 100% ethyl acetate or even adding a small percentage of methanol.[7]
Compound Elutes Too Quickly (in the solvent front) - Mobile phase is too polar.- Compound is not sufficiently retained by the stationary phase.- Start with a less polar mobile phase.- Ensure the sample is loaded in a minimal amount of solvent.[7]
Cracked or Channeled Column Bed - Improper column packing.- Column ran dry.- Repack the column, ensuring a uniform slurry and gentle tapping.- Always maintain a level of solvent above the silica bed.

Safety Considerations

Working with organic solvents and chemical reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Perform all steps of the column chromatography in a well-ventilated fume hood to avoid inhalation of solvent vapors.[11]

  • Solvent Handling: Handle all organic solvents with care. They are often flammable and can be harmful if inhaled or absorbed through the skin.[9][11]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled waste containers according to your institution's guidelines.[10]

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards and handling precautions.[9][10]

Conclusion

The purification of pyrazole carboxylic acids by column chromatography is a fundamental technique in synthetic and medicinal chemistry. By understanding the underlying principles of chromatography, carefully selecting the stationary and mobile phases, and following a systematic protocol, researchers can achieve high levels of purity for these valuable compounds. This guide provides a comprehensive framework to aid in the successful implementation of this essential purification method, ultimately contributing to the advancement of drug discovery and development.

References

Title: Modern Protocols for the Cyclocondensation of Pyrazoles: A Guide to Synthesis, Mechanism, and Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and advanced functional materials.[1][2][3] The most robust and versatile method for their synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic substrate. This application note provides an in-depth guide to the experimental procedures for pyrazole synthesis. We begin with the foundational Knorr pyrazole synthesis, elucidating its mechanism and addressing common challenges such as regioselectivity. We then present detailed, field-proven protocols for both classical and modern, sustainable methodologies, including microwave-assisted and ultrasound-assisted reactions. This guide is designed to equip researchers and drug development professionals with the practical knowledge to efficiently synthesize diverse pyrazole scaffolds.

The Foundational Reaction: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains the most fundamental and widely used method for constructing the pyrazole ring.[4][5][6] The reaction's enduring utility stems from its reliability, high yields, and the ready availability of starting materials.[7]

Core Mechanism: From Dicarbonyl to Aromatic Heterocycle

The reaction proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade.[5][6] The mechanism involves two key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a reactive hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group. This cyclization event is followed by the elimination of two molecules of water to yield the stable, aromatic pyrazole ring.[7]

The choice of a substituted hydrazine (e.g., phenylhydrazine) allows for the direct installation of a substituent at the N-1 position of the pyrazole core.

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol 1: Classical Synthesis of 1,5-diphenyl-3-methyl-1H-pyrazole

This protocol details a standard Knorr synthesis using phenylhydrazine and benzoylacetone, a non-symmetrical 1,3-diketone, with glacial acetic acid as both a catalyst and solvent.

Materials:

  • Benzoylacetone (1,3-diphenyl-1,3-butanedione)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized Water

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve benzoylacetone (e.g., 10 mmol, 1.62 g) in glacial acetic acid (15 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (11 mmol, 1.1 mL) dropwise to the solution at room temperature. The solution may change color and warm slightly.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle. Maintain a gentle reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (100 mL). A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 1,5-diphenyl-3-methyl-1H-pyrazole as a crystalline solid.

  • Validation: Dry the product, record the mass and yield, and confirm its identity and purity via melting point determination, NMR, and Mass Spectrometry.

Trustworthiness Note: The use of excess water during work-up is critical to ensure complete precipitation of the organic product and removal of the acid catalyst. The final recrystallization step is essential for obtaining a high-purity product suitable for further applications.

Expanding the Synthetic Toolkit: Alternative Substrates

While 1,3-diketones are the classic substrate, the pyrazole core can be constructed from a variety of other 1,3-dielectrophilic synthons. This versatility allows for the synthesis of a wider range of functionalized pyrazoles.[4][8]

  • α,β-Unsaturated Ketones (Chalcones): React with hydrazines to form pyrazoline intermediates, which can then be oxidized to pyrazoles.[4]

  • Acetylenic Ketones: Undergo cyclocondensation with hydrazines, though this can sometimes lead to mixtures of regioisomers.[4][8]

  • 1,3-Diols: Can be used in ruthenium-catalyzed hydrogen transfer reactions with hydrazines, offering a modern alternative that avoids the need for potentially unstable dicarbonyl intermediates.[9]

Substrate_Scope Pyrazole Pyrazole Core Hydrazine Hydrazine (R-NHNH₂) Diketone 1,3-Diketones Diketone->Pyrazole Classic Knorr (Acid Catalyst) Chalcone α,β-Unsaturated Ketones (Chalcones) Chalcone->Pyrazole Oxidative Aromatization Ynone Acetylenic Ketones Ynone->Pyrazole Direct Condensation Diol 1,3-Diols Diol->Pyrazole Ru-Catalyzed Hydrogen Transfer

Caption: Diverse substrate classes for pyrazole synthesis.

Green and Accelerated Synthetic Methodologies

In line with the principles of green chemistry, modern organic synthesis seeks to reduce reaction times, energy consumption, and the use of hazardous solvents.[10][11][12] Microwave irradiation and ultrasound have emerged as powerful tools for achieving these goals in pyrazole synthesis.[13][14]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation accelerates reactions by directly heating the polar reagents and solvents, leading to dramatic reductions in reaction times from hours to minutes.[15][16] Many reactions can also be performed under solvent-free conditions, simplifying purification and reducing waste.[15][17]

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

MethodSubstratesConditionsTimeYieldReference
Conventional Enone + HydrazineReflux in MeOH3-5 hours70-85%[15]
Microwave Enone + HydrazineSolvent-free, 100°C6 minutes90-98%[15][17]
Conventional Diketone + HydrazineReflux in EtOH/AcOH2-4 hours~80%[7]
Microwave Diketone + HydrazineSolvent-free, 420W10 minutes>90%[18]
Experimental Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes a rapid, efficient, and solvent-free synthesis using a dedicated microwave reactor.[15][18]

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone)

  • Substituted Hydrazine (e.g., Phenylhydrazine)

  • Microwave synthesis vial (10 mL) with a snap cap

  • Magnetic stir bar

  • Dedicated microwave synthesizer

Procedure:

  • Vial Preparation: Place the 1,3-dicarbonyl compound (2.0 mmol) and the substituted hydrazine (2.1 mmol, 1.05 equiv) into a 10 mL microwave vial equipped with a magnetic stir bar. Note: No solvent is added.

  • Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for 5-10 minutes. The reaction should be monitored for pressure changes.

  • Cooling and Isolation: After the irradiation is complete, cool the vial to room temperature (automated in most synthesizers). The product will often solidify upon cooling.

  • Purification: The crude product can be purified by simple trituration with a cold solvent like hexane to remove any unreacted starting material, followed by filtration. If necessary, recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed.

  • Validation: Confirm product identity and purity using standard analytical techniques.

Expertise Note: The efficiency of microwave heating is dependent on the polarity of the reactants. For less polar substrates, a small amount of a high-boiling polar solvent (e.g., DMF, NMP) or an ionic liquid can be added as a "heat sink" to facilitate energy absorption.[4]

Ultrasound-Assisted Synthesis

Sonication provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates under milder bulk conditions compared to conventional heating.[13][19] This method is particularly valuable for multi-component reactions and for synthesizing complex fused heterocyclic systems.[20][21]

Experimental Protocol 3: Ultrasound-Assisted, One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol illustrates a green, catalyst-free, one-pot, four-component synthesis in water, accelerated by ultrasound.[19]

Materials:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Deionized Water

  • Reaction flask

  • Ultrasonic cleaning bath (e.g., 40 kHz, 250 W)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a suitable flask, combine hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL).

  • Sonication: Place the flask in the ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture. Irradiate with ultrasound at a controlled temperature (e.g., 50°C) with magnetic stirring for 30-40 minutes.

  • Precipitation and Isolation: The product typically precipitates from the aqueous solution upon completion. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water and then a small amount of cold ethanol.

  • Drying and Validation: Dry the product to a constant weight. The product is often of high purity, but can be recrystallized if necessary. Confirm the structure using standard analytical methods.

Causality Insight: In this multi-component reaction, ultrasound accelerates several steps: the initial Knoevenagel condensation between the aldehyde and malononitrile, the formation of the pyrazolone from hydrazine and ethyl acetoacetate, and the final Michael addition/cyclization. Performing the reaction in water as a green solvent is made highly efficient by the localized energy provided by sonication.[19]

Conclusion

The cyclocondensation reaction is a powerful and adaptable strategy for the synthesis of pyrazoles. While the classical Knorr synthesis provides a reliable foundation, modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of speed, efficiency, and environmental impact. By selecting the appropriate starting materials and reaction conditions, researchers can access a vast chemical space of pyrazole derivatives for applications in drug discovery, agrochemicals, and materials science. The protocols provided herein serve as a validated starting point for both fundamental and applied research in this critical area of heterocyclic chemistry.

References

Application Note: Strategic Derivatization of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2][3] This application note provides a detailed guide for the strategic derivatization of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid, a versatile starting material for creating libraries of novel chemical entities. We present robust, field-proven protocols for the synthesis of amide and ester derivatives, focusing on the underlying chemical principles and experimental design. Furthermore, we detail a standard protocol for evaluating the cytotoxic potential of these derivatives using a cell-based MTT assay, a critical step in early-stage drug discovery for indications such as oncology.[4][5]

Introduction: The Rationale for Pyrazole Derivatization

In drug discovery, the modification of a core scaffold is a fundamental strategy to explore the Structure-Activity Relationship (SAR) and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. The carboxylic acid functional group on the this compound is an ideal handle for chemical modification. Direct conversion of this acid into amides and esters allows for the introduction of a wide range of chemical diversity, which can profoundly influence the compound's interaction with biological targets.[6]

The direct reaction of a carboxylic acid with an amine or alcohol is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7][8] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack and form the desired amide or ester bond. This guide will focus on two primary, reliable methods: carbodiimide-mediated coupling for amides and acid-catalyzed esterification.

Synthesis of Amide Derivatives via EDC/NHS Coupling

Carbodiimide coupling is a highly efficient and widely used method for amide bond formation under mild conditions. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a gold standard in bioconjugation and synthetic chemistry.[9][10]

Causality of the EDC/NHS Method

The reaction proceeds in two distinct, logical steps that ensure high efficiency:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous media and prone to hydrolysis, which would revert the acid to its starting form.[11][12]

  • Stabilization and Coupling: To prevent hydrolysis and improve yields, NHS is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts cleanly with a primary or secondary amine to form a stable amide bond, releasing NHS as a byproduct.[9][13][14] This two-step, one-pot procedure minimizes side reactions and maximizes the yield of the desired amide.

EDC_NHS_Mechanism PyrazoleAcid Pyrazole-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) PyrazoleAcid->O_Acylisourea + EDC EDC EDC O_Acylisourea->PyrazoleAcid Hydrolysis (Side Reaction) NHSEster NHS Ester Intermediate (Semi-Stable) O_Acylisourea->NHSEster + NHS - Urea Byproduct NHS NHS AmideProduct Pyrazole-CONH-R (Final Amide) NHSEster->AmideProduct + R-NH₂ - NHS Amine R-NH₂ (Amine) Urea Urea Byproduct Fischer_Esterification Start Pyrazole-COOH + R'-OH (Acid + Alcohol) Protonation Protonated Carbonyl Start->Protonation H⁺ (cat.) Attack Tetrahedral Intermediate Protonation->Attack + R'-OH Product Pyrazole-COOR' + H₂O (Ester + Water) Attack->Product - H₂O, -H⁺ MTT_Assay_Workflow Start Seed Cells in 96-Well Plate Incubate1 Incubate (24h) for Adherence Start->Incubate1 Treat Treat with Pyrazole Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC₅₀ Read->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No: 376387-68-7)[1]. This molecule is a valuable heterocyclic building block in medicinal chemistry. The synthesis, while conceptually straightforward, presents common challenges, primarily concerning regioselectivity and reaction optimization. This document provides in-depth troubleshooting advice and validated protocols to improve yield and purity.

The primary synthetic route involves a two-step process: a Knorr-type pyrazole synthesis via the condensation of a 1,3-dicarbonyl equivalent with tert-butylhydrazine, followed by the hydrolysis of the resulting ester intermediate.

Synthetic_Workflow reagents Ethyl 2,4-dioxopentanoate + tert-Butylhydrazine HCl step1 Step 1: Regioselective Condensation reagents->step1 intermediate Ethyl 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylate step1->intermediate step2 Step 2: Saponification (Ester Hydrolysis) intermediate->step2 product 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylic acid step2->product

Caption: Overall two-step synthesis workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My synthesis produced a low yield and is contaminated with the 3-methyl-5-carboxylic acid regioisomer. How can I improve the regioselectivity?

A1: This is the most common challenge in this synthesis. The formation of two regioisomers stems from the reaction of an unsymmetrical dicarbonyl (ethyl 2,4-dioxopentanoate) with a substituted hydrazine.[2] The key to favoring the desired 5-methyl isomer lies in exploiting the steric hindrance of the bulky tert-butyl group.

Causality of Isomer Formation: The reaction proceeds through a condensation mechanism. The initial attack can occur at either the C2 or C4 carbonyl of the dicarbonyl. Subsequent cyclization and dehydration yield the pyrazole ring.

  • Favored Pathway (Yields 5-methyl product): The initial condensation occurs between the nitrogen of tert-butylhydrazine that is not substituted with the tert-butyl group (the more nucleophilic NH2) and the C4 carbonyl of the dicarbonyl. In the subsequent cyclization step, the bulky tert-butyl group is positioned adjacent to the sterically less demanding C-H of the pyrazole ring, minimizing steric strain.

  • Disfavored Pathway (Yields 3-methyl product): If the initial reaction occurs at the C2 carbonyl, the subsequent cyclization forces the bulky tert-butyl group to be adjacent to the methyl group at the C5 position, which is sterically unfavorable.

Troubleshooting Strategies:

  • Solvent and pH Control: The choice of solvent and the pH of the reaction medium are critical for controlling regioselectivity.[2]

    • Acidic Conditions (Recommended): Performing the reaction in a solvent like glacial acetic acid or ethanol with a catalytic amount of acid (like HCl from the hydrazine salt) favors the formation of the thermodynamically more stable product. The acidic medium allows for reversible intermediates, eventually leading to the sterically favored 5-methyl isomer.

    • Neutral/Basic Conditions (Not Recommended): These conditions can lead to faster, kinetically controlled reactions, often resulting in a mixture of isomers as the steric preference is less pronounced.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., refluxing ethanol, ~78 °C) rather than at very high temperatures provides a better balance between reaction rate and selectivity.

Regioselectivity_Troubleshooting cluster_0 Reaction Intermediate cluster_1 Cyclization Pathways cluster_2 Products intermediate Hydrazone Intermediate favored Pathway A (Favored) Bulky t-Bu group is adjacent to pyrazole C-H intermediate->favored Low Energy Transition State disfavored Pathway B (Disfavored) Bulky t-Bu group is adjacent to pyrazole C-Me group (High Steric Hindrance) intermediate->disfavored High Energy Transition State product_A Desired Isomer (5-methyl-3-carboxylate) favored->product_A product_B Undesired Isomer (3-methyl-5-carboxylate) disfavored->product_B

Caption: Steric influence on cyclization pathways.

Q2: The final ester hydrolysis step is very slow or incomplete. How can I drive it to completion?

A2: The hydrolysis (saponification) of pyrazole esters can be slower than that of simple alkyl esters due to the electron-withdrawing nature of the pyrazole ring.[3][4]

Troubleshooting Strategies:

  • Choice of Base: While sodium hydroxide (NaOH) is common, lithium hydroxide (LiOH) is often more effective for difficult hydrolyses. Use 2-3 molar equivalents of the base to ensure the reaction goes to completion.

  • Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is typically used. The alcohol helps to solubilize the ester, while water is necessary for the hydrolysis reaction. A common ratio is 2:1 or 3:1 ethanol:water.

  • Temperature: Gently heating the reaction mixture to 50-60 °C or a gentle reflux can significantly increase the rate of hydrolysis. Monitor the reaction closely to avoid potential degradation.

  • Reaction Monitoring: Track the disappearance of the starting ester using Thin Layer Chromatography (TLC). A typical mobile phase is 2:1 Hexanes:Ethyl Acetate. The carboxylic acid product will have a lower Rf value (it will stick to the baseline) than the ester. The reaction is complete when the ester spot is no longer visible.

Q3: I am having difficulty purifying the final carboxylic acid product. What are the recommended procedures?

A3: Purification requires removing unreacted starting materials, the undesired regioisomer, and salts from the hydrolysis step.

Troubleshooting Strategies:

  • Acidic Workup: After the hydrolysis is complete (as determined by TLC), cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the solution with cold 1M or 2M HCl until the pH is ~2-3. The carboxylic acid product, being insoluble in acidic water, should precipitate out as a solid. This step is crucial for separating your product from any remaining base and for protonating it for extraction.

  • Extraction vs. Filtration: If a clean solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If it comes out as an oil or a fine suspension, extract the aqueous solution several times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Recrystallization: This is the most effective method for purifying the crude solid. The choice of solvent is critical. A good starting point is an ethyl acetate/hexanes or ethanol/water solvent system. Dissolve the crude product in a minimum amount of the hot, more polar solvent (ethyl acetate or ethanol) and then slowly add the less polar solvent (hexanes or water) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Column Chromatography: If regioisomers are present and cannot be separated by recrystallization, silica gel column chromatography may be necessary. This is typically performed on the ester intermediate before hydrolysis, as esters are generally easier to separate than carboxylic acids.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

This protocol is optimized for regioselectivity.

Materials:

  • Ethyl 2,4-dioxopentanoate

  • tert-Butylhydrazine hydrochloride

  • Ethanol, 200 proof

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (1.0 eq).

  • Add ethanol (5 mL per gram of dicarbonyl) and tert-butylhydrazine hydrochloride (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Heat the mixture to a gentle reflux (~80-85 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (Mobile phase: 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot for the dicarbonyl starting material has disappeared.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution (2x) to neutralize the acid, followed by a brine wash (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by chromatography if necessary or used directly in the next step if sufficiently pure.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

  • Sodium Hydroxide (or Lithium Hydroxide)

  • Ethanol

  • Deionized Water

  • 2M Hydrochloric Acid

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio, 8 mL total per gram of ester).

  • Add sodium hydroxide (2.5 eq) to the solution.

  • Heat the mixture to 60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the ester starting material is fully consumed.

  • Cool the reaction vessel in an ice bath.

  • Slowly add 2M HCl with stirring, checking the pH until it reaches 2-3. A white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the solid product under vacuum to a constant weight. Recrystallize if further purification is needed.

Data Summary Table

StepReactant 1Reactant 2Key Reagent/CatalystSolventTemp. (°C)Time (h)Expected Yield
1. Condensation Ethyl 2,4-dioxopentanoate (1.0 eq)tert-Butylhydrazine HCl (1.1 eq)Acetic Acid (cat.)Ethanol80-854-685-95%
2. Hydrolysis Pyrazole Ester (1.0 eq)NaOH (2.5 eq)-Ethanol/Water602-490-98%

References

Technical Support Center: Optimization of Pyrazole Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole acylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazole and its derivatives are foundational building blocks in medicinal chemistry, and mastering their acylation is crucial for the synthesis of a wide array of pharmaceutical agents.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues in Pyrazole Acylation

This section addresses common problems encountered during the acylation of pyrazoles, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Yield of the Acylated Product

Q: I am not getting a good yield for my pyrazole acylation reaction. What are the potential causes and how can I improve it?

A: Low yields in pyrazole acylation can stem from several factors, ranging from the reactivity of your starting materials to the specific reaction conditions. Here’s a breakdown of potential issues and how to address them:

  • Inappropriate Acylating Agent: The choice of acylating agent is critical. For less reactive pyrazoles, a more reactive acylating agent might be necessary.

    • Recommendation: If you are using an acid anhydride with little success, consider switching to a more reactive acyl chloride.[2][3] For particularly stubborn acylations, highly reactive agents like oxalyl chloride can be effective, though they may require more careful handling and optimization.[2]

  • Suboptimal Catalyst: The right catalyst can significantly enhance reaction rates and yields.

    • Recommendation: For Friedel-Crafts type acylations on the pyrazole ring, strong acids like concentrated sulfuric acid can be effective catalysts when using acid anhydrides.[2] However, classical Friedel-Crafts catalysts like AlCl3 can sometimes be unsuitable for pyrazoles as they can form unreactive complexes or lead to degradation.[2][4] In such cases, other Lewis acids like TiCl4, SnCl4, or FeCl3 may offer better results.[4] Copper-based catalysts have also been successfully employed for the acylation of pyrazolones.[5]

  • Unfavorable Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Recommendation: Some acylations may require elevated temperatures to proceed at a reasonable rate.[6][7] However, excessively high temperatures can lead to decomposition of starting materials or products.[8] It is advisable to start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. A systematic optimization of the reaction temperature is often necessary.[9][10]

  • Poor Solvent Choice: The solvent can influence the solubility of reactants and the reaction mechanism.

    • Recommendation: The choice of solvent can be critical. While some reactions proceed well in common solvents like THF or acetonitrile, others may benefit from less conventional media.[6] For instance, the use of fluorinated alcohols has been shown to improve regioselectivity in some pyrazole syntheses, a principle that can be applicable to acylation as well.[11] In some cases, solvent-free conditions can also provide excellent results and are environmentally friendly.[12][13]

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Acylated Isomers)

Q: My reaction is producing a mixture of N1 and N2 acylated pyrazoles, which are difficult to separate. How can I control the regioselectivity?

A: Achieving high regioselectivity in the N-acylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[14] The outcome of the reaction is a delicate balance of steric and electronic factors.

  • Steric Hindrance: This is often the most dominant factor. The acyl group will preferentially add to the less sterically hindered nitrogen atom.[14]

    • Recommendation: If your pyrazole has substituents at the 3- and 5-positions, the acyl group will favor the nitrogen adjacent to the smaller substituent. You can leverage this by designing your pyrazole precursor accordingly.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens.

    • Recommendation: Electron-withdrawing groups can reduce the nucleophilicity of the nearby nitrogen, directing the acylation to the other nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.

  • Reaction Conditions: The choice of base and solvent system can have a profound impact on regioselectivity.[14][15]

    • Recommendation: A systematic screening of bases and solvents is highly recommended. For instance, combinations like K2CO3 in DMSO have been reported to favor N1-alkylation, and similar principles can apply to acylation.[14][16] Phase-transfer catalysis can also be a powerful tool to control selectivity.[17]

  • Nature of the Acylating Agent: The steric bulk of the acylating agent itself can also influence the regiochemical outcome.

    • Recommendation: Using a bulkier acylating agent may enhance the preference for the less sterically hindered nitrogen atom.

The following flowchart provides a decision-making framework for troubleshooting regioselectivity issues:

G start Mixture of N1 and N2 Acylated Isomers Obtained sterics Analyze Steric Hindrance on Pyrazole Ring start->sterics electronics Evaluate Electronic Effects of Substituents sterics->electronics If sterics are ambiguous outcome1 Desired Regioisomer is Favored sterics->outcome1 If sterically driven conditions Modify Reaction Conditions electronics->conditions If electronics don't provide clear direction electronics->outcome1 If selectivity is achieved reagent Change Acylating Agent conditions->reagent If condition screening is ineffective conditions->outcome1 If selectivity is achieved reagent->outcome1 If selectivity is achieved outcome2 Separation of Isomers Required reagent->outcome2 If mixture persists

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole acylation.

Problem 3: Difficulty with Product Purification

Q: I am struggling to purify my acylated pyrazole from the reaction mixture. What are some effective purification strategies?

A: Purification challenges often arise from unreacted starting materials, isomeric byproducts, or decomposition products.

  • Chromatography: Column chromatography is the most common method for purifying organic compounds.

    • Recommendation: A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. A systematic screening of solvent systems with varying polarities is recommended to achieve good separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.

    • Recommendation: Experiment with different solvents or solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities.

    • Recommendation: Since pyrazoles are weakly basic, they can be protonated and extracted into an aqueous acid phase.[3] The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This can also be a method for purification by forming a salt of the pyrazole product, crystallizing the salt, and then neutralizing to get the pure product.[18]

  • Distillation: For liquid products, distillation under reduced pressure can be an option if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acylation of a pyrazole?

A1: The acylation of a pyrazole can proceed through two main pathways: N-acylation at one of the ring nitrogens or C-acylation at a carbon atom of the ring. N-acylation is generally more common and proceeds via nucleophilic attack of a nitrogen atom on the electrophilic carbonyl carbon of the acylating agent.[3] C-acylation, typically at the C4 position, is an electrophilic aromatic substitution reaction and often requires a catalyst.[2]

The following diagram illustrates the general mechanism for N-acylation:

G cluster_0 N-Acylation Mechanism Pyrazole Pyrazole Intermediate Tetrahedral Intermediate Pyrazole->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->Intermediate Product N-Acylated Pyrazole Intermediate->Product Elimination LeavingGroup Leaving Group (e.g., Cl-) Intermediate->LeavingGroup

Caption: Generalized mechanism for the N-acylation of pyrazole.

Q2: How do I choose the right solvent for my pyrazole acylation reaction?

A2: The ideal solvent should dissolve your reactants, be inert to the reaction conditions, and facilitate the desired reaction pathway. Common choices include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dimethylformamide (DMF). The optimal solvent is best determined experimentally, as it can influence reaction rates and even regioselectivity.[6][19]

Q3: Can I perform pyrazole acylation under solvent-free conditions?

A3: Yes, solvent-free reactions are becoming increasingly popular due to their environmental benefits and potential for improved reaction efficiency.[12][13] These reactions are often carried out by grinding the reactants together, sometimes with a solid support or catalyst.[12]

Q4: At what position on the pyrazole ring does electrophilic acylation typically occur?

A4: For N-unsubstituted or N-substituted pyrazoles, electrophilic acylation (a Friedel-Crafts type reaction) predominantly occurs at the C4 position.[2][20] The C3 and C5 positions are generally less reactive towards electrophilic attack.

Experimental Protocols

General Procedure for N-Acylation of Pyrazole with an Acid Chloride
  • To a solution of the pyrazole (1.0 eq.) in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or pyridine, 1.1-1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride (1.0-1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

General Procedure for C4-Acylation of an N-Substituted Pyrazole with an Acid Anhydride[2]
  • To a stirred mixture of the N-substituted pyrazole (1.0 eq.) and the appropriate acid anhydride (1.75 eq.), add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL for a 200 mmol scale reaction).

  • Heat the resulting mixture under a nitrogen atmosphere until the starting pyrazole is consumed (monitor by TLC or GC-MS).

  • After the reaction is complete, remove any volatile compounds under reduced pressure.

  • Pour the residue onto crushed ice.

  • Collect the precipitated product by filtration, or extract with an organic solvent.

  • Purify the crude product as necessary, for example, by crystallization.

Data Summary

The following table summarizes typical reaction conditions for pyrazole acylation, highlighting the impact of different parameters on the reaction outcome.

CatalystAcylating AgentSolventTemperatureTypical YieldReference
H₂SO₄ (catalytic)Acetic AnhydrideNeatReflux41-86%[2]
Cu(OAc)₂AldehydesDioxane100 °CModerate to Good[5]
NoneAcetyl ChlorideBenzeneRoom Temp.Not specified[21]
TBAB (Phase Transfer)Acyl HalidesDichloromethane/Water25 °CVaries[17]

References

Technical Support Center: Purification of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No: 376387-68-7). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. We will address specific experimental issues in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your decision-making.

Troubleshooting Guide: Common Purification Hurdles

This section addresses the most frequent and challenging issues encountered during the isolation and purification of the target molecule.

Q1: My NMR analysis indicates the presence of a significant regioisomeric impurity. How can I separate this compound from the 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid isomer?

The formation of regioisomers is a common outcome in pyrazole synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The separation of these isomers is critical for downstream applications and is achievable through methods that exploit subtle differences in their physicochemical properties.

Core Insight: The two regioisomers, while structurally similar, often possess different crystal packing efficiencies and polarities. These differences are the key to their separation.

Method 1: Fractional Recrystallization

This classical technique can be highly effective if the isomers exhibit sufficiently different solubilities in a specific solvent system.[3] It relies on methodically enriching one isomer from the mother liquor over several cycles.

Step-by-Step Protocol:

  • Solvent Screening: Begin by testing the solubility of your crude mixture in a range of solvents at both room temperature and reflux. The ideal solvent will fully dissolve the compound when hot but show poor solubility when cold. A mixed-solvent system is often most effective.[3]

  • Dissolution: Dissolve the crude material in the minimum required amount of the hot "good" solvent (e.g., ethanol).

  • Induce Crystallization: Add a hot "anti-solvent" (e.g., water) dropwise until persistent turbidity is observed.[3]

  • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation. Rapid cooling can trap impurities.

  • Isolation & Analysis: Filter the crystals, wash with a small amount of cold solvent, and dry. Analyze a small sample of the crystals and the mother liquor by ¹H NMR or LC-MS to determine the enrichment of the desired isomer.

  • Iteration: If enrichment is observed but separation is incomplete, repeat the process on the crystalline material. It may take two to three cycles to achieve high purity.

Solvent System "Good" Solvent "Anti-Solvent" Rationale & Comments
Ethanol / Water EthanolWaterA common choice for moderately polar compounds. The high polarity of water effectively forces the organic acid out of solution upon cooling.[3]
Ethyl Acetate / Hexane Ethyl AcetateHexaneExcellent for compounds of intermediate polarity. Provides a wide polarity range for fine-tuning solubility.
Acetone / Water AcetoneWaterSimilar to Ethanol/Water, but Acetone's higher solvency may be beneficial for less soluble materials.
Isopropanol (Single Solvent)N/AA good starting point for single-solvent recrystallization.

Method 2: Preparative Column Chromatography

For a more definitive and often faster separation, silica gel chromatography is the method of choice.[1][2][4] The carboxylic acid moiety requires a specific modification to the mobile phase to ensure good separation and prevent peak tailing.

Step-by-Step Protocol:

  • Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a standard starting point. Crucially, add 0.5-1% acetic acid to the eluent system.

    • Causality: The added acid protonates the carboxyl group of your target compound. This neutralizes the molecule, preventing it from deprotonating on the slightly acidic silica surface. This deprotonation-reprotonation process is a primary cause of severe peak tailing for acidic compounds.

  • Elution: Start with a low polarity eluent (e.g., 90:10 Hexane:EtOAc + 1% AcOH) and gradually increase the polarity. The two regioisomers should elute at different retention times.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), staining with potassium permanganate or viewing under UV light.

  • Isolation: Combine the pure fractions, and remove the solvent and residual acetic acid under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to completely remove the acetic acid.

Start Crude Product (Isomer Mixture) NMR Analyze by ¹H NMR Start->NMR Recryst Attempt Fractional Recrystallization NMR->Recryst Isomers differ in solubility Chrom Perform Column Chromatography NMR->Chrom Isomers co-crystallize or separation is poor Check Check Purity (NMR / LC-MS) Recryst->Check Pure Pure Isomer >98% Chrom->Pure Check->Chrom Purity Not OK Check->Pure Purity OK

Workflow for Regioisomer Separation
Q2: My product has "oiled out" during recrystallization and will not solidify. What should I do?

"Oiling out" occurs when a compound precipitates from solution at a temperature above its melting point or when impurities depress the melting point significantly.[3] This is a common issue with compounds that have relatively low melting points or are impure.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the "good" solvent (10-20% increase in volume) to lower the solution's saturation point, ensuring crystallization begins at a lower temperature.[3]

  • Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool very slowly to room temperature, perhaps inside an insulated container (e.g., a beaker packed with glass wool), before moving to a refrigerator. Gradual cooling is essential for forming an ordered crystal lattice.[3]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seed Crystal: If you have a tiny amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[3]

  • Change Solvents: If the problem persists, the chosen solvent system may be unsuitable. Switch to a solvent with a lower boiling point or a different solvent/anti-solvent pair from the table above.[3]

  • Purify First: Persistent oiling is often a sign of significant impurities. Purify the material first using an alternative method like acid-base extraction or column chromatography, then attempt the recrystallization again.

Q3: I'm performing a general cleanup using acid-base extraction, but my recovery is poor. What are the potential causes?

Acid-base extraction is a powerful technique for separating acidic compounds from neutral or basic impurities. Poor recovery usually points to procedural issues.

Key Optimization Points:

  • Insufficient Basification: Ensure you have added enough aqueous base (e.g., saturated NaHCO₃ solution) to fully deprotonate and extract all of your carboxylic acid into the aqueous layer. Check the pH of the aqueous layer after extraction; it should be > 8.

  • Emulsion Formation: Vigorous shaking can create stable emulsions at the aqueous-organic interface, trapping your product. If an emulsion forms, it can be broken by adding brine (saturated NaCl solution) or by gentle swirling instead of shaking.

  • Premature Precipitation: When re-acidifying the combined aqueous layers, add the acid (e.g., 1M HCl) slowly while cooling in an ice bath. Adding acid too quickly can cause localized heating and potential degradation, while also forming very fine particles that are difficult to filter.

  • Incomplete Precipitation: After acidification, ensure the pH is sufficiently low (pH 1-2) to fully protonate and precipitate your carboxylic acid. Check with pH paper.

  • Solubility in Water: While the protonated acid should be poorly soluble in acidic water, it is not zero. To maximize recovery, thoroughly chill the solution in an ice bath for at least 30 minutes before filtration.

cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate wash_org Wash with NaHCO₃ (aq) crude->wash_org neutral Neutral/Basic Impurities (in Organic Layer) wash_org->neutral aq_extract Aqueous Layer with Deprotonated Acid wash_org->aq_extract Acid transfers to aqueous phase acidify Acidify with HCl (aq) to pH 1-2 aq_extract->acidify precipitate Precipitate Forms acidify->precipitate filter Filter, Wash with Cold Water, Dry precipitate->filter pure_solid Purified Solid Product filter->pure_solid

Acid-Base Extraction Workflow
Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR spectral characteristics for pure this compound?

Verifying the correct regioisomer is paramount. The chemical shifts, particularly of the pyrazole proton and the methyl group, are diagnostic. Below are the anticipated shifts for the desired product versus its common isomer.

Group This compound (Desired) 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid (Impurity)
¹H NMR (CDCl₃)
Pyrazole C4–H~6.8 ppm (s, 1H)~6.5 ppm (s, 1H)
N-tert-Butyl~1.6 ppm (s, 9H)~1.7 ppm (s, 9H)
C5–Methyl~2.5 ppm (s, 3H)N/A
C3–MethylN/A~2.3 ppm (s, 3H)
COOHBroad singlet, variable (~10-12 ppm)Broad singlet, variable (~10-12 ppm)
¹³C NMR (CDCl₃)
C=O~165 ppm~168 ppm
C3~148 ppm~150 ppm
C5~142 ppm~145 ppm
C4~110 ppm~108 ppm
N-C(CH₃)₃~62 ppm~61 ppm
N-C(CH₃)₃~29 ppm~30 ppm
C5–CH₃~12 ppmN/A
C3–CH₃N/A~14 ppm

Note: Exact chemical shifts can vary based on solvent and concentration.

Q2: What are the recommended storage conditions for this compound?

Like most carboxylic acids, this compound should be stored to minimize moisture uptake and degradation.

  • Condition: Sealed in a tightly closed container in a dry, well-ventilated area.

  • Temperature: Room temperature is generally acceptable for long-term storage.[5]

Q3: Can thin-layer chromatography (TLC) be used to monitor the separation of the regioisomers?

Yes, TLC is an invaluable tool for this purpose. The two isomers will likely have a small but discernible difference in their retention factor (Rƒ).

  • Recommended System: Use a silica plate and an eluent system similar to that used for column chromatography (e.g., 70:30 Hexane:Ethyl Acetate + 1% Acetic Acid).

  • Visualization: The spots can be visualized under a UV lamp (254 nm). Staining with potassium permanganate (KMnO₄) is also effective, as the pyrazole ring will react.

  • Tip: Co-spot your crude mixture alongside the fractions collected from the column on the same TLC plate to definitively identify which fractions contain which isomer.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the synthesis and purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these important heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of impurity removal and obtain your target compounds with high purity.

Introduction: The Challenge of Purity in Pyrazole Carboxylic Acid Synthesis

Pyrazole carboxylic acids are fundamental building blocks in medicinal chemistry and materials science. Their synthesis, most commonly through the condensation of a 1,3-dicarbonyl compound with a hydrazine, can often lead to a variety of impurities that complicate downstream applications.[1][2][3] The formation of regioisomers, the presence of unreacted starting materials, and the generation of side-products are common hurdles that researchers must overcome.[1][4] This guide provides practical, field-proven insights into identifying and removing these impurities, ensuring the integrity of your research and the quality of your final products.

Frequently Asked Questions (FAQs)

Q1: I've just completed a Knorr synthesis of a pyrazole carboxylic acid using an unsymmetrical 1,3-dicarbonyl compound and hydrazine hydrate. My initial NMR spectrum is complex. What are the likely impurities?

When using an unsymmetrical 1,3-dicarbonyl compound, the primary impurity of concern is the undesired regioisomer .[1][4] The reaction can proceed via two pathways, leading to the formation of two different pyrazole products. For example, the reaction of ethyl benzoylacetate with hydrazine can yield both ethyl 5-phenyl-1H-pyrazole-3-carboxylate and ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Other potential impurities include:

  • Unreacted 1,3-dicarbonyl starting material.

  • Unreacted hydrazine: Hydrazine and its derivatives are often used in excess and can be difficult to remove due to their polarity.

  • Side-products from self-condensation of the 1,3-dicarbonyl compound.

Q2: How can I distinguish between the two regioisomers of my pyrazole carboxylic acid using NMR spectroscopy?

Distinguishing between regioisomers of pyrazole carboxylic acids can often be achieved using 1D and 2D NMR techniques, such as ¹H, ¹³C, and NOESY experiments.[5][6]

  • ¹H NMR: The chemical shift of the pyrazole C-H proton can be a key indicator. The electronic environment of this proton will differ between the two isomers.

  • ¹³C NMR: Similarly, the chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, will be distinct for each regioisomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly powerful for confirming the structure of a specific regioisomer.[5] By observing through-space correlations between the N-H proton of the pyrazole and nearby protons on the substituents, you can definitively assign the regiochemistry. For example, a NOESY correlation between the pyrazole N-H and the ortho-protons of a phenyl ring at the C5 position would confirm that specific isomer.[6]

Q3: What is the best general approach to purify my crude pyrazole carboxylic acid?

There is no single "best" approach, as the optimal purification strategy depends on the specific properties of your compound and the nature of the impurities. However, a general workflow can be followed:

Purification_Workflow start Crude Product acid_base Acid-Base Extraction start->acid_base Remove acidic/basic starting materials recrystallization Recrystallization acid_base->recrystallization For crystalline solids chromatography Column Chromatography acid_base->chromatography For oils or non-crystalline solids recrystallization->chromatography If impurities persist pure_product Pure Product recrystallization->pure_product High Purity chromatography->pure_product High Purity

Caption: General purification workflow for pyrazole carboxylic acids.

  • Acid-Base Extraction: This is an excellent first step to remove unreacted acidic or basic starting materials and some polar impurities.[7]

  • Recrystallization: If your product is a solid, recrystallization is often the most efficient method for achieving high purity, especially on a larger scale.[8][9]

  • Column Chromatography: For oils, non-crystalline solids, or mixtures of closely related isomers that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.[5][10]

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Possible Cause Solution
"Oiling out" instead of crystallizing The compound is precipitating from the solution at a temperature above its melting point.- Increase the initial solvent volume to lower the saturation point. - Ensure slow cooling; insulate the flask. - Try a different solvent or a mixed solvent system with a lower boiling point. - Add a seed crystal of the pure compound.[8]
Low recovery/yield - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to dissolve the compound. - Cool the solution in an ice bath to minimize solubility. - Preheat the filtration apparatus to prevent premature crystallization.
Colored impurities remain Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.
No crystals form upon cooling The solution is not supersaturated, or nucleation is inhibited.- Scratch the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal. - Reduce the solvent volume by evaporation and re-cool. - Place the solution in an ice bath or freezer.
Troubleshooting Acid-Base Extraction
Problem Possible Cause Solution
Emulsion formation Vigorous shaking of the separatory funnel, especially with chlorinated solvents.- Gently rock or invert the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite.
Incomplete extraction - The pH of the aqueous layer is not optimal for protonating or deprotonating the target compound. - Insufficient mixing or contact time.- Check the pH of the aqueous layer and adjust as necessary. For a carboxylic acid, the pH should be at least 2 units above its pKa to deprotonate it into the aqueous layer, and at least 2 units below its pKa to protonate it back into the organic layer. - Ensure thorough but gentle mixing. - Perform multiple extractions with smaller volumes of the aqueous solution.
Product precipitates at the interface The salt of the pyrazole carboxylic acid has low solubility in the aqueous layer.- Add more water to the aqueous layer to dissolve the precipitate. - Use a more dilute acid or base solution for the extraction.
Troubleshooting Column Chromatography
Problem Possible Cause Solution
Poor separation of regioisomers The polarity of the eluent is too high or too low, or the stationary phase is not suitable.- Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).[5] - Consider using a different stationary phase, such as alumina or a bonded-phase silica.
Peak tailing - The compound is interacting too strongly with the silica gel. - The column is overloaded.- Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing. - Ensure the sample load is appropriate for the column size.
Cracked or channeled column bed Improper packing of the silica gel.- Repack the column carefully, ensuring a uniform and level bed of silica.
Low recovery of the product The compound is irreversibly adsorbed onto the silica gel.- Add a more polar solvent, such as methanol, to the eluent at the end of the separation to elute highly retained compounds.

Detailed Experimental Protocols

Protocol 1: Purification of a Pyrazole Carboxylic Acid by Acid-Base Extraction

This protocol is designed to separate a pyrazole carboxylic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to deprotonate the carboxylic acid.

  • Extraction: Gently mix the two phases. The deprotonated pyrazole carboxylate salt will move into the aqueous layer. Allow the layers to separate and drain the aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with the aqueous base to ensure complete recovery of the product.

  • Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2). The protonated pyrazole carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Acid_Base_Extraction cluster_0 Separatory Funnel (Step 1) cluster_1 Separatory Funnel (Step 2) cluster_2 Beaker (Step 3) crude Crude Mixture (in Organic Solvent) add_base Add Aqueous Base (e.g., 1M NaOH) crude->add_base shake Mix and Separate organic_impurities Organic Layer (Neutral/Basic Impurities) shake->organic_impurities aqueous_product Aqueous Layer (Product as Salt) shake->aqueous_product acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous_product->acidify precipitate Precipitated Pure Product acidify->precipitate

Caption: Workflow for acid-base extraction of pyrazole carboxylic acids.

Protocol 2: Purification by Recrystallization (Single Solvent)

This protocol is suitable for solid pyrazole carboxylic acids with good crystallinity.

  • Solvent Selection: Choose a solvent in which the pyrazole carboxylic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, isopropanol, water, or mixtures like ethanol/water.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is ideal for separating regioisomers or purifying non-crystalline products.

  • Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). Monitor the separation by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole carboxylic acid.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex regioselectivity challenges encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we have curated this guide to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic routes and achieve your target molecules with high purity and efficiency.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries related to regioselectivity in pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and its variations.

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the reaction can result in two different regioisomeric pyrazoles.[1][2][3] This arises because the substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be challenging to separate.[3][4] Controlling which isomer is formed is a critical challenge for researchers, as different regioisomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles.[2] Therefore, achieving high regioselectivity is paramount for the efficient synthesis of the desired biologically active isomer.

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a combination of several factors:[1][5][6][7]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[3][8]

  • Steric Effects: Steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine plays a significant role. A bulky substituent on either reactant can direct the hydrazine to attack the less sterically hindered carbonyl group.[3][8]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored.[1][3] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]

Q3: How does the nature of the substituent on the hydrazine (e.g., methylhydrazine vs. phenylhydrazine) affect the regiochemical outcome?

A3: The substituent on the hydrazine significantly influences the nucleophilicity of the two nitrogen atoms, which in turn affects the regioselectivity of the reaction.

  • In methylhydrazine , the methyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic than the unsubstituted nitrogen (NH2).

  • In phenylhydrazine , the phenyl group is electron-withdrawing, which reduces the nucleophilicity of the substituted nitrogen (N1) through resonance, making the unsubstituted nitrogen (NH2) the more nucleophilic center.[9]

This difference in nucleophilicity dictates the initial site of attack on the 1,3-dicarbonyl compound. The more nucleophilic nitrogen will preferentially attack the more electrophilic or less sterically hindered carbonyl carbon. However, it's important to note that the reaction conditions, particularly pH, can modulate this effect.[1][3]

Q4: Are there modern synthetic methods that offer better regioselectivity compared to the classical Knorr synthesis?

A4: Yes, several modern synthetic strategies have been developed to overcome the regioselectivity limitations of the classical Knorr synthesis. These include:

  • Use of 1,3-Dicarbonyl Surrogates: Employing molecules like β-enaminones, where one carbonyl group is masked as an enamine, can enforce high regioselectivity.[10]

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with often excellent control of regioselectivity.[11][12][13]

  • Synthesis from Hydrazones and Nitroolefins: This method offers excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[14]

  • Transition Metal-Free Multi-Component Reactions: Recent advancements have led to the development of divergent syntheses of 1,3,5-trisubstituted and 1,3-disubstituted pyrazoles under transition metal-free conditions, where slight modifications in reaction conditions can selectively yield different regioisomers.[15]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you might encounter during your pyrazole synthesis experiments.

Guide 1: Poor Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles

Issue: "My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is yielding an inseparable mixture of 1,3,5- and 1,5,3-trisubstituted pyrazole regioisomers."

Potential Causes and Solutions:

  • Cause 1: Competing Nucleophilic Attack. The electronic and steric properties of your 1,3-diketone and hydrazine may not be sufficiently differentiated to favor one reaction pathway over the other under your current conditions.

    • Troubleshooting Steps:

      • Solvent Screening: The polarity of the solvent can significantly influence the reaction pathway.[10] It has been shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation.[9] Aprotic dipolar solvents like N,N-dimethylacetamide (DMA) have also been reported to give better results than commonly used polar protic solvents like ethanol.[16][17]

      • pH Optimization: The acidity of the reaction medium is a critical parameter.[10] Conduct small-scale experiments across a range of pH values (acidic, neutral, and basic) to determine the optimal conditions for favoring your desired regioisomer. Acid catalysis is common in Knorr synthesis, but altering the pH can change the rate-determining step and influence the product ratio.[1][5][6][7][18]

      • Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.[19]

  • Cause 2: Inappropriate Choice of Precursors. The inherent properties of your starting materials may predispose the reaction to low selectivity.

    • Troubleshooting Steps:

      • Modify the 1,3-Dicarbonyl Compound: If possible, introduce a substituent with a strong electronic effect (e.g., a trifluoromethyl group) to significantly differentiate the electrophilicity of the two carbonyl carbons.[1]

      • Consider Alternative Synthetic Routes: If optimizing the Knorr synthesis fails, explore alternative methods known for high regioselectivity, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, which has been reported to proceed with complete regioselectivity.[20][21][22][23] Another approach is the oxidative cyclization of chalcone arylhydrazones.[24]

Experimental Protocol: Screening Solvents for Improved Regioselectivity

  • Set up parallel reactions in small vials, each containing the same amounts of your 1,3-dicarbonyl compound and substituted hydrazine.

  • To each vial, add a different solvent to be tested (e.g., ethanol, TFE, HFIP, DMA, and toluene).

  • Stir the reactions at a consistent temperature (e.g., room temperature or a slightly elevated temperature) and monitor the progress by TLC or LC-MS.

  • After a set time (e.g., 24 hours), quench the reactions and analyze the crude product mixture by ¹H NMR or HPLC to determine the ratio of the two regioisomers.

  • Select the solvent that provides the highest ratio of the desired regioisomer for scale-up.

SolventDielectric Constant (ε)Typical Effect on Regioselectivity
Ethanol24.5Often leads to mixtures of regioisomers.[9]
TFE8.5Can significantly improve regioselectivity.[9]
HFIP9.3Can dramatically increase regioselectivity.[9]
DMA37.8Reported to provide good yields and regioselectivity.[16][17]
Guide 2: Scale-Up Challenges in Pyrazole Synthesis

Issue: "I achieved good regioselectivity on a small scale, but upon scaling up my reaction, the yield of the desired regioisomer has dropped, and I'm observing more byproducts."

Potential Causes and Solutions:

  • Cause 1: Inadequate Mixing and Heat Transfer. In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[10] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient, which can be problematic for exothermic condensation reactions.[10]

    • Troubleshooting Steps:

      • Optimize Stirring: Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture. Evaluate the impact of stirring speed on selectivity and yield.

      • Improve Temperature Control: Use a reactor with a jacketed cooling system and an internal temperature probe to accurately monitor and control the reaction temperature.

      • Controlled Reagent Addition: Add the hydrazine derivative slowly and in a controlled manner (e.g., dropwise via an addition funnel) to manage the exotherm.[10]

  • Cause 2: Change in Reaction Kinetics. The kinetics of the reaction can be more complex than simple first-order behavior, with recent studies showing evidence of autocatalysis and unexpected intermediates in the Knorr synthesis.[1] These complex pathways can be more sensitive to changes in concentration and temperature that occur during scale-up.

    • Troubleshooting Steps:

      • Maintain Consistent Concentrations: Try to maintain the same initial concentrations of reactants as in the small-scale reaction. If dilution is necessary for heat management, ensure it is done consistently.

      • Consider Flow Chemistry: For large-scale production, transitioning to a continuous flow reactor can offer superior control over reaction parameters like temperature, pressure, and mixing, leading to more consistent and reproducible results.[1]

Workflow for Troubleshooting Scale-Up Issues

Caption: A decision-making workflow for troubleshooting regioselectivity issues during the scale-up of pyrazole synthesis.

Guide 3: Characterization and Differentiation of Regioisomers

Issue: "I have synthesized a mixture of pyrazole regioisomers and need to unambiguously identify each one."

Solution: A combination of spectroscopic and chromatographic techniques is essential for the characterization and differentiation of pyrazole regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are the primary tools for structural elucidation. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers.[25]

    • 2D NMR Techniques: For unambiguous assignment, 2D NMR experiments are invaluable.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify protons that are close in space. For example, a cross-peak between the protons of the N-substituent and a substituent at the C5 position can confirm the structure of one regioisomer.[4][26][27]

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which can help to piece together the connectivity of the molecule.[25][26]

  • Mass Spectrometry (MS): While regioisomers will have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) experiments can be different, providing clues to their structure.[26]

  • Chromatography:

    • Column Chromatography: Regioisomers can often be separated by silica gel column chromatography.[4][26][27]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both separating and quantifying the ratio of regioisomers in a mixture.

Decision Tree for Regioisomer Identification

Regioisomer_Identification Start Mixture of Regioisomers NMR_1D Acquire 1H and 13C NMR Start->NMR_1D Separation Separate by Column Chromatography or HPLC NMR_1D->Separation Ambiguous assignment NMR_2D Acquire 2D NMR (NOESY, HMBC) on pure isomers Separation->NMR_2D Structure_Confirmed Unambiguous Structure Confirmation NMR_2D->Structure_Confirmed

Caption: A workflow for the separation and unambiguous identification of pyrazole regioisomers.

References

Technical Support Center: Scaling the Synthesis of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides in-depth protocols, scale-up considerations, and troubleshooting advice for the synthesis of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No: 376387-68-7)[1]. Designed for researchers and process chemists, this document explains the causality behind experimental choices to ensure a robust and scalable process.

Introduction: Synthesis Strategy and Core Challenges

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis is typically achieved via a two-step sequence: a Knorr pyrazole synthesis followed by ester hydrolysis. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, product purity, and safe handling.

The most common and robust synthetic route involves the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with tert-butylhydrazine to form an ethyl pyrazolecarboxylate intermediate. This is followed by saponification (base-catalyzed hydrolysis) to yield the target carboxylic acid.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Saponification A Ethyl Acetoacetate + tert-Butylhydrazine B Ethyl 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylate A->B  Acid Catalyst (e.g., Acetic Acid)  Solvent (e.g., Ethanol)  Heat (Reflux) C Ethyl Pyrazolecarboxylate Intermediate D 1-tert-butyl-5-methyl-1H-pyrazole- 3-carboxylic acid C->D  1. Base (e.g., NaOH, KOH) in H2O/EtOH  2. Acidic Work-up (e.g., HCl)

Caption: Overall synthetic workflow for the target molecule.

Section 1: Detailed Experimental Protocols (Lab-Scale)

These protocols provide a baseline for small-scale synthesis and process optimization studies.

Synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

This reaction is a classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The reaction is typically acid-catalyzed to facilitate the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[2]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (10 volumes, e.g., 100 mL for 10 g of starting material).

  • Add ethyl acetoacetate (1.0 eq) and tert-butylhydrazine hydrochloride (1.05 eq).

  • Add glacial acetic acid (0.1 eq) to catalyze the reaction.

  • Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the ethyl acetoacetate is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Hydrolysis to this compound

The final step is a saponification, a base-mediated hydrolysis of the ester to a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid product.

Protocol:

  • Dissolve the crude ethyl pyrazolecarboxylate from the previous step in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq) pellets or as an aqueous solution.

  • Heat the mixture to 60-70°C and stir for 2-4 hours.

  • Monitor the disappearance of the starting ester by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • The product will precipitate as a solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

ParameterStep 1: Knorr SynthesisStep 2: Saponification
Key Reagents Ethyl acetoacetate, tert-butylhydrazine HClEthyl Pyrazolecarboxylate, NaOH
Solvent EthanolEthanol / Water
Temperature Reflux (~78°C)60-70°C
Typical Duration 4-6 hours2-4 hours
Work-up Liquid-liquid extractionPrecipitation and filtration
Typical Yield 85-95%90-98%

Section 2: Scale-Up Troubleshooting Guide (Q&A Format)

Scaling up from grams to kilograms introduces challenges that are not apparent at the lab scale. This section addresses common issues encountered during process development.

G cluster_challenges Key Challenges ScaleUp Scale-Up Synthesis Mixing Inadequate Mixing (Hot Spots, Low Homogeneity) ScaleUp->Mixing Temp Poor Temperature Control (Exotherm Management) ScaleUp->Temp Addition Reagent Addition Rate (Controlling Exotherm) ScaleUp->Addition Isolation Product Isolation (Filtration, Drying) ScaleUp->Isolation

Caption: Key parameters to control during scale-up.

Q1: The Knorr condensation reaction is showing a significant increase in impurities (e.g., dimers, side-products) at a larger scale. What is the cause and how can I fix it?

A: This is a classic problem of moving from a lab flask to a large reactor and is often due to two factors: inadequate mixing and poor temperature control.[3]

  • Causality: The condensation reaction is exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it harder to remove heat. Inefficient stirring can create localized "hot spots" where the temperature is much higher than the sensor reading, leading to thermal degradation and side reactions.[3]

  • Troubleshooting Steps:

    • Characterize Mixing: Ensure the reactor's impeller design and stirring speed (RPM) are sufficient for good vortexing and homogenization. Consider installing baffles to improve turbulent mixing.

    • Monitor Internal Temperature: Use a probe that accurately reflects the internal batch temperature, not just the jacket temperature.

    • Optimize Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the tert-butylhydrazine. This allows the cooling system to keep up with the heat being generated, preventing dangerous temperature spikes.[3]

Q2: The hydrolysis (saponification) step is stalling and requires much longer reaction times at scale. Why is this happening?

A: This issue often points to mass transfer limitations or insufficient base stoichiometry.

  • Causality: As the reaction proceeds, the organic ester is converted into a water-soluble carboxylate salt. If mixing is poor, the two phases (organic ester and aqueous base) may not interact efficiently, slowing the reaction rate. Additionally, any acidic impurities carried over from the first step will consume some of the base, leading to a stoichiometric deficiency.

  • Troubleshooting Steps:

    • Improve Agitation: Increase the stirring rate to ensure good contact between the aqueous and organic phases.

    • Increase Base Equivalents: On a larger scale, it is common practice to increase the equivalents of NaOH or KOH from ~1.5 eq to 2.0-2.5 eq to overcome any non-obvious side reactions or acidic impurities.

    • Consider a Phase-Transfer Catalyst: For very large scales or particularly difficult hydrolyses, a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to shuttle the hydroxide ion into the organic phase, dramatically increasing the reaction rate.

Q3: During the final acidic work-up and precipitation, the product is forming an oil or a very fine, difficult-to-filter solid. How can I improve the physical form of my product?

A: This is a common crystallization and precipitation problem. The goal is to encourage the formation of larger, well-defined crystals that are easy to filter and dry.

  • Causality: "Crashing out" a product by adding acid very quickly to a warm or concentrated solution often leads to poor crystal formation. The molecules don't have time to align into an ordered crystal lattice.

  • Troubleshooting Steps:

    • Control Temperature: Ensure the batch is thoroughly chilled in an ice bath (0-5°C) before and during the acid addition.

    • Slow the Acid Addition: Add the hydrochloric acid slowly and sub-surface if possible. This prevents localized areas of very low pH and gives the crystals time to form and grow.

    • Use Seeding: Add a small amount of previously isolated, crystalline product to the batch after adding a small amount of acid. This "seed" provides a template for crystal growth.

    • Implement an Anti-Solvent: If the product is still difficult to isolate, consider adding a water-miscible anti-solvent (in which the product is insoluble), such as isopropanol, after pH adjustment to encourage precipitation.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is tert-butylhydrazine hydrochloride used instead of the free base? A: The hydrochloride salt is a stable, crystalline solid that is easier to handle, weigh, and store than the free base, which can be more volatile and prone to degradation. The initial reaction mixture is typically basic enough or becomes basic upon heating to liberate the free hydrazine in situ for the reaction.

Q: What are the primary safety concerns when scaling this synthesis? A:

  • Exotherm Management: The Knorr condensation can have a significant exotherm. A runaway reaction is a serious risk if reagent addition and cooling are not properly controlled.

  • Hydrazine Derivatives: tert-Butylhydrazine is a toxic and potentially flammable substance. Handle it in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Pressure Build-up: The hydrolysis step uses heat and base. Ensure the reactor is properly vented as some solvents may boil.

Q: Can this process be adapted for a continuous flow reactor? A: Yes, this synthesis is an excellent candidate for flow chemistry. A flow setup would offer superior heat and mass transfer, allowing for better control over the Knorr condensation exotherm and potentially reducing reaction times significantly. The two steps could be run sequentially in different reactor coils.

References

Technical Support Center: Stabilizing Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for preventing the decomposition of pyrazole intermediates during your experiments. Pyrazole scaffolds are fundamental in medicinal chemistry, but their inherent reactivity can sometimes lead to instability and undesired side reactions.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Understanding Pyrazole Stability: A Quick Primer

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[2] Its aromaticity confers significant stability; however, the presence of two nitrogen atoms also introduces a delicate balance of acidic and basic properties, making it susceptible to decomposition under certain conditions.[1][3] The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation, rendering pyrazole a weak base, while the N-H proton at the N1 position is weakly acidic.[1] This amphoteric nature is key to understanding its reactivity and potential degradation pathways.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with pyrazole intermediates.

Q1: My pyrazole intermediate is turning a reddish-brown color and decomposing upon exposure to air. What is happening and how can I prevent it?

A1: This coloration is a classic sign of air oxidation, a common issue with electron-rich pyrazoles, especially aminopyrazoles.[4] The amino group increases the electron density of the pyrazole ring, making it more susceptible to oxidation.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and subsequent workup (filtration, solvent removal) under an inert atmosphere, such as nitrogen or argon. This can be achieved using a glove box or by employing Schlenk line techniques.[4] A simple method is to create a blanket of inert gas over your reaction mixture.[4]

  • Solvent Degassing: Ensure that all solvents are thoroughly degassed before use to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 15-30 minutes.[4]

  • Temperature Control: Perform the reaction and purification at lower temperatures to minimize the rate of oxidation.[4]

  • Prompt Conversion: If the isolated amine is unstable, it is often best to proceed to the next synthetic step without prolonged storage. Converting the amine to a more stable derivative, such as an HCl salt, can also prevent oxidation.[4]

Q2: I'm observing ring-opening of my pyrazole intermediate when using a strong base for N-alkylation. How can I avoid this?

A2: While the N1-proton is acidic, the C3 and C5 protons can also be abstracted by very strong bases, leading to ring-opening.[5][6]

Preventative Measures:

  • Use a Milder Base: Instead of strong bases like organolithium reagents (e.g., n-BuLi), opt for milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6]

  • Optimize Solvent Choice: Utilize a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) which can facilitate the reaction without promoting side reactions.[6]

  • Protecting Groups: For complex syntheses, consider protecting the pyrazole NH with a suitable protecting group that can be removed under mild conditions.[7][8]

Q3: My pyrazole synthesis is giving low yields and multiple byproducts, suggesting thermal decomposition. What are the typical thermal degradation pathways and how can I mitigate them?

A3: Thermal decomposition of pyrazoles can proceed through several mechanisms, including the splitting-off of nitro groups (for nitropyrazoles), ring-opening, and fragmentation into smaller molecules like acetylene and HCN.[9][10][11] The stability of the pyrazole ring under thermal stress is highly dependent on its substituents.

Mitigation Strategies:

  • Temperature Monitoring: Carefully control the reaction temperature. Avoid excessive heating and consider running the reaction at the lowest effective temperature.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the pyrazole intermediate to high temperatures.

  • Substituent Effects: Be mindful of the substituents on your pyrazole ring. Electron-withdrawing groups, such as nitro groups, can significantly impact thermal stability.[10][12]

In-Depth Troubleshooting Guides

Guide 1: Preventing Acid/Base-Mediated Decomposition

The amphoteric nature of pyrazoles means they can be sensitive to both strongly acidic and strongly basic conditions.[1][13][14]

Scenario: Decomposition in Strong Acid

  • Problem: Protonation of the N2 nitrogen can activate the ring towards nucleophilic attack or lead to undesired rearrangements, especially with sensitive functional groups present.

  • Solution:

    • pH Control: Maintain the reaction mixture at a mildly acidic to neutral pH if possible.

    • Protecting Groups: If strongly acidic conditions are unavoidable, consider protecting the pyrazole NH. Phenylsulfonyl (PhSO₂) is a robust protecting group, though its removal requires harsh conditions.[7] Boc (tert-butoxycarbonyl) is another option, and its removal can be achieved under specific basic conditions.[15]

Scenario: Decomposition in Strong Base

  • Problem: As mentioned in the FAQs, strong bases can lead to ring-opening.[5][6]

  • Solution:

    • Base Selection: A summary of recommended bases for different applications is provided in the table below.

    • Reaction Conditions: Conduct the reaction at the lowest possible temperature to disfavor the ring-opening pathway.

ApplicationRecommended BasesBases to Avoid (if ring-opening is observed)
N-AlkylationK₂CO₃, Cs₂CO₃, NaHn-BuLi, LDA
C-H FunctionalizationK₂CO₃, KOAcStrong organometallic bases
Deprotonation for Nucleophilic AttackNaH, KHn-BuLi (at higher temperatures)
Guide 2: Managing Oxidative Instability

Oxidation is a significant concern for many pyrazole intermediates, particularly those with electron-donating substituents.[4][16]

Experimental Protocol: Reduction of a Nitropyrazole to an Aminopyrazole

This protocol is designed to minimize the air oxidation of the resulting aminopyrazole.[4]

  • Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum. Purge the entire system with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Preparation: Dissolve the nitropyrazole starting material in a degassed solvent (e.g., ethanol or ethyl acetate).

  • Reaction: Carefully add the catalyst (e.g., Pd/C) to the flask under a positive flow of inert gas. Introduce the solution of the nitropyrazole via a cannula or syringe.

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup under Inert Atmosphere:

    • Once the reaction is complete, carefully purge the flask with inert gas to remove any residual hydrogen.

    • Filter the reaction mixture through a pad of Celite® under a positive pressure of inert gas. A Schlenk filter is ideal for this purpose.

    • Collect the filtrate in a flask that has been purged with inert gas.

  • Solvent Removal: Concentrate the filtrate under reduced pressure, ensuring a continuous gentle stream of inert gas is introduced into the flask to prevent air from entering.

  • Storage/Further Reaction: If the aminopyrazole is to be stored, do so under an inert atmosphere at a low temperature. Ideally, use the crude product directly in the next step to avoid decomposition.

Visualizing Decomposition and Prevention

Decomposition Pathway: Base-Induced Ring Opening

Pyrazole Pyrazole Intermediate StrongBase Strong Base (e.g., n-BuLi) Pyrazole->StrongBase Proton Abstraction at C3 DeprotonatedPyrazole C3-Deprotonated Intermediate StrongBase->DeprotonatedPyrazole RingOpening Ring Opening DeprotonatedPyrazole->RingOpening DecompositionProducts Decomposition Products RingOpening->DecompositionProducts

Caption: A simplified diagram illustrating the base-induced ring-opening of a pyrazole intermediate.

Troubleshooting Workflow: Managing Air-Sensitive Aminopyrazoles

Start Reduction of Nitropyrazole InertAtmosphere Work under Inert Atmosphere? Start->InertAtmosphere Yes Yes InertAtmosphere->Yes No No InertAtmosphere->No StableProduct Stable Aminopyrazole Isolated Yes->StableProduct Oxidation Oxidation Occurs (Red Color) No->Oxidation NextStep Proceed to Next Step Immediately StableProduct->NextStep

Caption: A decision-making workflow for handling potentially air-sensitive aminopyrazole intermediates.

References

Technical Support Center: Alternative Solvents for Pyrazole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who are exploring sustainable and efficient alternatives to conventional solvents. In the quest for greener chemical processes, the synthesis of vital heterocyclic compounds like pyrazoles is undergoing a significant transformation.[1][2] This resource provides in-depth, experience-based answers to common questions and troubleshooting guidance for challenges encountered when working with alternative solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why should I consider switching from traditional solvents like toluene or DMF for pyrazole synthesis?

A1: Traditional organic solvents, while effective, often present significant environmental and health hazards. Many are volatile organic compounds (VOCs) that contribute to air pollution, and some are toxic or carcinogenic, posing risks with long-term exposure.[3][4] Green chemistry principles encourage the use of safer alternatives to minimize environmental impact and enhance laboratory safety.[5] Solvents like water, glycerol, ethanol, and deep eutectic solvents (DESs) are often biodegradable, have low toxicity, are non-flammable, and can be sourced from renewable feedstocks.[6][7]

Q2: What are the most promising green solvents for pyrazole synthesis?

A2: Several classes of green solvents have shown excellent results in pyrazole synthesis:

  • Water: As nature's solvent, it is non-toxic, inexpensive, and non-flammable.[2][8] It is particularly effective in reactions assisted by microwave or ultrasound energy.[9][10]

  • Glycerol: A bio-renewable, non-toxic, and high-boiling point solvent that can facilitate catalyst-free reactions.[11][12]

  • Ethanol: A bio-based and renewable solvent that is effective in microwave-assisted syntheses, often leading to shorter reaction times and higher yields.[13][14]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a eutectic with a low melting point.[15] They are often biodegradable, have low volatility, and can act as both solvent and catalyst.[16][17]

Q3: Can using alternative solvents improve my reaction yield and selectivity?

A3: Yes, in many cases, alternative solvents can enhance reaction outcomes. For instance, the high polarity and hydrogen-bonding capabilities of solvents like glycerol and DESs can increase the reactivity of substrates and stabilize intermediates, leading to higher yields.[11][16] The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in pyrazole formation.[18] Additionally, energy sources like microwave irradiation and ultrasound, often paired with green solvents, can significantly reduce reaction times and improve yields compared to conventional heating methods.[13][19]

Q4: Are there solvent-free options for pyrazole synthesis?

A4: Absolutely. Solvent-free, or neat, reactions are a cornerstone of green chemistry. These reactions, often facilitated by grinding or microwave irradiation, can lead to high yields in short reaction times.[20][21] For example, the synthesis of pyranopyrazoles has been successfully achieved under solvent-free conditions using microwave heating, resulting in excellent yields (92–99%).[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with alternative solvents.

Problem 1: Poor solubility of starting materials in the chosen green solvent.

  • Question: My reactants are not dissolving well in water or glycerol. What can I do?

  • Answer & Rationale:

    • For Water: Poor solubility of organic reactants is a common challenge. You can address this by:

      • Using a co-solvent: Adding a small amount of a water-miscible organic solvent like ethanol can improve solubility without significantly compromising the "green" nature of the reaction.

      • Employing surfactants: Cetyltrimethylammonium bromide (CTAB) can form micelles in water, creating a microenvironment that helps to solubilize organic reactants.[8]

      • Increasing Temperature: Gently heating the mixture can increase the solubility of many compounds.

      • Utilizing Ultrasound: Sonication can create localized high-pressure and high-temperature zones, which can enhance mass transfer and solubility.[10][19]

    • For Glycerol: While glycerol is an excellent solvent for many polar compounds, nonpolar starting materials may be less soluble. Consider:

      • Heating: Glycerol has a high boiling point, allowing for reactions at elevated temperatures, which can significantly improve solubility.

      • Adding a catalytic amount of acid: A small amount of acetic acid in glycerol can sometimes improve the solubility of reactants and catalyze the reaction.[6][12]

Problem 2: Difficulty in product isolation and purification from high-boiling point solvents.

  • Question: How can I effectively isolate my pyrazole product from a high-boiling point solvent like glycerol or a Deep Eutectic Solvent (DES)?

  • Answer & Rationale:

    • From Glycerol:

      • Precipitation by adding water: After the reaction is complete, adding hot water can be an effective method. Glycerol is soluble in water, while many organic products are not. The product will precipitate out and can be collected by filtration.[11]

    • From Deep Eutectic Solvents (DESs):

      • Extraction: Dilute the DES with water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

      • Anti-solvent precipitation: The addition of an anti-solvent (a solvent in which the DES is soluble but the product is not) can cause the product to precipitate.[22]

      • Solvent Recycling: A key advantage of DESs is their potential for recycling. After product extraction, the DES can often be recovered by removing the water (or other anti-solvent) under reduced pressure and reused for subsequent reactions.[22][23] Some DESs can be reused up to seven times.[15]

Problem 3: The reaction is sluggish or gives low yields in the new solvent system.

  • Question: My pyrazole synthesis is not proceeding as expected in ethanol under conventional heating. What adjustments should I consider?

  • Answer & Rationale:

    • Introduce an alternative energy source:

      • Microwave Irradiation: Ethanol is an excellent solvent for microwave-assisted synthesis. Microwaves can dramatically accelerate the reaction rate, often reducing reaction times from hours to minutes and improving yields.[9][13][14] For example, a microwave-assisted synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles in ethanol achieved yields of 82–98% in just 3–5 minutes.[13]

      • Ultrasound Irradiation: Sonication can enhance reaction rates by promoting mass transfer and creating localized "hot spots" of high temperature and pressure.[13][24]

    • Catalyst Screening: While some reactions are catalyst-free in green solvents, others may benefit from a catalyst.[11] Consider screening mild acid or base catalysts. For some syntheses, simple and green catalysts like ammonium chloride have been used effectively.[25]

Data Summary and Protocols

Table 1: Comparison of Solvents for Pyrazole Synthesis
SolventTypeBoiling Point (°C)Key AdvantagesCommon Issues
Water Green100Non-toxic, inexpensive, non-flammable[2]Poor solubility of nonpolar reactants
Ethanol Green78Bio-renewable, effective with microwaves[13][26]Lower boiling point limits reaction temp.
Glycerol Green290Bio-renewable, high boiling point, can be catalyst-free[11][12]High viscosity, difficult to remove
DES (Choline Chloride:Urea) Green>200Biodegradable, recyclable, dual solvent/catalyst role[15][16]Can be viscous, product isolation requires strategy
Toluene Traditional111Good solubilizing power for organic compoundsToxic, volatile organic compound (VOC)
Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Dihydropyrano[2,3-c]pyrazoles in Glycerol [11]

  • To a mixture of ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), an appropriate aryl aldehyde (1 mmol), and malononitrile (1 mmol), add 2 mL of glycerol.

  • Heat the resulting mixture in an oil bath at 90 °C for approximately 70 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate/n-hexane (1:4).

  • Upon completion, add 5 mL of hot water to the reaction mixture.

  • The glycerol will dissolve in the water, and the insoluble crude product will precipitate.

  • Filter the crude product and wash it with water to remove any remaining glycerol.

  • Recrystallize the product from a suitable solvent if further purification is needed.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives in Ethanol [14][26]

  • In a microwave-safe reaction vessel, combine the appropriate chalcone analog (1 mmol), hydrazine hydrate (1.5 mmol), and oxalic acid (1.5 mmol).

  • Add ethanol as the solvent and a catalytic amount of acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 270 W) for a short duration (e.g., 3-5 minutes).[13]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visual Guides

Diagram 1: Workflow for Green Solvent Selection in Pyrazole Synthesis

Caption: A decision tree to guide the selection of an appropriate green solvent.

SolventSelection Start Start: Pyrazole Synthesis Solubility Are reactants polar? Start->Solubility Energy Energy Source? Solubility->Energy No Water Use Water or Water/Ethanol Solubility->Water Yes Conventional Conventional Heating Energy->Conventional Microwave Microwave Energy->Microwave Ultrasound Ultrasound Energy->Ultrasound SolventFree Consider Solvent-Free Energy->SolventFree Glycerol Use Glycerol or DES Conventional->Glycerol Ethanol Use Ethanol Microwave->Ethanol Ultrasound->Water

Diagram 2: Troubleshooting Guide for Purification

Caption: A logical flow for troubleshooting product isolation from green solvents.

PurificationTroubleshooting Start Purification Challenge SolventType What is the solvent? Start->SolventType Glycerol Glycerol SolventType->Glycerol High-Boiling DES Deep Eutectic Solvent SolventType->DES High-Boiling Water Water SolventType->Water Aqueous Precipitate Add hot water to precipitate product Glycerol->Precipitate Extract Extract with organic solvent (e.g., Ethyl Acetate) DES->Extract Filter Filter the solid product Water->Filter Precipitate->Filter Recycle Recycle DES after water removal Extract->Recycle

References

Technical Support Center: Optimizing Catalyst Loading for Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of catalyst loading. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and optimization of catalysts in pyrazole formation.

Q1: What is a typical catalyst loading range for pyrazole synthesis, and why does it vary?

A: There is no single "correct" loading, as the optimal amount is highly dependent on the specific reaction. However, a general starting point for screening is 0.5 mol% to 10 mol% .[1] For highly efficient catalysts like silver triflate (AgOTF), loadings as low as 1 mol% can yield excellent results.[2]

The variation depends on several factors:

  • Catalyst Type: Homogeneous catalysts (e.g., acetic acid, silver triflate) often require lower loadings than heterogeneous catalysts (e.g., nano-ZnO, Ni-based solids).[1][2][3]

  • Reaction Mechanism: Classic condensation reactions, like the Knorr synthesis using a simple acid catalyst, may be less sensitive to loading compared to complex, multi-component reactions or metal-catalyzed cross-couplings.[4][5][6]

  • Substrate Reactivity: Sterically hindered or electronically deactivated substrates may require higher catalyst loadings to achieve a reasonable reaction rate.

  • Turnover Number (TON) and Turnover Frequency (TOF): An ideal catalyst has a high TON (moles of product per mole of catalyst) and TOF (TON per unit time). Highly active catalysts with high TOF values can be used at very low loadings.

Q2: How does catalyst loading directly impact reaction yield and selectivity?

A: Catalyst loading is a delicate balance.

  • Insufficient Loading: Leads to slow or incomplete reactions, resulting in low product yield.[7] The catalyst may become saturated with reactants or deactivated before the reaction reaches completion.

  • Optimal Loading: Achieves the highest possible yield in a reasonable timeframe without promoting side reactions.

  • Excessive Loading: Can be detrimental. High concentrations of a catalyst can accelerate undesired reaction pathways, leading to the formation of impurities and reducing selectivity.[8] For example, it might promote dimerization of starting materials or further reactions of the pyrazole product. In some cases, high loadings of heterogeneous catalysts can also create mass transfer limitations.

Q3: What are the tell-tale signs of catalyst deactivation or poisoning?

A: Observing your reaction progress is key. Signs of catalyst deactivation include:

  • Stalled Reaction: The reaction proceeds initially but then stops before all the starting material is consumed (easily monitored by TLC or LC-MS).

  • Decreasing Reaction Rate: The rate of product formation slows down significantly over time.

  • Inconsistent Results: Repeating the same reaction leads to variable yields, suggesting the catalyst's active sites are being compromised unpredictably.

Common causes include impurities in starting materials or solvents, atmospheric oxygen or moisture for air-sensitive catalysts, or thermal degradation if the reaction temperature is too high.[7]

Q4: When should I choose a homogeneous versus a heterogeneous catalyst?

A: The choice depends on your experimental priorities.

Catalyst TypeAdvantagesDisadvantagesBest For...
Homogeneous High activity and selectivity, mild reaction conditions, good mechanistic understanding.Difficult to separate from the reaction mixture, often not reusable.Small-scale synthesis, methods development, reactions requiring high precision and selectivity.
Heterogeneous Easy to recover and reuse, often more stable, suitable for flow chemistry.[1][9]Can have lower activity, potential for metal leaching, mass transfer limitations.Large-scale synthesis, green chemistry applications, simplified product purification.[1]

Part 2: Troubleshooting Guide for Catalyst Optimization

This section provides a structured approach to solving common problems encountered during pyrazole synthesis.

Problem 1: Low or No Product Yield

You've set up your reaction, but TLC/LC-MS analysis shows mostly unreacted starting materials.

Workflow for Troubleshooting Low Yield

A Low Yield Observed B Verify Reactant Purity & Stoichiometry A->B C Run Control Reaction (No Catalyst) B->C D Is there any background reaction? C->D E Increase Catalyst Loading (e.g., from 2 mol% to 5 mol%) D->E No I Re-evaluate Catalyst Choice or Reaction Conditions (Temp, Solvent) D->I Yes, significant F Did yield improve? E->F G Systematically increase loading (e.g., 5, 7.5, 10 mol%) F->G Yes H Consider Catalyst Deactivation (See Problem 3) F->H No J Optimization Successful G->J H->I

Caption: Decision tree for troubleshooting low reaction yield.

Causality & Explanation:

  • Verify Purity and Stoichiometry: Before blaming the catalyst, ensure your starting materials are pure and the stoichiometry is correct. Impurities can act as catalyst poisons.[7]

  • No-Catalyst Control: A control reaction without the catalyst is essential. It establishes a baseline and confirms that the catalyst is indeed necessary.

  • Incremental Increase in Loading: If the control shows no reaction, the first step is to increase the catalyst loading. A low yield may simply be due to an insufficient number of active catalytic sites for the number of reactant molecules. An increase from 2 mol% to 5 mol% is a reasonable step.

  • Systematic Screening: If a modest increase improves the yield, a more systematic screen is warranted. This will help you find the "sweet spot" where the yield plateaus. Further increases beyond this point are unlikely to be beneficial and may introduce side reactions.

  • Consider Deactivation: If increasing the catalyst loading has no effect, your catalyst may be inactive or rapidly deactivating.[10]

Problem 2: Poor Selectivity / Multiple Side Products

The reaction works, but you are forming significant amounts of impurities, complicating purification and lowering the yield of your desired pyrazole.

Possible Cause & Explanation:

  • Catalyst Overload: This is a primary culprit. Too much catalyst can accelerate alternative, undesired reaction pathways. For instance, in the Knorr synthesis, high acid concentration can promote side reactions of the 1,3-dicarbonyl starting material.[4][5]

  • Regioisomer Formation: In the synthesis of unsymmetrically substituted pyrazoles, catalyst choice and loading can influence which regioisomer is formed.[11] An overly active catalytic system may reduce this selectivity.

Troubleshooting Steps:

  • Reduce Catalyst Loading: The most direct solution is to screen lower catalyst loadings. Cut your current loading by 50% and observe the effect on the product-to-impurity ratio.

  • Optimize Temperature: High temperatures can also reduce selectivity. Try running the reaction at a lower temperature, which may require a longer reaction time but can significantly clean up the reaction profile.

  • Change the Catalyst: If reducing loading and temperature fails, the catalyst itself may be inherently non-selective for your substrate. Consider switching to a catalyst known for higher selectivity, such as moving from a simple Brønsted acid to a more complex metal-based catalyst system.[2][11]

Problem 3: Reaction Stalls or is Not Reproducible

The reaction starts well but fails to go to completion, or the final yield varies significantly between identical runs.

Possible Cause & Explanation:

  • Catalyst Poisoning: Trace impurities in reactants or solvents (e.g., water, sulfur compounds, coordinating species) can irreversibly bind to the catalyst's active sites, rendering it inactive.

  • Air/Moisture Sensitivity: Many organometallic catalysts (e.g., those based on Ru, Pd, Cu) are sensitive to oxygen or moisture.[11][12] Inconsistent inert atmosphere techniques can lead to variable levels of catalyst deactivation.

  • Heterogeneous Catalyst Degradation: A solid-supported catalyst may be physically degrading or leaching active metal into the solution, leading to a loss of activity over time.

Troubleshooting Steps:

  • Purify Reagents: Re-purify all starting materials and ensure solvents are anhydrous and degassed.

  • Improve Inert Technique: Use Schlenk lines or a glovebox for setting up reactions with sensitive catalysts. Ensure all glassware is rigorously dried.

  • Test Catalyst Stability: For heterogeneous catalysts, analyze the catalyst post-reaction (e.g., via SEM, ICP-MS) to check for morphological changes or leaching. Test its reusability to see if activity drops sharply after the first cycle.[1][10]

Part 3: Experimental Protocol & Data

Protocol: Systematic Catalyst Loading Optimization

This protocol describes a standard workflow for identifying the optimal catalyst loading for a generic pyrazole synthesis via the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Workflow Diagram

cluster_prep Preparation cluster_rxn Reaction Setup cluster_run Execution & Analysis A Prepare Stock Solutions: 1. 1,3-Dicarbonyl (0.5 M) 2. Hydrazine (0.5 M) 3. Catalyst (0.05 M) C Add Reactants & Solvent to each A->C B Set up 5 Vials (0.5, 1, 2, 5, 10 mol%) B->C D Add Catalyst Stock Solution to achieve target mol% C->D E Run reactions at constant temperature D->E F Monitor by TLC/LC-MS at t=1h, 4h, 12h E->F G Quench reactions & Analyze final yield (e.g., by NMR) F->G

Caption: Workflow for a parallel catalyst loading screening experiment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).

    • Prepare a 0.5 M stock solution of the hydrazine derivative in the same solvent.

    • Prepare a 0.05 M stock solution of the catalyst.

  • Reaction Setup:

    • In 5 separate, identical reaction vials, add 200 µL (0.1 mmol) of the 1,3-dicarbonyl stock solution.

    • To each vial, add 200 µL (0.1 mmol) of the hydrazine stock solution.

    • Add additional solvent to bring the final reaction volume to 1 mL (after catalyst addition).

  • Catalyst Addition:

    • Vial 1 (0.5 mol%): Add 10 µL of the catalyst stock solution.

    • Vial 2 (1 mol%): Add 20 µL of the catalyst stock solution.

    • Vial 3 (2 mol%): Add 40 µL of the catalyst stock solution.

    • Vial 4 (5 mol%): Add 100 µL of the catalyst stock solution.

    • Vial 5 (10 mol%): Add 200 µL of the catalyst stock solution.

  • Execution and Monitoring:

    • Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyzing via TLC or LC-MS.

  • Analysis:

    • Once the reactions appear complete (or have stalled), quench them appropriately.

    • Determine the final yield for each reaction. This can be done by isolating the product via column chromatography or by using an internal standard with ¹H NMR analysis for a more rapid assessment.

Data Presentation: Example Catalyst Screening

Reaction: Phenylhydrazine + Acetylacetone → 1-phenyl-3,5-dimethylpyrazole Catalyst: Acetic Acid Conditions: Ethanol, 80 °C, 12 h

EntryCatalyst Loading (mol%)Conversion (%)Isolated Yield (%)Key Observation
10 (Control)< 5%0%Reaction is not thermally driven.
21.065%58%Incomplete conversion after 12h.
32.592%85%Good conversion and yield.
45.0 >99% 94% Optimal result: complete conversion, high yield.
510.0>99%93%No significant improvement over 5 mol%.
620.0>99%88%Yield slightly decreased; minor side products observed.

References

Validation & Comparative

A Definitive Guide to Confirming the Structure of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust drug development. Pyrazole derivatives, in particular, represent a class of heterocyclic compounds with a wide spectrum of biological activities. Their synthesis can often yield a mixture of constitutional isomers, making definitive structural elucidation paramount. This guide provides an in-depth, data-driven comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unequivocal structural confirmation of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

The primary challenge in characterizing this molecule lies in definitively placing the tert-butyl, methyl, and carboxylic acid groups at the N1, C5, and C3 positions, respectively, of the pyrazole ring, and ruling out other potential isomers. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, they are often insufficient for conclusive assignment, especially for distinguishing between isomers. Here, we demonstrate how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a self-validating system for structural verification.

The Structural Puzzle: Assigning Substituents on the Pyrazole Ring

The synthesis of substituted pyrazoles can theoretically lead to different isomers. For the target molecule, the key is to confirm the connectivity between the substituents and the specific atoms of the pyrazole core. The protons on the tert-butyl and methyl groups are singlets in the ¹H NMR spectrum, offering no direct coupling information to the pyrazole ring. Therefore, we must rely on through-bond correlations over two or three bonds, which is the domain of 2D NMR.

The 2D NMR Workflow: A Multi-faceted Approach

Our strategy employs a logical sequence of 2D NMR experiments, each providing a unique piece of the structural puzzle. The overall workflow is designed to build a complete picture of the molecular framework.

G cluster_0 Experimental Workflow 1D_NMR 1D ¹H & ¹³C NMR (Initial Assessment) COSY ¹H-¹H COSY (Proton-Proton Connectivity) 1D_NMR->COSY Identify proton spin systems HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Correlate protons to carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Bridge fragments via long-range couplings Structure Confirmed Structure HMBC->Structure Unambiguous assignment

Caption: Overall workflow for structural elucidation using 2D NMR.

Hypothetical ¹H and ¹³C NMR Data

Based on known chemical shift ranges for pyrazole derivatives, we can predict the approximate chemical shifts for our target molecule, this compound, in a solvent like DMSO-d₆.[1][2][3] These predicted values will serve as the basis for our analysis of the 2D spectra.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom LabelGroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1N-t-Bu (C(CH₃)₃)-~60
2N-t-Bu (C(CH₃)₃)1.60 (s, 9H)~30
3C3-COOH-~165
4C3-COOH13.0 (br s, 1H)-
5C4-H6.50 (s, 1H)~110
6C5-CH₃2.40 (s, 3H)~12
7C3-~148
8C4-~110
9C5-~140

¹H-¹H COSY: Identifying Coupled Protons

Correlation Spectroscopy (COSY) is the first step in our 2D analysis.[4] It reveals correlations between protons that are coupled to each other, typically through two or three bonds.[5] For this compound, all the proton signals (tert-butyl, pyrazole C4-H, methyl, and carboxylic acid) are expected to be singlets. Therefore, a COSY experiment would show only diagonal peaks and no cross-peaks. This lack of correlation is in itself a key piece of information, confirming that none of the proton-bearing groups are adjacent to one another.

¹H-¹³C HSQC: Assigning Directly Attached Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[6][7] This allows for the unambiguous assignment of the protonated carbons in the molecule.

Table 2: Expected HSQC Correlations

Proton (¹H) SignalPredicted Shift (ppm)Correlated Carbon (¹³C) SignalPredicted Shift (ppm)Assignment
H-tBu1.60C-tBu (CH₃)~30tert-butyl group
H46.50C4~110Pyrazole C4-H
H-Me2.40C-Me~12C5-Methyl group

The HSQC spectrum will clearly link the proton signals to their corresponding carbon signals, providing a solid foundation for the more complex HMBC analysis.

¹H-¹³C HMBC: The Key to Unambiguous Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific structural challenge.[8][9] It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), allowing us to connect the different molecular fragments and definitively place the substituents on the pyrazole ring.[6]

The key correlations we expect to observe are:

  • From the N-tert-butyl protons (δ ~1.60 ppm):

    • A correlation to the quaternary carbon of the tert-butyl group (~60 ppm).

    • Crucially, a correlation to the C5 of the pyrazole ring (~140 ppm). This ³JCH correlation is definitive proof of the tert-butyl group's attachment to N1.

  • From the C5-methyl protons (δ ~2.40 ppm):

    • A correlation to the C5 of the pyrazole ring (~140 ppm).

    • A correlation to the C4 of the pyrazole ring (~110 ppm). These correlations firmly place the methyl group at the C5 position.

  • From the C4-H proton (δ ~6.50 ppm):

    • A correlation to C5 (~140 ppm).

    • A correlation to C3 (~148 ppm).

    • A correlation to the carboxylic acid carbon (~165 ppm). This confirms the position of the carboxylic acid group at C3.

Table 3: Key Expected HMBC Correlations

Proton (¹H) SignalPredicted Shift (ppm)Correlated Carbon (¹³C) SignalPredicted Shift (ppm)Type of CorrelationStructural Implication
H-tBu1.60C-tBu (quaternary)~60²JCHConfirms t-Bu group
H-tBu1.60C5~140³JCHConfirms N1-tBu linkage
H-Me2.40C5~140²JCHConfirms C5-Me linkage
H-Me2.40C4~110³JCHSupports C5-Me linkage
H46.50C5~140²JCHConfirms pyrazole ring structure
H46.50C3~148²JCHConfirms pyrazole ring structure
H46.50C-COOH~165³JCHConfirms C3-COOH linkage

The following diagram illustrates the most critical HMBC correlations that lock in the structure.

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to check sample concentration and purity.

  • ¹³C NMR: Acquire a standard 1D proton-decoupled carbon spectrum.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Typically, 8-16 scans per increment over 256-512 increments in the indirect dimension are sufficient.

  • HSQC: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement. Optimize the spectral widths in both dimensions to cover all relevant proton and carbon signals. Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • HMBC: Use a standard gradient-selected HMBC pulse sequence. The crucial parameter is the long-range coupling constant, which should be optimized for values between 8-10 Hz to enhance correlations over 2-3 bonds.[6]

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides an irrefutable body of evidence for the structural confirmation of this compound. While COSY confirms the absence of proton-proton adjacencies and HSQC maps out direct C-H connections, it is the long-range correlations observed in the HMBC spectrum that are truly diagnostic. The specific correlations from the tert-butyl protons to C5, the methyl protons to C5 and C4, and the pyrazole C4-H proton to C3 and the carboxylic acid carbon, collectively create a network of connectivity that leaves no ambiguity in the assignment of the substituent positions. This comprehensive approach ensures the scientific integrity of the data and provides a trustworthy foundation for further drug development and research.

References

A Comparative Guide to the Bioactivity of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among these, pyrazole-3-carboxylic acid derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] This guide provides a comparative analysis of the bioactivity of analogs of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Core Scaffold: Synthesis and Significance

The synthetic accessibility of the pyrazole ring is a key factor in its widespread use in medicinal chemistry. The most common approach to constructing the 1,3,5-trisubstituted pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of our target scaffold, this compound, and its analogs, a general synthetic strategy can be employed, as depicted in the workflow below. This adaptability in synthesis allows for the systematic modification of substituents at the N1, C3, and C5 positions, enabling the exploration of structure-activity relationships.

G cluster_synthesis General Synthetic Workflow start 1,3-Dicarbonyl Compound (e.g., Ethyl acetoacetate derivative) cyclization Cyclocondensation start->cyclization hydrazine Substituted Hydrazine (e.g., tert-butylhydrazine) hydrazine->cyclization ester Pyrazole-3-carboxylate Ester cyclization->ester hydrolysis Ester Hydrolysis ester->hydrolysis final_product This compound Analog hydrolysis->final_product G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox COX Enzymes (COX-1 & COX-2) aa->cox pgs Prostaglandins cox->pgs produces inflammation Inflammation (Edema, Pain) pgs->inflammation mediates pyrazole Pyrazole-3-carboxylic Acid Analog pyrazole->cox inhibits

References

The Pyrazole Scaffold: A Privileged Framework in Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a multitude of potent and selective inhibitors targeting a wide array of biological macromolecules. This guide provides a comparative analysis of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid, a representative pyrazole carboxylic acid, against other well-established pyrazole-based inhibitors. We will delve into the diverse mechanisms of action exhibited by these compounds, supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Versatility of the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, synthetic tractability, and ability to engage in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs.[2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, functioning as inhibitors of enzymes such as cyclooxygenases (COX), protein kinases, and monoamine oxidases, as well as modulators of receptors like the cannabinoid receptor.[1][3]

This guide will explore the therapeutic landscape of pyrazole inhibitors, using this compound as a focal point to discuss the potential of the pyrazole-3-carboxylic acid chemotype. We will draw comparisons with established pyrazole-containing drugs to highlight the structural nuances that dictate their distinct mechanisms of action and pharmacological profiles.

The Pyrazole-3-Carboxylic Acid Moiety: A Key Pharmacophore

While specific biological data for this compound is not extensively published, the pyrazole-3-carboxylic acid scaffold is a recurring motif in a variety of biologically active molecules. The carboxylic acid group is a key hydrogen bond donor and acceptor, and its anionic form can participate in crucial electrostatic interactions with target proteins.

Recent research has demonstrated that pyrazole-3-carboxylic acid derivatives can act as:

  • Anti-inflammatory and Antimicrobial Agents: Studies have shown that certain pyrazole-3-carboxylic acid derivatives exhibit significant anti-inflammatory and antibacterial properties.[4][5]

  • Enzyme Inhibitors: This scaffold has been identified as a potent inhibitor of enzymes like long-chain L-2-hydroxy acid oxidase (Hao2) and human carbonic anhydrase XII (hCA XII), the latter being a target in cancer therapy.[6][7][8]

  • Protein-Protein Interaction (PPI) Modulators: Fragment-based screening has identified pyrazole carboxylic acids as inhibitors of the KEAP1:NRF2 protein-protein interaction, a key pathway in cellular defense against oxidative stress.[9]

The presence of the bulky tert-butyl group and the methyl group on the pyrazole ring of our topic compound will influence its lipophilicity and steric profile, which are critical parameters for target binding and pharmacokinetic properties.

Comparative Analysis with Established Pyrazole Inhibitors

To understand the potential of this compound, it is instructive to compare it with other pyrazole-containing drugs that have well-defined mechanisms of action.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4] The selectivity for COX-2 over COX-1 is attributed to the sulfonamide moiety of celecoxib, which binds to a specific hydrophilic pocket in the COX-2 active site.[7]

Mechanism of Action: COX-2 Inhibition

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Compound Target Mechanism of Action Key Structural Feature for Activity Therapeutic Use
Celecoxib COX-2Selective enzyme inhibitionDiaryl-substituted pyrazole with a sulfonamide groupAnti-inflammatory, Analgesic[4]
This compound Potential Enzyme Inhibitor (e.g., Hao2, hCA XII)Potential competitive or non-competitive inhibitionPyrazole-3-carboxylic acidInvestigational
Rimonabant: A Cannabinoid Receptor 1 (CB1) Inverse Agonist

Rimonabant is a diaryl-pyrazole that was developed as a selective inverse agonist of the cannabinoid receptor 1 (CB1).[10] By blocking the CB1 receptor, rimonabant was designed to reduce appetite and was initially approved for the treatment of obesity.[3][8] However, it was later withdrawn from the market due to severe psychiatric side effects.[10]

Mechanism of Action: CB1 Receptor Inverse Agonism

CB1_Antagonism Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks (Inverse Agonist)

Caption: Rimonabant acts as an inverse agonist at the CB1 receptor, blocking the appetite-stimulating effects of endocannabinoids.

Compound Target Mechanism of Action Key Structural Feature for Activity Therapeutic Use
Rimonabant CB1 ReceptorInverse AgonismDiaryl-pyrazoleAnti-obesity (withdrawn)[10]
This compound Likely not a GPCR modulator in this formN/APyrazole-3-carboxylic acidInvestigational
Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a prominent feature in a large number of protein kinase inhibitors.[11] These inhibitors typically target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

General Mechanism of Action: Kinase Inhibition

Kinase_Inhibition ATP ATP Protein_Kinase Protein Kinase Substrate_Protein Substrate Protein Protein_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Protein Substrate_Protein->Phosphorylated_Protein Downstream_Signaling Downstream Signaling Phosphorylated_Protein->Downstream_Signaling Pyrazole_Kinase_Inhibitor Pyrazole Kinase Inhibitor

Caption: Pyrazole-based kinase inhibitors compete with ATP for binding to the kinase active site, thereby inhibiting downstream signaling pathways.

Compound Target Mechanism of Action Key Structural Feature for Activity Therapeutic Use
Various Kinase Inhibitors Protein Kinases (e.g., JAK, B-Raf)ATP-competitive inhibitionSubstituted pyrazole coreAnti-cancer, Anti-inflammatory[11]
This compound Potential Kinase InhibitorPotential ATP-competitive or allosteric inhibitionPyrazole-3-carboxylic acidInvestigational

Experimental Protocols for Inhibitor Evaluation

The following are representative, high-level protocols for assessing the inhibitory activity of pyrazole compounds against different target classes.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and a fluorometric substrate.

  • Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO.

  • Assay Procedure:

    • Add assay buffer, heme, and COX-2 enzyme to a 96-well plate.

    • Add the diluted test compound or a known inhibitor (e.g., Celecoxib) as a positive control.

    • Incubate at room temperature.

    • Initiate the reaction by adding arachidonic acid and the fluorometric substrate.

    • Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ATP remaining in solution following a kinase reaction.

  • Reagent Preparation: Prepare kinase buffer, substrate, and ATP.

  • Compound Preparation: Serially dilute the test compound in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add a detection reagent that luminesces in proportion to the amount of ATP present.

    • Measure the luminescence.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition and determine the IC50 value.

CB1 Receptor Binding Assay (Radioligand)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB1 receptor.

  • Membrane Preparation: Prepare cell membranes expressing the CB1 receptor.

  • Compound Preparation: Serially dilute the test compound in assay buffer.

  • Assay Procedure:

    • Incubate the cell membranes with a known radiolabeled CB1 ligand and the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filter.

  • Data Analysis: A decrease in radioactivity on the filter indicates displacement of the radioligand by the test compound. Calculate the Ki value.

Conclusion and Future Directions

The pyrazole scaffold remains a highly fruitful area of research in medicinal chemistry. While the specific biological target of this compound is yet to be fully elucidated, its structural features, particularly the pyrazole-3-carboxylic acid moiety, suggest its potential as a lead compound for the development of novel inhibitors. The comparative analysis with established pyrazole-based drugs like Celecoxib and Rimonabant, as well as the vast class of kinase inhibitors, underscores the remarkable chemical diversity and therapeutic potential that can be achieved from this single heterocyclic core.

Future research should focus on screening this compound and its analogs against a panel of biologically relevant targets, including those for which other pyrazole carboxylic acids have shown activity. The experimental protocols outlined in this guide provide a starting point for such investigations. The insights gained from these studies will undoubtedly contribute to the development of the next generation of pyrazole-based therapeutics.

References

A Comparative Guide to the Synthesis of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides an in-depth comparison of two synthetic routes to this target molecule, offering insights into the strategic choices behind each pathway and presenting detailed experimental protocols.

Introduction to the Target Molecule

This compound possesses a decorated pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms. This scaffold is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. The presence of the bulky tert-butyl group can enhance metabolic stability and modulate binding affinity, while the carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation. The methyl group at the 5-position can also influence the molecule's electronic properties and steric profile.

This guide will dissect two distinct and viable synthetic strategies for the preparation of this important molecule:

  • Route 1: The Classic Knorr Cyclization and Saponification. This is a convergent approach that builds the pyrazole ring from acyclic precursors.

  • Route 2: A Linear Approach via Oxidation of a Pre-formed Pyrazole. This strategy involves the initial synthesis of a substituted pyrazole followed by functional group manipulation.

Route 1: Knorr Cyclization Followed by Saponification

This well-established route is a cornerstone of pyrazole synthesis and relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The regioselectivity of the cyclization is a key consideration, particularly with unsymmetrical dicarbonyls and substituted hydrazines.

Strategic Considerations

The choice of ethyl 2,4-dioxopentanoate as the 1,3-dicarbonyl component is strategic. Its reaction with tert-butylhydrazine is expected to proceed with a predictable regioselectivity due to the differential reactivity of the two carbonyl groups. The ketone is generally more electrophilic than the ester, favoring initial attack by the hydrazine at this position. Subsequent intramolecular condensation then leads to the desired pyrazole regioisomer. The final step is a straightforward saponification of the ethyl ester to the target carboxylic acid.

Experimental Workflow

Caption: Workflow for the synthesis of the target molecule via Knorr cyclization and subsequent saponification.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (e.g., 3.0 eq).[3]

  • Heat the mixture to reflux until TLC analysis indicates complete consumption of the starting material.[3]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.[3]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Route 2: Oxidation of 1-tert-butyl-3,5-dimethyl-1H-pyrazole

This alternative route employs a linear strategy where the pyrazole core is constructed first, followed by a selective oxidation to introduce the carboxylic acid functionality. This approach can be advantageous if the starting dimethylpyrazole is readily available or if the regioselectivity of the Knorr synthesis in Route 1 is problematic.

Strategic Considerations

The key challenge in this route is the selective oxidation of the methyl group at the 3-position in the presence of the methyl group at the 5-position and the N-tert-butyl group. The choice of oxidizing agent is critical to achieve the desired transformation without over-oxidation or degradation of the pyrazole ring. Potassium permanganate is a powerful oxidizing agent that has been successfully used for the oxidation of alkyl side chains on aromatic rings.[4] Careful control of reaction conditions such as temperature and stoichiometry is necessary to favor the formation of the carboxylic acid.

Experimental Workflow

References

A Researcher's Guide to Cross-Referencing NMR Data for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals necessitates a deep and practical understanding of its structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unparalleled insight into the electronic and stereochemical environment of pyrazole derivatives.

This guide provides a comprehensive comparison of NMR data for substituted pyrazoles, supported by experimental data and protocols. It is designed to be a practical resource for the unambiguous identification and characterization of these vital heterocyclic compounds.

The Pyrazole Core: A Foundation in NMR Spectroscopy

The parent 1H-pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its ¹H NMR spectrum is characterized by three distinct signals: a triplet for the H4 proton and two doublets for the H3 and H5 protons. The ¹³C NMR spectrum shows two signals for the C3/C5 carbons (which are equivalent due to tautomerism) and one for the C4 carbon.

The introduction of substituents dramatically alters this simple picture. The position and electronic nature of these substituents—whether they donate or withdraw electron density—cause predictable shifts in the NMR signals of the pyrazole core protons and carbons. Understanding these shifts is key to accurate structure elucidation.

Comparative Analysis of Substituted Pyrazoles: ¹H and ¹³C NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for a variety of substituted pyrazoles. These values are compiled from various literature sources and spectral databases and are intended to serve as a reliable reference for cross-referencing experimental data. All data is reported in parts per million (ppm) downfield from tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles in CDCl₃

Substituent(s)H3H4H5Other Protons
Unsubstituted7.66 (d)6.37 (t)7.66 (d)~12.9 (s, NH)
1-Methyl7.50 (d)6.20 (t)7.40 (d)3.90 (s, N-CH₃)
3-Methyl-6.10 (d)7.40 (d)2.30 (s, C-CH₃)
3,5-Dimethyl-5.83 (s)-2.20 (s, 2 x C-CH₃)
1-Phenyl7.70 (d)6.45 (t)8.00 (d)7.20-7.60 (m, Ph-H)
4-Nitro8.20 (s)-8.20 (s)-
4-Carboxylic acid8.10 (s)-8.10 (s)~11.0 (br s, COOH)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles in CDCl₃

Substituent(s)C3C4C5Other Carbons
Unsubstituted134.7105.7134.7-
1-Methyl138.7105.4129.239.1 (N-CH₃)
3-Methyl148.0106.0138.011.0 (C-CH₃)
3,5-Dimethyl148.1106.4148.112.9, 11.8 (C-CH₃)[1]
1-Phenyl140.0107.5129.0120-140 (Ph-C)
4-Nitro139.0135.0139.0-
4-Carboxylic acid137.0115.0137.0~165.0 (COOH)
The Causality Behind Chemical Shifts: Substituent Effects

The electronic properties of substituents are the primary drivers of the observed chemical shifts.

  • Electron-Donating Groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), increase electron density on the pyrazole ring. This increased shielding causes the ring protons and carbons to resonate at a higher field (lower ppm values). For instance, the methyl groups in 3,5-dimethylpyrazole shield the C3 and C5 carbons, causing them to appear at a lower chemical shift compared to the unsubstituted pyrazole.[2]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and carboxyl (-COOH), decrease electron density on the pyrazole ring. This deshielding effect causes the ring protons and carbons to resonate at a lower field (higher ppm values). The strong deshielding effect of the nitro group at the 4-position in 4-nitropyrazole is a clear example of this phenomenon.[2]

Understanding Spin-Spin Coupling in Pyrazoles

Coupling constants (J, measured in Hertz) provide valuable information about the connectivity of atoms within a molecule. In pyrazoles, the magnitude of the coupling between adjacent protons is a key diagnostic feature.

Table 3: Typical ¹H-¹H Coupling Constants (J, Hz) in Substituted Pyrazoles

CouplingTypical Range (Hz)Notes
³J₃,₄1.5 - 3.0Coupling between protons on C3 and C4.
³J₄,₅2.0 - 3.5Coupling between protons on C4 and C5.
⁴J₃,₅0.5 - 1.0Long-range coupling between protons on C3 and C5.

The values in this table are typical and can be influenced by the presence of substituents, which can alter the bond angles and electronic environment of the pyrazole ring.

Experimental Protocol for NMR Analysis of Substituted Pyrazoles

This section provides a standardized, step-by-step methodology for the preparation and NMR analysis of pyrazole derivatives. Following a consistent protocol is crucial for obtaining high-quality, reproducible data that can be reliably compared across different samples and with literature values.

Step 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified pyrazole derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many pyrazole derivatives. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that the choice of solvent can influence chemical shifts.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, it is good practice to filter the solution through a small plug of cotton or glass wool placed in the pipette.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR. Most commercially available deuterated solvents for NMR already contain TMS.

Step 2: NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved NMR signals.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters include a spectral width of 0 to 200 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 2-5 seconds.

    • A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in complex substituted pyrazoles, acquiring 2D NMR spectra is highly recommended.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the overall connectivity of the molecule.

Step 3: Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Correct the baseline to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding proton or carbon in the molecule. Use the information from 1D and 2D spectra, along with the comparative data in this guide, to make confident assignments.

Visualization of the Workflow

The following diagrams illustrate the key workflows in the cross-referencing and analysis of NMR data for substituted pyrazoles.

workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Data Processing & Analysis cluster_crossref Cross-Referencing & Interpretation prep Sample Preparation (Weighing, Dissolution) acq_1d 1D NMR Acquisition (¹H and ¹³C) prep->acq_1d acq_2d 2D NMR Acquisition (HSQC, HMBC) acq_1d->acq_2d process Data Processing (FT, Phasing, Referencing) acq_2d->process assign Signal Assignment (Chemical Shifts, Coupling Constants) process->assign compare Comparison with Databases & Literature Data assign->compare interpret Structural Elucidation & Causality Analysis compare->interpret report Final Report (Structure Confirmation) interpret->report

Caption: Workflow for NMR Data Analysis of Substituted Pyrazoles.

substituent_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) cluster_shifts Observed Chemical Shift (δ) edg e.g., -CH₃, -OCH₃ pyrazole Pyrazole Ring edg->pyrazole Increases Electron Density (Shielding) ewg e.g., -NO₂, -COOH ewg->pyrazole Decreases Electron Density (Deshielding) upfield Upfield Shift (Lower ppm) pyrazole->upfield Shielded Nuclei downfield Downfield Shift (Higher ppm) pyrazole->downfield Deshielded Nuclei

Caption: Influence of Substituents on Pyrazole NMR Chemical Shifts.

Conclusion

The systematic cross-referencing of NMR data is an indispensable practice in the field of medicinal chemistry for the accurate and efficient characterization of substituted pyrazoles. By understanding the fundamental principles of chemical shifts and coupling constants, and by adhering to standardized experimental protocols, researchers can confidently elucidate the structures of novel pyrazole derivatives. This guide serves as a foundational resource to aid in this critical aspect of drug discovery and development.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Regioisomeric Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antimicrobial treatments.[1][2] The synthetic accessibility of pyrazoles, often through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a key advantage.[1] However, this common synthetic route frequently presents a critical challenge when using unsymmetrical reagents: the formation of regioisomers.[3] These are compounds with identical molecular formulas but different spatial arrangements of substituents on the pyrazole ring.

Distinguishing between these regioisomers is not a trivial academic exercise; it is a fundamental necessity for drug development. Different regioisomers can exhibit vastly different pharmacological activities, metabolic stabilities, and toxicological profiles.[3] Therefore, unambiguous structural elucidation is paramount for ensuring efficacy, safety, and the integrity of intellectual property. This guide provides a comparative analysis of spectroscopic methodologies, grounded in the principles of causality and self-validation, to definitively characterize pyrazole regioisomers.

The Foundational Challenge: Differentiating Isomeric Structures

The core of the analytical problem lies in the subtle, yet significant, differences in the electronic and steric environments between regioisomers. For example, the reaction of an unsymmetrical diketone with a substituted hydrazine can yield either a 1,3,5-trisubstituted or a 1,3,4-trisubstituted pyrazole. The choice of analytical technique must be sensitive enough to probe these differences.

G R1 Unsymmetrical 1,3-Diketone P1 Regioisomer A (e.g., 1,5-disubstituted) R1->P1 Attack at C1 P2 Regioisomer B (e.g., 1,3-disubstituted) R1->P2 Attack at C3 R2 Substituted Hydrazine R2->P1 R2->P2

Caption: Synthetic pathway leading to two possible pyrazole regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR spectroscopy is unequivocally the most powerful and informative technique for distinguishing regioisomers in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (¹H, ¹³C, ¹⁵N).

¹H and ¹³C NMR: The First Line of Inquiry

Causality: The distribution of electron density within the pyrazole ring is asymmetric, influenced by the differing electronegativity of the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N2). The position of substituents alters this electronic landscape, causing predictable changes in the chemical shifts (δ) of the ring's hydrogen and carbon atoms. Protons and carbons on the substituents themselves are also affected, providing further diagnostic data.[4][5]

Key Differentiators:

  • Ring Protons/Carbons: The chemical shifts of H3/C3, H4/C4, and H5/C5 are highly diagnostic. For instance, a substituent at the C5 position will more strongly influence the chemical shift of H4 than a substituent at the C3 position.

  • Substituent Protons: The protons of a substituent attached to N1 (e.g., an N-CH₃ group) will experience a different magnetic environment compared to protons on a C3 or C5 substituent, leading to distinct chemical shifts.

2D NMR: Unambiguous Structural Confirmation

While 1D NMR provides strong evidence, 2D NMR techniques are essential for creating a self-validating, definitive assignment. They reveal correlations between nuclei, effectively mapping the molecule's atomic connectivity and spatial arrangement.[6][7]

Expert Insight: For regioisomer analysis, the two most critical 2D experiments are the Nuclear Overhauser Effect Spectroscopy (NOESY) and the Heteronuclear Multiple Bond Correlation (HMBC).

  • NOESY (or ROESY): Through-Space Correlations: This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds. This is the key to solving the puzzle. A NOE correlation between the protons of an N1-substituent and a C5-substituent provides irrefutable evidence for that specific regioisomer. The absence of this correlation, coupled with the presence of a correlation to a C3-substituent, confirms the alternative isomer.[8]

  • HMBC: Through-Bond Correlations (2-3 bonds): This experiment maps long-range couplings between protons and carbons. It provides definitive proof of the carbon skeleton. For example, observing a correlation from the protons of an N1-substituent to both the C3 and C5 carbons of the pyrazole ring confirms the N1 position of that substituent and helps assign the C3 and C5 signals.

¹⁵N NMR: A Direct Probe of the Core Difference

Causality: Since the core difference between regioisomers often involves the substitution pattern relative to the two nitrogen atoms, ¹⁵N NMR is a uniquely powerful, albeit less common, tool. The chemical shifts of the N1 and N2 atoms are exquisitely sensitive to their electronic environment, including substitution, protonation state, and hydrogen bonding.[9][10]

Key Differentiators: The ¹⁵N chemical shifts for the pyrrole-like (N1) and pyridine-like (N2) nitrogens are typically separated by a large margin (~100 ppm), providing a clear spectral window. Substitution at an adjacent carbon will cause a significant and predictable shift in the corresponding nitrogen signal, offering a direct fingerprint of the isomeric structure.[11]

Comparative NMR Data for Hypothetical Regioisomers

Spectroscopic ParameterRegioisomer A (1,5-disubstituted)Regioisomer B (1,3-disubstituted)Causality of Difference
¹H NMR (δ, ppm)
Pyrazole H-3~7.5~6.3Proximity to different substituents and N atoms.
Pyrazole H-4~6.2~6.2Less affected, but coupling patterns will differ.
N1-CH₃~3.8 (NOE to C5-R)~3.8 (NOE to C3-R)Proximity to different substituent groups.
¹³C NMR (δ, ppm)
Pyrazole C-3~140~151Direct attachment of substituent R in Isomer B.
Pyrazole C-4~106~107Relatively small change.
Pyrazole C-5~150~141Direct attachment of substituent R in Isomer A.
¹⁵N NMR (δ, ppm)
Pyrazole N-1~-175~-170Electronic effect of substituent at C5 vs C3.
Pyrazole N-2~-80~-95Electronic effect of substituent at C3 vs C5.

Note: These are representative values and will vary significantly based on the specific substituents and solvent.[4][5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for accurate integration of quaternary carbons.[4]

  • 2D Spectra Acquisition (Crucial for Confirmation):

    • ¹H-¹H COSY: To establish proton-proton coupling networks.

    • ¹H-¹³C HSQC: To correlate protons directly to their attached carbons.[7]

    • ¹H-¹³C HMBC: Set the long-range coupling constant (e.g., 8 Hz) to optimize for 2- and 3-bond correlations. This is vital for mapping the carbon framework.

    • ¹H-¹H NOESY/ROESY: Use a mixing time appropriate for small molecules (e.g., 500-800 ms) to observe through-space correlations.

  • Data Analysis: Integrate the spectra to assign all signals. Use the HMBC to build the carbon skeleton and the NOESY to confirm the spatial arrangement of substituents, thereby definitively identifying the regioisomer.

Mass Spectrometry (MS): Corroborative Fragmentation Evidence

While regioisomers have identical molecular weights, their fragmentation patterns under techniques like Electron Ionization (EI-MS) can differ, providing valuable corroborative data.

Causality: The position of substituents influences the relative strengths of the bonds within the pyrazole ring and to its substituents. This can favor specific fragmentation pathways for one isomer over another, leading to a different relative abundance of fragment ions.[12][13] For example, a bulky group at C5 might promote a retro-Diels-Alder fragmentation differently than the same group at C3.

G cluster_A Fragmentation of Isomer A cluster_B Fragmentation of Isomer B M_ion Molecular Ion [M]⁺˙ (Same m/z for both isomers) A1 Fragment A1⁺ M_ion->A1 Loss of R1 (Major Pathway) A2 Fragment A2⁺ M_ion->A2 Loss of R2 (Minor Pathway) B1 Fragment B1⁺ M_ion->B1 Loss of R1 (Minor Pathway) B2 Fragment B2⁺ M_ion->B2 Loss of R2 (Major Pathway)

Caption: Differential fragmentation pathways for two regioisomers in MS.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a dilute solution of the compound via direct infusion or a GC inlet into the mass spectrometer.

  • Ionization: Use a standard electron energy of 70 eV for ionization.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Analysis: Compare the fragmentation patterns of the purified regioisomers. Look for unique fragment ions or significant differences in the relative intensities of common fragments.

Vibrational Spectroscopy (FT-IR): A Complementary Fingerprint

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. While often insufficient on its own for definitive isomer assignment, it provides a valuable and rapid "fingerprint." The precise frequencies of stretching and bending modes (e.g., C=N, N-N, C-H) are sensitive to the molecule's overall symmetry and electronic structure, which differ between regioisomers.[14][15]

Key Differentiators:

  • Fingerprint Region (1500-600 cm⁻¹): Subtle differences in the complex ring deformation and bending vibrations can be observed here.

  • N-H Stretch (for NH-pyrazoles): The frequency and shape of the N-H stretching band (~3400-3100 cm⁻¹) can be affected by intermolecular hydrogen bonding patterns, which may differ due to sterics imposed by the substituent positions.[16]

X-ray Crystallography: The Unambiguous Gold Standard

When spectroscopic data are ambiguous or when absolute, undeniable proof of structure is required (e.g., for a patent filing or regulatory submission), single-crystal X-ray crystallography is the ultimate arbiter.

Causality: This technique directly maps the electron density of a crystalline sample, revealing the precise three-dimensional coordinates of every atom in the molecule.[2] This provides an unambiguous picture of the molecular structure, bond lengths, and bond angles, leaving no doubt as to the substitution pattern.[17][18]

Generalized Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a suitable single crystal of the purified regioisomer (often the most challenging step). This can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a high-quality crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[16]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of the molecule.[16]

Computational Chemistry: A Powerful Predictive and Validating Tool

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful adjunct to experimental analysis. They allow for the prediction of spectroscopic properties for all possible isomers, which can then be compared against experimental data.[19][20][21]

Workflow for Computational Validation: This workflow provides a robust, in-silico method to validate experimental findings.

G start Propose Possible Regioisomeric Structures geom_opt Perform Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt nmr_calc Calculate NMR Shieldings (e.g., GIAO Method) geom_opt->nmr_calc ir_calc Calculate Vibrational Frequencies geom_opt->ir_calc compare Compare Calculated vs. Experimental Spectra nmr_calc->compare ir_calc->compare exp_data Acquire Experimental Spectroscopic Data exp_data->compare assign Assign Correct Structure Based on Best Match compare->assign

Caption: Workflow for computational validation of pyrazole regioisomers.

Expert Insight: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[22] By comparing the calculated ¹H and ¹³C chemical shifts for each potential isomer with the experimental values, one can determine the correct structure with a high degree of confidence. The isomer whose calculated spectrum shows the best correlation (lowest mean absolute error) with the experimental data is the correct one.

Conclusion: An Integrated, Hierarchical Approach

The unambiguous determination of pyrazole regioisomers is a critical task that demands a multi-faceted analytical strategy. No single technique should be used in isolation. We recommend a hierarchical approach:

  • Initial Screen: Use 1D ¹H and ¹³C NMR as the primary tool for initial assessment.

  • Definitive Assignment: Employ a suite of 2D NMR experiments, with NOESY and HMBC being the most critical for providing irrefutable, self-validating proof of structure in solution.

  • Corroboration: Use Mass Spectrometry and FT-IR to provide complementary data that supports the NMR-based assignment.

  • Computational Validation: Leverage DFT calculations to predict spectra and confirm that the experimental data aligns with only one of the possible isomeric structures.

  • Absolute Proof: When required, obtain a single-crystal X-ray structure for the ultimate, unambiguous confirmation.

By integrating these powerful analytical techniques, researchers, scientists, and drug development professionals can confidently elucidate the structure of their pyrazole compounds, ensuring the scientific rigor required to advance modern medicine and materials science.

References

A Comparative Guide to the Biological Evaluation of Novel Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent chemical versatility and proven pharmacological relevance have led to a surge in the exploration of its derivatives. Among these, pyrazole carboxamides have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of novel pyrazole carboxamide derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will dissect the synthesis, biological evaluation, and structure-activity relationships of these compounds, comparing their performance against established alternatives with supporting experimental data.

The Ascendancy of Pyrazole Carboxamides in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] The introduction of a carboxamide moiety at various positions on the pyrazole ring has been shown to significantly enhance biological activity and modulate physicochemical properties, improving drug-like characteristics. These derivatives have demonstrated potent efficacy in diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][4] This guide will focus on a selection of recently developed pyrazole carboxamides to illustrate the cutting-edge research and comparative evaluation in this field.

Synthesis and Characterization: A Gateway to Novelty

The synthesis of novel pyrazole carboxamide derivatives typically follows a multi-step reaction sequence, offering ample opportunities for structural diversification. A general synthetic strategy is outlined below.

Experimental Protocol: General Synthesis of Pyrazole Carboxamide Derivatives

A common route involves the initial formation of a pyrazole ester, followed by hydrolysis and subsequent amidation.

Step 1: Synthesis of Pyrazole Ester

  • Cyclocondensation of a β-ketoester with a hydrazine derivative to yield the corresponding pyrazole ester.

  • The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often under reflux conditions.

  • Purification of the product is achieved through recrystallization or column chromatography.

Step 2: Hydrolysis to Pyrazole Carboxylic Acid

  • The synthesized pyrazole ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system.

  • Acidification of the reaction mixture precipitates the pyrazole carboxylic acid, which is then filtered and dried.

Step 3: Amidation to Form Pyrazole Carboxamide

  • The pyrazole carboxylic acid is activated using a coupling agent (e.g., HATU, HOBt/EDC).

  • The activated acid is then reacted with a desired amine to form the final carboxamide derivative.

  • The reaction is performed in an inert solvent like DMF or DCM at room temperature.

  • Purification is typically achieved by column chromatography.

The structure of the synthesized compounds is unequivocally confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A β-Ketoester + Hydrazine B Pyrazole Ester A->B Cyclocondensation C Pyrazole Carboxylic Acid B->C Hydrolysis D Novel Pyrazole Carboxamide C->D Amidation (Coupling) E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry D->G H Structural Confirmation E->H F->H G->H

Caption: A generalized workflow for the synthesis and structural confirmation of novel pyrazole carboxamide derivatives.

Biological Evaluation: Unveiling Therapeutic Potential

The true measure of a novel compound lies in its biological activity. Here, we delve into the evaluation of pyrazole carboxamides across three key therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several novel pyrazole-5-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[5][6][7]

  • Cell Seeding: Cancer cells (e.g., MGC-803, SGC-7901, Bcap-37) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[5]

  • Compound Treatment: The cells are treated with various concentrations of the novel pyrazole carboxamide derivatives and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

CompoundTarget Cell LineIC50 (µM)[5]Alternative/StandardIC50 (µM)
Novel Pyrazole-5-carboxamide 8e MGC-8031.02 ± 0.08 DoxorubicinNot specified in the same study
Novel Pyrazole-5-carboxamide 8aMGC-803Strong InhibitionDoxorubicinNot specified in the same study
Novel Pyrazole-5-carboxamide 8cMGC-803Strong InhibitionDoxorubicinNot specified in the same study

Note: "Strong inhibition" indicates significant activity as reported in the study, but a specific IC50 value was not provided for all compounds.[5]

Some of these compounds have been shown to exert their anticancer effects by inhibiting telomerase, a critical enzyme in cancer cell immortality.[5] Molecular docking studies can further elucidate the binding interactions with the target protein.[5][6]

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Novel pyrazole-4-carboxamide derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][3][8]

  • Inoculum Preparation: Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains are cultured to a standardized concentration.

  • Serial Dilution: The test compounds and standard drugs (e.g., Ciprofloxacin, Clotrimazole) are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[8]

CompoundTarget OrganismMIC (µg/mL)[2]Alternative/StandardMIC (µg/mL)[2]
Novel Pyrazole Derivative 3 Escherichia coli0.25 Ciprofloxacin0.5
Novel Pyrazole Derivative 4 Streptococcus epidermidis0.25 Ciprofloxacin4
Novel Pyrazole Derivative 2 Aspergillus niger1 Clotrimazole2

These results highlight the potential of pyrazole carboxamides as potent antimicrobial and antifungal agents, with some derivatives outperforming standard antibiotics.[2][8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in numerous diseases. Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] Novel pyrazole analogues continue to be explored for their anti-inflammatory potential.[2][4]

  • Animal Grouping: Albino rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

CompoundDose% Inhibition of Edema (at 3h)Alternative/StandardDose% Inhibition of Edema (at 3h)
Novel Pyrazole Derivative 4 10 mg/kgSignificant Diclofenac sodium10 mg/kgSignificant

Note: The study indicates that compound 4 showed better anti-inflammatory activity compared to the standard drug, although specific percentage values for direct comparison at all time points may vary.[2]

The mechanism of action for many anti-inflammatory pyrazole derivatives involves the inhibition of COX-2, a key enzyme in the prostaglandin synthesis pathway, which is a major driver of inflammation.[9]

Signaling Pathway: COX-2 Inhibition in Inflammation

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation (Pain, Swelling) D->E F Novel Pyrazole Carboxamide Derivative F->C Inhibition

Caption: The inhibitory effect of novel pyrazole carboxamide derivatives on the COX-2 pathway to reduce inflammation.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamide derivatives is intricately linked to their chemical structure. Key structural modifications that influence activity include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole core can significantly impact potency and selectivity. For instance, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position have been found to be crucial for potent cannabinoid CB1 receptor antagonism.[11][12]

  • The Carboxamide Moiety: The amine component of the carboxamide can be varied to modulate properties such as solubility, cell permeability, and target binding.

  • Overall Molecular Conformation: The three-dimensional arrangement of the molecule plays a critical role in its interaction with the biological target.

A thorough understanding of SAR is crucial for the rational design of more potent and selective pyrazole carboxamide derivatives.[11][13]

Conclusion and Future Directions

Novel pyrazole carboxamide derivatives represent a vibrant and highly promising area of research in medicinal chemistry. The studies highlighted in this guide demonstrate their potential as potent anticancer, antimicrobial, and anti-inflammatory agents, often exhibiting superior or comparable efficacy to existing drugs. The versatility of the pyrazole scaffold, coupled with the modulating influence of the carboxamide group, provides a robust platform for the development of next-generation therapeutics.

Future research should focus on:

  • Lead Optimization: Further refining the structure of the most promising candidates to enhance potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profiles of lead compounds.

By leveraging a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of novel pyrazole carboxamide derivatives can be unlocked, paving the way for new and effective treatments for a range of human diseases.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is designed to provide clear, actionable information, ensuring that laboratory operations are conducted with the highest degree of scientific integrity and safety.

Hazard Assessment and Waste Determination: The Foundation of Safe Disposal

Inferred Hazard Profile

Analysis of analogous compounds suggests that this chemical should be handled as, at minimum, an irritant and potentially harmful if ingested.[1][2][3][4] The carboxylic acid functional group also implies acidic properties.

Hazard ClassificationGHS CodePotential EffectsSource (Analogous Compounds)
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][5][6]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][3]

Regulatory Waste Determination

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a material is considered hazardous waste if it is specifically "listed" or if it exhibits hazardous "characteristics".[7][8]

  • Listed Waste: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[9][10][11]

  • Characteristic Waste: The key determination rests on its properties:

    • Ignitability (D001): As a solid organic acid, it is not expected to be ignitable.

    • Corrosivity (D002): Due to the carboxylic acid moiety, this compound is acidic. If a solution of the waste has a pH of 2 or less, it is classified as corrosive hazardous waste.[12] It is prudent to assume this characteristic unless tested otherwise.

    • Reactivity (D003): No evidence from similar compounds suggests it is reactive.

    • Toxicity (D004-D043): The compound exhibits acute oral toxicity in its analogues, indicating a potential for toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the hazard assessment.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a full chemical-resistant suit may be necessary.[1]

  • Respiratory Protection: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4] If significant dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be required.[1]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to the final handover for disposal. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

Step 1: Waste Segregation Immediately upon generation, segregate the waste. Do not mix it with other waste streams.

  • Causality: Cross-contamination can lead to dangerous chemical reactions. Specifically, as an acid, this compound must be kept separate from bases to prevent a strong exothermic reaction. It should also be segregated from strong oxidizing agents.[2]

Step 2: Containerization Select a dedicated container for this waste stream.

  • Container Specifications: The container must be in good condition, compatible with acidic waste (e.g., high-density polyethylene, HDPE), and feature a secure, leak-proof screw-top cap.[7]

  • Operational Integrity: The container must be kept closed at all times except when waste is being added.[7][13] This is a common EPA violation and is crucial for preventing spills and the release of vapors.[7]

Step 3: Labeling Properly label the waste container before adding any waste.

  • Labeling Requirements: The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic," "Irritant").

    • The date when the first drop of waste was added (the "accumulation start date").

Step 4: Accumulation and Storage Store the waste container in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]

  • Storage Conditions: To maintain chemical stability, store the container in a cool, dry, and well-ventilated area, protected from light.[14] Pyrazole derivatives can be susceptible to degradation from moisture and light.[14][15]

Step 5: Final Disposal Disposal of hazardous waste must be conducted through the proper channels.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

  • System Validation: The EHS office is responsible for consolidating waste, ensuring it is transported by a licensed hauler using the proper hazardous waste manifest system, and delivered to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][16] This creates a "cradle to grave" chain of custody as required by the EPA.[7]

DisposalWorkflow cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition Start Waste Generated Assess 1. Hazard Assessment (Assume Hazardous) Start->Assess PPE 2. Don Correct PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate 3. Segregate Waste (Keep away from bases) PPE->Segregate Begin Handling Container 4. Use Labeled, Compatible Waste Container Segregate->Container Store 5. Store in Satellite Accumulation Area Container->Store EHS 6. Contact EHS for Pickup Store->EHS TSDF Licensed TSDF (Treatment, Storage, Disposal Facility) EHS->TSDF EHS Manages Transfer

Caption: Disposal workflow for this compound.

Emergency Procedures

Spill Response In the event of a small spill in a laboratory setting:

  • Ensure the area is well-ventilated; avoid creating dust.[1]

  • Wearing appropriate PPE, gently sweep or vacuum up the spilled solid.[17] Do not use compressed air.

  • Place the spilled material and any contaminated cleaning materials into your designated hazardous waste container.[1][17]

  • Decontaminate the surface with soap and water.

Personal Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

By adhering to this detailed protocol, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.